molecular formula C50H57F2N13O18 B11933286 FAPI-34

FAPI-34

Número de catálogo: B11933286
Peso molecular: 1166.1 g/mol
Clave InChI: FPOZMWSPTRNDPQ-UVXHQIPUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FAPI-34 is a useful research compound. Its molecular formula is C50H57F2N13O18 and its molecular weight is 1166.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C50H57F2N13O18

Peso molecular

1166.1 g/mol

Nombre IUPAC

(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid

InChI

InChI=1S/C50H57F2N13O18/c51-50(52)19-28(20-53)65(27-50)41(68)21-57-43(70)30-4-5-54-34-3-2-29(16-31(30)34)83-15-1-8-60-11-13-62(14-12-60)42(69)26-61(22-37-55-6-9-63(37)24-39(66)58-35(48(79)80)17-32(44(71)72)45(73)74)23-38-56-7-10-64(38)25-40(67)59-36(49(81)82)18-33(46(75)76)47(77)78/h2-7,9-10,16,28,32-33,35-36H,1,8,11-15,17-19,21-27H2,(H,57,70)(H,58,66)(H,59,67)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t28-,35-,36-/m0/s1

Clave InChI

FPOZMWSPTRNDPQ-UVXHQIPUSA-N

SMILES isomérico

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN(CC5=NC=CN5CC(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)O)CC6=NC=CN6CC(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)O

SMILES canónico

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN(CC5=NC=CN5CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O)CC6=NC=CN6CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FAPI-34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of FAPI-34, a potent inhibitor of Fibroblast Activation Protein (FAP). This document details its biochemical properties, preclinical performance, and the underlying signaling pathways it modulates. The information is intended to support further research and development of FAP-targeted diagnostics and therapeutics.

Core Mechanism of Action

This compound is a small molecule inhibitor that specifically targets Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide range of cancers, while its expression in healthy adult tissues is limited.[1][2] This differential expression profile makes FAP an attractive target for cancer diagnosis and therapy.

The primary mechanism of action of this compound is the competitive inhibition of the enzymatic activity of FAP. By binding to the active site of the FAP enzyme, this compound prevents the breakdown of components of the extracellular matrix (ECM), such as gelatin and collagen. This inhibition of FAP's proteolytic activity interferes with crucial processes in tumor progression, including tissue remodeling, cell migration, and proliferation.[1] When radiolabeled, for instance with Technetium-99m (⁹⁹ᵐTc), this compound serves as a powerful imaging agent for the detection of FAP-expressing tumors via SPECT/CT.

Quantitative Data Summary

The following tables summarize the key quantitative data for ⁹⁹ᵐTc-FAPI-34, providing insights into its binding affinity and in vivo behavior.

Table 1: In Vitro Binding and Inhibition

ParameterValueCell LineReference
IC₅₀ 6.9 nMHT-1080-FAP[1]

Table 2: In Vivo Biodistribution in HT-1080-FAP Xenograft Mice

Organ/Tissue1 hour post-injection (%ID/g ± SD)4 hours post-injection (%ID/g ± SD)Reference
Tumor 5.4 ± 2.054.3 ± 1.95[1][3]
Blood 0.82 ± 0.150.29 ± 0.08[1]
Heart 0.45 ± 0.090.21 ± 0.06[1]
Lungs 1.15 ± 0.280.49 ± 0.15[1]
Liver 0.91 ± 0.250.73 ± 0.18[1][3]
Spleen 0.31 ± 0.070.19 ± 0.05[1]
Kidneys 2.87 ± 0.741.98 ± 0.51[1]
Muscle 0.38 ± 0.090.19 ± 0.05[1]
Bone 0.61 ± 0.140.42 ± 0.11[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Competitive Binding Assay

  • Cell Culture: HT-1080 human fibrosarcoma cells stably transfected to express FAP (HT-1080-FAP) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • HT-1080-FAP cells are seeded in 24-well plates and allowed to adhere overnight.

    • The cells are washed with phosphate-buffered saline (PBS).

    • A solution containing a fixed concentration of ⁹⁹ᵐTc-FAPI-34 is added to the wells.

    • Increasing concentrations of non-radiolabeled this compound (competitor) are simultaneously added to the wells.

    • The plates are incubated for 1 hour at 37°C.

    • Following incubation, the supernatant is removed, and the cells are washed twice with cold PBS to remove unbound radiotracer.

    • The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

    • The radioactivity in the cell lysate is measured using a gamma counter.

    • The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Biodistribution Study in Tumor-Bearing Mice

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude) are subcutaneously inoculated with HT-1080-FAP cells in the flank. Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Administration: Aseptically prepared ⁹⁹ᵐTc-FAPI-34 (typically 1-5 MBq in 100 µL of saline) is injected intravenously via the tail vein.

  • Tissue Collection and Measurement:

    • At predetermined time points (e.g., 1 and 4 hours post-injection), cohorts of mice are euthanized by a humane method.

    • Blood is collected via cardiac puncture.

    • Tumor and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone) are dissected, washed, blotted dry, and weighed.

    • The radioactivity in each tissue sample is measured using a calibrated gamma counter.

    • Standards of the injected dose are also measured to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis: The %ID/g for each tissue is calculated as: (counts per minute in tissue / weight of tissue in grams) / (total injected counts per minute) * 100.

Signaling Pathways and Experimental Workflows

FAP-Mediated Signaling in the Tumor Microenvironment

Fibroblast Activation Protein is not only involved in ECM remodeling but also influences key signaling pathways that promote tumor growth and immune evasion. This compound, by inhibiting FAP, is expected to modulate these pathways. A significant pathway involves the interaction of FAP with urokinase plasminogen activator receptor (uPAR), leading to the activation of STAT3 and subsequent upregulation of CCL2. This signaling cascade contributes to the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, fostering an immunosuppressive landscape.

FAP_Signaling_Pathway cluster_CAF Cancer-Associated Fibroblast (CAF) cluster_TME Tumor Microenvironment (TME) cluster_Inhibitor Inhibition by this compound FAP FAP uPAR uPAR FAP->uPAR interacts with FAK FAK uPAR->FAK Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 CCL2 CCL2 pSTAT3->CCL2 upregulates transcription MDSC Myeloid-Derived Suppressor Cell (MDSC) CCL2->MDSC recruits ImmuneSuppression Immunosuppression MDSC->ImmuneSuppression FAPI34 This compound FAPI34->FAP inhibits

FAP-STAT3-CCL2 signaling pathway in CAFs and its inhibition by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical evaluation of this compound involves a structured workflow, from in vitro characterization to in vivo efficacy and imaging studies.

Experimental_Workflow start Start: this compound Synthesis and Radiolabeling (⁹⁹ᵐTc) in_vitro In Vitro Characterization start->in_vitro binding_assay Competitive Binding Assay (IC₅₀ determination) in_vitro->binding_assay cell_uptake Cellular Uptake and Internalization Studies in_vitro->cell_uptake in_vivo In Vivo Evaluation binding_assay->in_vivo cell_uptake->in_vivo xenograft Tumor Xenograft Model Development (HT-1080-FAP) in_vivo->xenograft biodistribution Biodistribution Studies (%ID/g) xenograft->biodistribution imaging SPECT/CT Imaging xenograft->imaging end End: Data Analysis and Evaluation of Efficacy biodistribution->end imaging->end

Preclinical evaluation workflow for this compound.

References

FAPI-34: A Technical Guide to a Promising Fibroblast Activation Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed in the tumor microenvironment of a majority of epithelial cancers, playing a crucial role in tumor growth, invasion, and metastasis. This has positioned FAP as a compelling target for both diagnostic imaging and therapeutic intervention. FAPI-34, a quinoline-based inhibitor of FAP, has emerged as a significant compound in this area. When radiolabeled with Technetium-99m (99mTc), it serves as a powerful tracer for Single-Photon Emission Computed Tomography (SPECT) imaging. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and an exploration of the associated signaling pathways.

Core Structure and Chemical Properties

This compound is a derivative of a quinoline-4-carboxamide scaffold, a structural motif common to many FAP inhibitors. A key feature of this compound is the incorporation of a (S)-2-cyanopyrrolidine moiety, which is crucial for its inhibitory activity against FAP. Furthermore, this compound includes a specific chelator designed for stable complexation with radionuclides like 99mTc, enabling its use in nuclear imaging. A notable modification in this compound is the presence of a carboxyglutamic acid residue, which enhances its pharmacokinetic properties.

Chemical Structure:

While a 2D chemical structure diagram is not available, the SMILES string for this compound is: O=C(C1=CC=NC(C=C2)=C1C=C2OCCCN(CC3)CCN3C(CN(CC4=NC=CN4CC(N--INVALID-LINK--=O)CC(C(O)=O)C(O)=O)=O)CC5=NC=CN5CC(N--INVALID-LINK--=O)CC(C(O)=O)C(O)=O)=O)=O)NCC(N(CC6(F)F)--INVALID-LINK--C#N)=O

Chemical and Physical Properties:

PropertyValue
Molecular Formula C50H57F2N13O18
Molecular Weight 1166.06 g/mol
CAS Number 2374782-07-5
Appearance Solid
Solubility Soluble in DMSO
Storage Recommended at -20°C

Quantitative Biological Data

The biological activity of this compound is most prominently characterized in its radiolabeled form, 99mTc-FAPI-34. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Activity of 99mTc-FAPI-34

ParameterValueCell Line
IC50 6.9 nMFAP-expressing cells
Internalization >95%FAP-expressing cells

Table 2: In Vivo Biodistribution of 99mTc-FAPI-34 in Tumor-Bearing Mice

Organ/TissueTumor Uptake (%ID/g)
Tumor up to 5.4%
Blood Low
Muscle Low
Liver Low
Kidneys High (primary route of excretion)

%ID/g: percentage of injected dose per gram of tissue.

Experimental Protocols

Representative Synthesis of the this compound Core Structure

The synthesis of this compound involves a multi-step process centered around the coupling of a functionalized quinoline carboxylic acid with a (S)-2-cyanopyrrolidine derivative. The following is a representative protocol based on established methods for similar quinoline-based FAP inhibitors.

Step 1: Synthesis of the Quinoline-4-Carboxylic Acid Moiety A substituted aniline is reacted with an appropriate dicarbonyl compound in a Doebner-von Miller reaction or a similar cyclization method to form the quinoline ring. The resulting intermediate is then oxidized to yield the quinoline-4-carboxylic acid.

Step 2: Synthesis of (S)-1-((tert-butoxycarbonyl)glycyl)-pyrrolidine-2-carbonitrile (S)-prolinamide is reacted with a protected glycine derivative (e.g., Boc-glycine) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent like dimethylformamide (DMF). The resulting amide is then dehydrated using a reagent like trifluoroacetic anhydride to yield the cyanopyrrolidine derivative.

Step 3: Coupling of the Quinoline and Cyanopyrrolidine Moieties The Boc protecting group is removed from the cyanopyrrolidine derivative using an acid such as trifluoroacetic acid (TFA). The resulting amine is then coupled with the synthesized quinoline-4-carboxylic acid using a peptide coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).

Step 4: Introduction of the Chelator and Carboxyglutamic Acid The quinoline core is further functionalized to introduce a linker arm, to which the chelating moiety and the carboxyglutamic acid are attached through subsequent amide coupling reactions.

Step 5: Purification The final compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cell Uptake and Internalization Assay for 99mTc-FAPI-34

Objective: To determine the binding and internalization of 99mTc-FAPI-34 in FAP-expressing cells.

Materials:

  • FAP-expressing cell line (e.g., HT-1080-FAP) and a negative control cell line.

  • Cell culture medium and supplements.

  • 99mTc-FAPI-34.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., 0.1 M NaOH).

  • Gamma counter.

Protocol:

  • Seed FAP-expressing cells and control cells in 24-well plates and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Add fresh medium containing a known concentration of 99mTc-FAPI-34 to the wells.

  • For competition experiments, add an excess of non-radiolabeled this compound to a subset of wells.

  • Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).

  • To determine total cell-associated radioactivity, wash the cells with cold PBS and lyse them with lysis buffer.

  • To differentiate between membrane-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip surface-bound radioligand before lysis.

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Calculate the percentage of cell uptake and internalization relative to the total added radioactivity.

In Vivo Biodistribution Study of 99mTc-FAPI-34

Objective: To evaluate the distribution and tumor uptake of 99mTc-FAPI-34 in a preclinical tumor model.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • FAP-expressing tumor cells for xenograft implantation.

  • 99mTc-FAPI-34.

  • Saline solution.

  • Anesthesia.

  • Gamma counter.

  • Precision balance.

Protocol:

  • Implant FAP-expressing tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Administer a known amount of 99mTc-FAPI-34 intravenously via the tail vein.

  • At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.

  • Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Weigh each organ/tissue and measure the radioactivity using a gamma counter.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Mechanism of Action

Fibroblast Activation Protein, through its enzymatic activity, degrades components of the extracellular matrix, facilitating tumor cell invasion and migration. FAP also influences intracellular signaling pathways that promote cancer progression. This compound, by inhibiting the enzymatic activity of FAP, is expected to modulate these downstream signaling cascades.

Inhibition of FAP has been shown to impact several key signaling pathways involved in cell proliferation, survival, and migration.

FAP_Signaling_Pathway FAP Fibroblast Activation Protein (FAP) PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT RAS_ERK Ras-ERK Pathway FAP->RAS_ERK SHH_GLI SHH/GLI Pathway FAP->SHH_GLI FAPI34 This compound FAPI34->FAP Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Cell Migration & Invasion PI3K_AKT->Migration RAS_ERK->Proliferation RAS_ERK->Migration SHH_GLI->Proliferation

FAP signaling pathways and the inhibitory action of this compound.

As depicted in the diagram, FAP activates downstream signaling cascades including the PI3K/AKT, Ras-ERK, and SHH/GLI pathways. These pathways are central regulators of cellular processes critical for tumor progression, such as proliferation, survival, and motility. By inhibiting FAP, this compound effectively blocks the activation of these pro-tumorigenic signaling networks.

Conclusion

This compound is a potent and specific inhibitor of Fibroblast Activation Protein with significant potential in oncology. Its quinoline-based structure, combined with a cyanopyrrolidine warhead and a chelating moiety, allows for both therapeutic intervention and diagnostic imaging. The quantitative data from preclinical studies highlight its high affinity and favorable biodistribution profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and develop this compound and similar compounds. Understanding the modulation of key signaling pathways by this compound provides a mechanistic basis for its anti-tumor activity and underscores its promise as a targeted agent in the fight against cancer. Further research and clinical evaluation are warranted to fully realize the therapeutic and diagnostic potential of this promising FAP inhibitor.

An In-Depth Technical Guide to Fibroblast Activation Protein Inhibitor FAPI-34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers. Its limited expression in healthy tissues makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy. FAPI-34, a quinoline-based small molecule inhibitor of FAP, has emerged as a promising agent in this field. When labeled with radionuclides such as Technetium-99m (99mTc), this compound serves as a powerful tool for SPECT imaging, demonstrating favorable pharmacokinetic and biochemical properties. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.

Introduction to this compound

This compound is a potent and selective inhibitor of Fibroblast Activation Protein.[1] Its core structure is based on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold, which has been optimized for high binding affinity and specificity to FAP.[2] For imaging purposes, this compound is typically chelated and radiolabeled, most notably with 99mTc for Single Photon Emission Computed Tomography (SPECT).[3] The resulting radiotracer, [99mTc]Tc-FAPI-34, has demonstrated excellent tumor uptake and rapid clearance from non-target tissues, leading to high-contrast images in preclinical and initial clinical applications.[3][4]

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₅₀H₅₇F₂N₁₃O₁₈[5]
Molecular Weight 1166.06 g/mol [5]
Appearance Powder[5]
Solubility DMSO: 160 mg/mL (137.21 mM)[5]

Mechanism of Action and FAP Signaling

This compound exerts its function by binding to the active site of FAP, thereby inhibiting its enzymatic activity. FAP is known to play a crucial role in tumor progression through various mechanisms, including extracellular matrix remodeling, angiogenesis, and immunosuppression.[4][6] Inhibition of FAP can disrupt these processes. FAP has been shown to influence several key signaling pathways implicated in cancer cell proliferation, migration, and invasion.

FAP_Signaling_Pathways FAP-Mediated Signaling Pathways in Cancer FAP Fibroblast Activation Protein (FAP) PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Activates Ras_ERK Ras-ERK Pathway FAP->Ras_ERK Activates STAT3 STAT3 Signaling FAP->STAT3 Activates Proliferation Cell Proliferation PI3K_AKT->Proliferation Migration Cell Migration PI3K_AKT->Migration Ras_ERK->Proliferation Invasion Invasion Ras_ERK->Invasion STAT3->Proliferation ECM_Remodeling ECM Remodeling STAT3->ECM_Remodeling

FAP-mediated signaling pathways in cancer.

Preclinical Data

A substantial body of preclinical research has demonstrated the potential of this compound as a diagnostic agent. These studies have quantified its binding affinity, cellular uptake, and in vivo biodistribution.

In Vitro Studies

In vitro experiments using FAP-expressing cell lines have been crucial in characterizing the binding and internalization properties of this compound.

ParameterValueCell LineReference
IC₅₀ 6.9 nMHT-1080-FAP[3]
Cellular Uptake (4h) 41.86 ± 1.07 %HT-1080-FAP[3]
Internalization Rate >95%HT-1080-FAP[3]
In Vivo Studies

Biodistribution and imaging studies in tumor-bearing animal models have confirmed the high tumor-to-background ratios achievable with [99mTc]Tc-FAPI-34.

Organ/Tissue%ID/g (1 hour)%ID/g (4 hours)Reference
Tumor 5.4 ± 2.054.3 ± 1.95[3]
Blood < 1< 1[3]
Liver 0.91 ± 0.250.73 ± 0.18[3]
Kidney High (excretion)High (excretion)[3]

Experimental Protocols

The following sections outline the general methodologies for the synthesis, radiolabeling, and evaluation of this compound, based on published literature.

Synthesis of this compound Precursor

The synthesis of quinoline-based FAP inhibitors generally involves a multi-step process. While the exact, detailed synthesis protocol for the this compound precursor is proprietary, the general approach involves the synthesis of the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine core, followed by the attachment of a suitable chelator for radiolabeling. For this compound, this involves the incorporation of a bis((1H-imidazol-2-yl)methyl)glycine-derived chelator.[2][3]

Synthesis_Workflow General Synthesis Workflow for FAPI Precursors start Starting Materials (Quinoline derivative, Glycine, Proline analog) step1 Synthesis of (4-quinolinoyl)-glycyl-2-cyanopyrrolidine core start->step1 step3 Conjugation of Core and Chelator step1->step3 step2 Synthesis of Chelator Moiety step2->step3 end FAPI Precursor step3->end

General synthesis workflow for FAPI precursors.
Radiolabeling with 99mTc

The radiolabeling of this compound with 99mTc is typically achieved using the 99mTc-tricarbonyl precursor, [99mTc(CO)₃(H₂O)₃]⁺.[3]

Materials:

  • This compound precursor

  • 99mTc-pertechnetate (eluted from a 99Mo/99mTc generator)

  • Carbon monoxide (CO) source (e.g., IsoLink® kit)

  • Heating block

  • Quality control system (e.g., HPLC, TLC)

Procedure:

  • Prepare the [99mTc(CO)₃(H₂O)₃]⁺ precursor according to the manufacturer's instructions (e.g., by heating 99mTc-pertechnetate in the presence of a CO source and a reducing agent).

  • Add the this compound precursor to the prepared [99mTc(CO)₃(H₂O)₃]⁺ solution.

  • Incubate the reaction mixture at an elevated temperature (e.g., 70-100°C) for a specified time (e.g., 15-30 minutes).

  • Allow the mixture to cool to room temperature.

  • Perform quality control to determine the radiochemical purity of the final [99mTc]Tc-FAPI-34 product.

In Vitro Binding and Internalization Assays

These assays are performed to determine the affinity and cellular uptake of the radiolabeled this compound.

Materials:

  • FAP-expressing cells (e.g., HT-1080-FAP) and control cells (e.g., wild-type HT-1080)

  • [99mTc]Tc-FAPI-34

  • Unlabeled this compound (for competition assays)

  • Cell culture medium and supplements

  • Gamma counter

Binding Assay (IC₅₀ Determination):

  • Seed FAP-expressing cells in multi-well plates and allow them to adhere.

  • Incubate the cells with a constant concentration of [99mTc]Tc-FAPI-34 and varying concentrations of unlabeled this compound.

  • After incubation, wash the cells to remove unbound radiotracer.

  • Lyse the cells and measure the radioactivity in a gamma counter.

  • Calculate the IC₅₀ value by plotting the percentage of specific binding against the concentration of the unlabeled competitor.

Internalization Assay:

  • Incubate FAP-expressing cells with [99mTc]Tc-FAPI-34 for various time points.

  • At each time point, remove the supernatant.

  • To determine the membrane-bound fraction, treat the cells with an acidic buffer (e.g., glycine-HCl) to strip surface-bound radioactivity.

  • To determine the internalized fraction, lyse the cells after the acid wash.

  • Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.

In_Vitro_Workflow In Vitro Assay Workflow cluster_binding Binding Assay (IC50) cluster_internalization Internalization Assay start Prepare FAP-expressing cell cultures binding1 Incubate cells with [99mTc]Tc-FAPI-34 and varying concentrations of unlabeled this compound start->binding1 internal1 Incubate cells with [99mTc]Tc-FAPI-34 for different time points start->internal1 binding2 Wash and lyse cells binding1->binding2 binding3 Measure radioactivity binding2->binding3 binding4 Calculate IC50 binding3->binding4 internal2 Acid wash to remove surface-bound tracer internal1->internal2 internal3 Lyse cells to release internalized tracer internal2->internal3 internal4 Measure radioactivity of fractions internal3->internal4

Workflow for in vitro binding and internalization assays.
In Vivo Biodistribution and Imaging Studies

These studies are conducted in animal models to assess the distribution, tumor uptake, and clearance of the radiotracer.

Materials:

  • Tumor-bearing animals (e.g., nude mice with HT-1080-FAP xenografts)

  • [99mTc]Tc-FAPI-34

  • SPECT/CT scanner

  • Gamma counter

Procedure:

  • Administer a known amount of [99mTc]Tc-FAPI-34 to the tumor-bearing animals, typically via tail vein injection.

  • Perform SPECT/CT imaging at various time points post-injection (e.g., 1, 4, and 24 hours).

  • After the final imaging session, euthanize the animals.

  • Dissect key organs and the tumor.

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Conclusion

This compound represents a significant advancement in the field of FAP-targeted agents. Its favorable preclinical profile, characterized by high affinity, rapid tumor uptake, and high-contrast imaging capabilities, positions it as a valuable tool for the diagnosis of FAP-expressing cancers. Further research and clinical trials will continue to elucidate the full potential of this compound in oncology.

References

FAPI-34: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) across a wide range of solid tumors and its limited presence in healthy tissues. This has spurred the development of FAP-targeting agents for both diagnostic imaging and therapeutic applications. FAPI-34, a potent and selective FAP inhibitor, has demonstrated significant promise as a radiopharmaceutical for SPECT imaging, offering improved pharmacokinetic properties over earlier FAPI derivatives. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound, including detailed experimental methodologies and a summary of its performance characteristics.

Introduction: The Rationale for Targeting FAP

Cancer-associated fibroblasts are a critical component of the tumor microenvironment, playing a pivotal role in tumor growth, invasion, and metastasis. FAP, a type II transmembrane serine protease, is highly expressed on the surface of CAFs in the majority of epithelial cancers. Its enzymatic activity is implicated in the remodeling of the extracellular matrix, which facilitates tumor cell migration and invasion. The differential expression of FAP between cancerous and normal tissues makes it an attractive "pan-tumor" target for targeted radiopharmaceuticals.

Discovery and Optimization of this compound

This compound was developed as part of a broader effort to optimize the pharmacokinetic profile of quinoline-based FAP inhibitors for single-photon emission computed tomography (SPECT) imaging. The development strategy focused on enhancing tumor uptake while promoting rapid clearance from non-target tissues to improve image contrast.

Chemical Structure and Rationale for Design

This compound is a derivative of earlier FAP inhibitors, modified to incorporate a chelator suitable for labeling with technetium-99m (99mTc), a commonly used radionuclide in SPECT imaging. While the precise, step-by-step synthesis protocol for the this compound precursor, bis((1-(2-(tert-butoxy)-2-oxoethyl)1H-imidazol-2-yl)methyl)glycine, is not publicly available, its development followed a rational design approach. This involved the modification of the core FAP inhibitor structure with hydrophilic moieties to improve its solubility and in vivo distribution characteristics. This strategic modification aimed to reduce the hepatobiliary excretion observed with more lipophilic predecessors, leading to lower background signals in the abdomen and clearer tumor visualization.

Preclinical Evaluation of [99mTc]Tc-FAPI-34

The preclinical assessment of [99mTc]Tc-FAPI-34 involved a series of in vitro and in vivo studies to characterize its binding affinity, internalization, and biodistribution.

In Vitro Characterization

3.1.1. Binding Affinity and Internalization

The binding affinity and cellular uptake of [99mTc]Tc-FAPI-34 were evaluated using FAP-expressing cell lines, such as HT-1080-FAP. These studies demonstrated the high affinity and specificity of this compound for FAP.

Table 1: In Vitro Performance of [99mTc]Tc-FAPI-34 and Related Compounds [1]

CompoundIC50 (nM)Internalization (>95%)
[99mTc]Tc-FAPI-34 6.9Yes
[99mTc]Tc-FAPI-3310.9Yes
Other Derivatives6.4 - 12.7Yes

3.1.2. Experimental Protocol: Competitive Binding Assay

A competitive binding assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its binding affinity to the FAP receptor.

  • Cell Culture: HT-1080-FAP cells are cultured to near confluence in appropriate media.

  • Assay Preparation: Cells are seeded in 24-well plates and allowed to adhere overnight.

  • Competition: On the day of the assay, the culture medium is replaced with a binding buffer containing a constant concentration of [99mTc]Tc-FAPI-34 and varying concentrations of non-radiolabeled this compound (competitor).

  • Incubation: The plates are incubated for a defined period (e.g., 1 hour) at 37°C to allow for competitive binding to reach equilibrium.

  • Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.

  • Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

3.1.3. Experimental Protocol: Cell Internalization Assay

This assay quantifies the rate and extent to which this compound is internalized by FAP-expressing cells upon binding.

  • Cell Preparation: HT-1080-FAP cells are seeded in 24-well plates as described for the binding assay.

  • Radioligand Incubation: Cells are incubated with a fixed concentration of [99mTc]Tc-FAPI-34 at 37°C for various time points (e.g., 10, 30, 60, 120 minutes).

  • Surface-Bound Ligand Removal: At each time point, the incubation is stopped, and the cells are washed with ice-cold PBS. To differentiate between surface-bound and internalized radioligand, the cells are treated with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound radioactivity.

  • Internalized Ligand Measurement: The acid wash solution (containing surface-bound ligand) and the cell lysate (containing internalized ligand) are collected separately and their radioactivity is measured.

  • Data Analysis: The percentage of internalized radioactivity is calculated as a function of time.

In Vivo Biodistribution

Biodistribution studies in tumor-bearing mouse models are crucial for evaluating the in vivo performance of a radiopharmaceutical.

Table 2: Biodistribution of [99mTc]Tc-FAPI-34 in HT-1080-FAP Xenograft Mice (%ID/g) [1]

Organ1 hour post-injection4 hours post-injection
Blood< 1< 1
Heart< 1< 1
Lungs< 1< 1
Liver0.91 ± 0.250.73 ± 0.18
Spleen< 1< 1
Pancreas< 1< 1
Stomach< 1< 1
Intestine< 1< 1
Kidneys> 1> 1
Muscle< 1< 1
Bone< 1< 1
Tumor 5.4 ± 2.05 4.3 ± 1.95

3.2.1. Experimental Protocol: Biodistribution Study in Mice

  • Animal Model: Female athymic nude mice are subcutaneously inoculated with HT-1080-FAP cells. Tumors are allowed to grow to a suitable size.

  • Radiotracer Administration: A defined amount of [99mTc]Tc-FAPI-34 is injected intravenously into the tail vein of the mice.

  • Tissue Harvesting: At predetermined time points (e.g., 1 and 4 hours post-injection), mice are euthanized, and various organs and the tumor are excised.

  • Radioactivity Measurement: The excised tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.

  • Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Mechanism of Action and Signaling Pathways

FAP is known to be involved in several signaling pathways that promote tumor progression. While this compound acts as an inhibitor of FAP's enzymatic activity, its downstream effects are mediated through the modulation of these pathways within the tumor microenvironment.

FAP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Matrix FAP FAP PI3K PI3K FAP->PI3K STAT3 STAT3 FAP->STAT3 SHH SHH FAP->SHH ECM_Degradation ECM Degradation FAP->ECM_Degradation Enzymatic Activity Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Migration, Invasion) Akt->Gene_Expression STAT3->Gene_Expression Gli1 Gli1 SHH->Gli1 Gli1->Gene_Expression FAPI34 This compound FAPI34->FAP Inhibition

FAP Signaling Pathways Inhibited by this compound.

Radiosynthesis and Quality Control

The preparation of [99mTc]Tc-FAPI-34 for clinical use requires a robust and reproducible radiosynthesis procedure.

Radiosynthesis Workflow

Radiosynthesis_Workflow start Start elution Elution of 99mTcO4- from 99Mo/99mTc generator start->elution kit_prep Preparation of CRS kit for tricarbonyl complex elution->kit_prep heating1 Heating at 95°C to form [99mTc(H2O)3(CO)3]+ kit_prep->heating1 cooling Cooling to room temperature heating1->cooling add_fapi34 Addition of This compound precursor cooling->add_fapi34 heating2 Heating to complete chelation add_fapi34->heating2 qc Quality Control (Radiochemical Purity) heating2->qc end [99mTc]Tc-FAPI-34 Ready for Injection qc->end

Workflow for the Radiosynthesis of [99mTc]Tc-FAPI-34.

Experimental Protocol: Radiolabeling of this compound with 99mTc
  • Tricarbonyl Precursor Formation: Sodium pertechnetate ([99mTc]NaO4) is eluted from a 99Mo/99mTc generator. The eluate is added to a commercially available cold reagent kit for tricarbonyl complexes. The mixture is heated (e.g., at 95°C for 20 minutes) to form the intermediate technetium tricarbonyl precursor, [99mTc(H2O)3(CO)3]+.

  • Chelation: After cooling to room temperature, a solution of the this compound precursor is added to the technetium tricarbonyl precursor.

  • Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration to facilitate the chelation of the technetium tricarbonyl core by the this compound precursor.

  • Quality Control: The radiochemical purity of the final product, [99mTc]Tc-FAPI-34, is determined using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Conclusion and Future Directions

This compound represents a significant advancement in the development of FAP-targeted radiopharmaceuticals for SPECT imaging. Its favorable preclinical profile, characterized by high tumor uptake and rapid clearance from non-target tissues, has paved the way for its initial clinical evaluation. Further studies are warranted to fully establish its diagnostic efficacy across a range of cancer types. Moreover, the core this compound molecule holds potential for therapeutic applications by labeling it with therapeutic radionuclides, opening up avenues for FAP-targeted theranostics. The continued exploration of this compound and next-generation FAP inhibitors will undoubtedly contribute to the growing field of precision oncology.

References

FAPI-34: A Technical Guide to In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical evaluation of FAPI-34, a promising radiolabeled inhibitor of Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2][3] this compound, a derivative of the FAPI-19 molecule, has been developed for single-photon emission computed tomography (SPECT) imaging and has potential for therapeutic applications when labeled with suitable radionuclides.[1][4][5]

In Vitro Studies

Binding Affinity and Specificity

In vitro studies have demonstrated the high affinity and specificity of this compound for its target, FAP. Competition binding assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key measure of a ligand's binding affinity.

Table 1: In Vitro Binding Affinity of FAPI Derivatives

CompoundIC50 (nM)
99mTc-FAPI-346.4 - 12.7
Other 99mTc-FAPI Derivatives6.9 - 13

Source:[1][4][5]

Cellular Uptake and Internalization

The ability of a radiopharmaceutical to be taken up and retained by target cells is critical for its efficacy. In vitro cell-based assays are used to quantify these parameters.

Table 2: In Vitro Cellular Uptake and Internalization of 99mTc-FAPI-34

ParameterValueCell Line
Binding≤45%HT-1080-FAP
Internalization>95%HT-1080-FAP

Source:[4][5][6][7]

In Vivo Studies

Preclinical in vivo studies in animal models are essential to evaluate the biodistribution, tumor targeting, and clearance kinetics of a new radiopharmaceutical.

Biodistribution in Xenograft Models

Biodistribution studies in mice bearing tumors that express FAP provide quantitative data on the uptake of the radiotracer in the tumor and various organs. This data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 3: Biodistribution of 99mTc-FAPI-34 in HT-1080-FAP Xenograft Mice

Organ/Tissue1 hour post-injection (%ID/g ± SD)4 hours post-injection (%ID/g ± SD)
Tumor5.4 ± 2.054.3 ± 1.95
Liver0.91 ± 0.250.73 ± 0.18
Blood< 1< 1
Other Organs (except kidneys)< 1< 1

Source:[1][4]

These studies indicate that 99mTc-FAPI-34 exhibits high tumor uptake with rapid clearance from the blood and most non-target organs, leading to high-contrast images.[1][4] The favorable pharmacokinetics, including lower liver uptake compared to other FAPI derivatives like FAPI-29, positioned this compound as a lead candidate for clinical translation.[1][4]

Clinical Studies

Initial clinical studies in patients with advanced cancers have demonstrated the potential of 99mTc-FAPI-34 for diagnostic imaging.

First-in-Human Application

99mTc-FAPI-34 has been used for diagnostic scintigraphy and SPECT in patients with metastasized ovarian and pancreatic cancer.[4][5][8] These studies showed that 99mTc-FAPI-34 accumulated in tumor lesions, consistent with findings from 68Ga-FAPI-46 PET/CT imaging.[1][4][5]

Experimental Protocols

Radiosynthesis of 99mTc-FAPI-34

A detailed description of the synthesis of the this compound precursor can be found in the supplementary information of the original research articles.[1][4] The radiolabeling process generally involves the following steps:

  • Preparation of the 99mTc-tricarbonyl precursor: Sodium pertechnetate (Na[99mTcO4]) is added to a kit containing the necessary components to form the [99mTc(CO)3(H2O)3]+ precursor. This mixture is typically heated.[1]

  • Labeling of this compound: The this compound precursor is then added to the 99mTc-tricarbonyl precursor solution.

  • Quality Control: The radiochemical purity of the final product is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Cell Binding and Internalization Assays
  • Cell Culture: FAP-expressing cells (e.g., HT-1080-FAP) and control cells are cultured under standard conditions.

  • Binding Assay: Cells are incubated with 99mTc-FAPI-34 at various concentrations. For competition assays, increasing concentrations of non-radioactive this compound are added. After incubation, the cells are washed to remove unbound radiotracer, and the cell-associated radioactivity is measured.

  • Internalization Assay: After the binding step, the cell-surface bound radiotracer is removed by an acid wash. The remaining intracellular radioactivity represents the internalized fraction and is measured using a gamma counter.

In Vivo Biodistribution Studies
  • Animal Model: Immunocompromised mice are subcutaneously inoculated with FAP-expressing tumor cells (e.g., HT-1080-FAP).

  • Radiotracer Injection: Once the tumors reach a suitable size, the animals are injected with a defined amount of 99mTc-FAPI-34, typically via the tail vein.

  • Tissue Harvesting and Measurement: At predefined time points post-injection (e.g., 1 and 4 hours), the animals are euthanized. Tumors and major organs are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.

Visualizations

This compound Mechanism of Action

FAPI34_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer-Associated Fibroblast (CAF) FAPI34 99mTc-FAPI-34 FAP Fibroblast Activation Protein (FAP) FAPI34->FAP Binding Internalization Endocytosis FAP->Internalization Triggers Vesicle Endocytic Vesicle with 99mTc-FAPI-34 Internalization->Vesicle

Caption: Mechanism of 99mTc-FAPI-34 targeting and internalization in CAFs.

Experimental Workflow for this compound Evaluation

FAPI34_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation Synthesis Radiosynthesis of 99mTc-FAPI-34 Binding Binding Affinity Assays (IC50) Synthesis->Binding Uptake Cellular Uptake & Internalization Synthesis->Uptake AnimalModel Tumor Xenograft Animal Model Uptake->AnimalModel Biodistribution Biodistribution Studies (%ID/g) AnimalModel->Biodistribution Imaging SPECT/CT Imaging AnimalModel->Imaging HumanStudies First-in-Human Diagnostic Imaging Biodistribution->HumanStudies Imaging->HumanStudies

Caption: Workflow for the preclinical and clinical evaluation of this compound.

References

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of FAPI-34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and biodistribution profile of FAPI-34, a promising radiolabeled inhibitor of Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous tumors, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1] this compound, when labeled with radionuclides such as Technetium-99m (99mTc), serves as a powerful tool for visualizing FAP-expressing tissues.[2][3]

Pharmacokinetic Profile

99mTc-labeled this compound exhibits favorable pharmacokinetic properties, characterized by rapid tumor uptake and fast clearance from non-target tissues, leading to high-contrast imaging.[2][4] Efforts to improve the pharmacokinetic properties of FAPI tracers have focused on increasing their hydrophilicity to achieve a more favorable biodistribution, particularly in the abdominal region.[1][5]

99mTc-FAPI-34 has demonstrated stability in human serum for over four hours, with no significant degradation products observed.[2] This stability is crucial for its in vivo applications.

Biodistribution

Preclinical and clinical studies have elucidated the biodistribution pattern of 99mTc-FAPI-34. The tracer accumulates significantly in FAP-positive tumors while showing minimal uptake in most healthy organs, with the exception of the kidneys, which are involved in its clearance.[2][4]

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of 99mTc-FAPI-34.

Table 1: In Vitro Binding and Internalization of 99mTc-FAPI Derivatives [2]

CompoundCell LineBinding (% added activity)Internalization (% bound activity)IC50 (nM)
99mTc-FAPI-33HT-1080-FAP45.8 ± 1.3>9510.9
99mTc-FAPI-34HT-1080-FAP41.86 ± 1.07>956.9

Table 2: In Vivo Biodistribution of 99mTc-FAPI-34 in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue; %ID/g) [2][4]

Organ/Tissue1 hour post-injection4 hours post-injection
Tumor 5.4 ± 2.05 4.3 ± 1.95
Blood< 1< 1
Liver0.91 ± 0.250.73 ± 0.18
Kidneys> 1> 1
Other Organs< 1< 1

Experimental Protocols

This section details the methodologies employed in the key experiments to characterize the pharmacokinetics and biodistribution of 99mTc-FAPI-34.

The labeling of this compound with 99mTc is performed using a tricarbonyl labeling technique.[1][4]

  • Procedure:

    • 100–150 MBq of Na[99mTcO4] in 1 mL of 0.9% saline is added to a commercially available kit for tricarbonyl complexes.

    • The mixture is heated to 95°C for 20 minutes to form the intermediate [99mTc(H2O)3(CO)3]+ complex.

    • After cooling to room temperature, the this compound precursor is added and the mixture is incubated at 75°C for 15 minutes.

    • The final radiolabeled product, [99mTc]Tc-FAPI-34, is purified and quality controlled.[4]

  • Cell Lines:

    • HT-1080 fibrosarcoma cells transfected to express FAP (HT-1080-FAP).[2][3]

    • HEK-293 cells expressing mouse FAP (HEK-muFAP) or CD26 (HEK-CD26) were also used for specificity testing in related FAPI compound studies.[3]

  • Binding Assay:

    • HT-1080-FAP cells are seeded in culture plates.

    • Cells are incubated with [99mTc]Tc-FAPI-34 at a specific concentration.

    • After incubation, the medium is removed, and the cells are washed.

    • The radioactivity associated with the cells is measured to determine the percentage of bound tracer.[2]

  • Internalization Assay:

    • Following the binding step, cells are treated with an acidic buffer to strip off the surface-bound radiotracer.

    • The radioactivity remaining within the cells is measured to quantify the internalized fraction.[2]

  • Competition Assay (for IC50 determination):

    • HT-1080-FAP cells are incubated with a fixed concentration of [99mTc]Tc-FAPI-34 and varying concentrations of non-radioactive this compound.

    • The concentration of the non-radioactive compound that inhibits 50% of the specific binding of the radiotracer is determined as the IC50 value.[2]

  • Animal Model:

    • Tumor-bearing mice are used, typically with subcutaneously xenografted HT-1080-FAP cells.[2]

  • Procedure:

    • A defined amount of [99mTc]Tc-FAPI-34 is injected intravenously into the tumor-bearing mice.

    • At specific time points (e.g., 1 and 4 hours post-injection), the animals are euthanized.

    • Organs and tissues of interest (including the tumor, blood, liver, kidneys, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.

    • The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2][4]

  • Imaging:

    • Planar scintigraphy or Single Photon Emission Computed Tomography (SPECT) can be performed on the animals at various time points post-injection to visualize the biodistribution of the radiotracer.[2][3]

Visualizations

Biodistribution_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_data_acquisition Data Acquisition cluster_analysis Analysis radiolabeling Radiolabeling of this compound with 99mTc injection Intravenous Injection of [99mTc]Tc-FAPI-34 radiolabeling->injection animal_model Tumor Xenograft (e.g., HT-1080-FAP cells in mice) animal_model->injection imaging SPECT/Planar Scintigraphy (at various time points) injection->imaging euthanasia Euthanasia (at 1h and 4h post-injection) injection->euthanasia dissection Organ and Tissue Dissection euthanasia->dissection measurement Gamma Counting dissection->measurement calculation Calculation of %ID/g measurement->calculation comparison Comparison of Uptake in Tumor vs. Organs calculation->comparison FAP_Targeting_Mechanism cluster_tme Tumor Microenvironment (TME) cluster_imaging Signal Detection fapi34 [99mTc]Tc-FAPI-34 fap FAP fapi34->fap Binding caf Cancer-Associated Fibroblast (CAF) signal Gamma Signal fap->signal Emission spect SPECT/CT Imaging signal->spect Detection

References

FAPI-34 Uptake in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancer types, while its presence in healthy adult tissues is minimal.[1][2][3] FAP inhibitors (FAPI) radiolabeled with diagnostic or therapeutic radionuclides have demonstrated significant potential for cancer imaging and therapy. This technical guide focuses on FAPI-34, a quinoline-based FAP inhibitor, and its uptake in various cancer cell line models. This compound has been developed for SPECT imaging when labeled with Technetium-99m (99mTc) and holds potential for therapy when labeled with therapeutic radionuclides like Rhenium-188.[4][5][6] This document provides a comprehensive overview of the in vitro binding and internalization of this compound, detailing experimental protocols and presenting quantitative data to aid researchers in the evaluation and application of this promising tracer.

This compound: Mechanism of Action and Cellular Uptake

This compound is a small molecule inhibitor that binds with high affinity to FAP, a type II transmembrane serine protease.[1][3] The primary mechanism of this compound accumulation in FAP-expressing cells is through binding to the extracellular domain of the FAP protein, followed by rapid internalization.[1][5][7] This internalization process is thought to occur via endocytosis, with the FAPI-FAP complex being trafficked through early endosomes and subsequently to late endosomes and lysosomes.[7] This active uptake mechanism contributes to the high contrast images observed in preclinical and clinical imaging, as the tracer is retained within the target cells.[1][4]

Below is a diagram illustrating the proposed cellular uptake pathway of this compound.

FAPI34_Uptake_Pathway Proposed Cellular Uptake Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound FAP FAP Receptor This compound->FAP Binding Endosome Early Endosome FAP->Endosome Internalization (Endocytosis) Lysosome Late Endosome / Lysosome Endosome->Lysosome Trafficking

Caption: Proposed cellular uptake and internalization pathway of this compound.

Quantitative Analysis of this compound Uptake in Vitro

The binding affinity and internalization of this compound have been predominantly characterized using FAP-transfected cell lines, which provide a controlled system for studying FAP-specific interactions. The following tables summarize the available quantitative data for 99mTc-labeled this compound and related FAPI compounds.

Table 1: Binding Affinity and Internalization of 99mTc-FAPI Derivatives

CompoundCell LineIC50 (nM)Binding (% added activity)Internalization (% of bound)
99mTc-FAPI-34HT-1080-FAP6.4 - 12.7up to 45%>95%
99mTc-FAPI-19HT-1080-FAP6.9 - 13Not specified>95%
99mTc-FAPI-29HT-1080-FAP6.9 - 13Not specified>95%
99mTc-FAPI-43HT-1080-FAP6.9 - 13Not specified>95%

Data sourced from studies on various 99mTc-labeled FAPI derivatives, with this compound being a lead candidate.[1][2][3][4][5][8]

Table 2: In Vivo Tumor Uptake of 99mTc-FAPI-34 in a Xenograft Model

TracerAnimal ModelTumor Uptake (1h p.i., %ID/g)Tumor Uptake (4h p.i., %ID/g)
99mTc-FAPI-34HT-1080-FAP xenograft5.4 ± 2.054.3 ± 1.95

%ID/g = percentage of injected dose per gram of tissue.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for in vitro this compound uptake and binding assays based on published literature.

Protocol 1: In Vitro Cell Binding and Internalization Assay

This protocol is designed to quantify the binding and internalization of radiolabeled this compound in cultured cells.

1. Cell Culture:

  • FAP-expressing cells (e.g., HT-1080-FAP, human fibrosarcoma cells stably transfected to express FAP) and control cells (e.g., wild-type HT-1080) are cultured in appropriate media (e.g., DMEM with 10% fetal calf serum) at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Cells are seeded in 6-well or 12-well plates and allowed to adhere and grow to a confluence of 70-80%.

2. Radiolabeling of this compound:

  • This compound is radiolabeled with 99mTc using a tricarbonyl core, following established radiochemical procedures.[1][5]

  • The radiochemical purity of the final product should be assessed by methods such as radio-HPLC or ITLC.

3. Binding Assay:

  • The culture medium is removed, and the cells are washed with a binding buffer (e.g., serum-free medium or PBS).

  • A known concentration of 99mTc-FAPI-34 (e.g., 1 nM) in binding buffer is added to each well.

  • For competition assays to determine binding affinity (IC50), increasing concentrations of non-radiolabeled this compound or a reference FAP inhibitor are co-incubated with the radiotracer.[5][7]

  • The cells are incubated for a specified time (e.g., 60 minutes) at 37°C.[7]

4. Internalization Assay:

  • Following the binding incubation, the radioactive medium is removed.

  • To differentiate between membrane-bound and internalized radiotracer, cells are first washed with ice-cold PBS.

  • An acid wash (e.g., 0.1 M glycine-HCl, pH 2.5) is performed for 5-10 minutes on ice to strip the surface-bound radioactivity. The supernatant containing the membrane-bound fraction is collected.

  • The cells are then lysed with a lysis buffer (e.g., 1 M NaOH) to release the internalized radioactivity. The lysate is collected.

5. Measurement and Data Analysis:

  • The radioactivity in the membrane-bound and internalized fractions is measured using a gamma counter.

  • The percentage of added activity that is cell-associated (total binding) and the percentage of bound activity that is internalized are calculated.

  • For competition assays, the IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for a typical in vitro this compound uptake experiment.

FAPI_Uptake_Workflow Experimental Workflow for In Vitro this compound Uptake Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_fractionation Fractionation cluster_analysis Data Analysis A Seed FAP-expressing cells in multi-well plates B Culture cells to 70-80% confluence A->B C Wash cells with binding buffer B->C D Add 99mTc-FAPI-34 (with/without competitor) C->D E Incubate at 37°C for 60 minutes D->E F Remove radioactive medium and wash with cold PBS E->F G Acid wash (Glycine-HCl) to collect membrane-bound fraction F->G H Lyse cells (NaOH) to collect internalized fraction G->H I Measure radioactivity in fractions using a gamma counter H->I J Calculate % binding, % internalization, and IC50 I->J

Caption: A generalized workflow for in vitro this compound binding and internalization assays.

Conclusion and Future Directions

This compound demonstrates high affinity and rapid internalization in FAP-expressing cells, making it a promising candidate for both diagnostic imaging and targeted radionuclide therapy. The available in vitro data, primarily from FAP-transfected cell lines, provides a strong foundation for its preclinical and clinical development.

However, to fully elucidate the potential of this compound across a broader spectrum of cancers, further research is warranted. Future studies should focus on:

  • Expanding the panel of cell lines: Evaluating this compound uptake in a diverse range of cancer cell lines with varying endogenous FAP expression levels.

  • Investigating the tumor microenvironment: Utilizing co-culture models of cancer cells and CAFs to better mimic the in vivo tumor stroma and assess this compound uptake in a more physiologically relevant context.

  • Elucidating downstream signaling: Exploring the cellular consequences of this compound binding and internalization beyond tracer accumulation.

This technical guide provides a summary of the current knowledge on this compound uptake in cancer cell lines and serves as a resource for researchers in the design and interpretation of future studies in this exciting field of targeted radiopharmaceuticals.

References

Preclinical Evaluation of FAPI-34 Imaging Tracer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical evaluation of the Fibroblast Activation Protein Inhibitor (FAPI) tracer, FAPI-34. It is intended for researchers, scientists, and drug development professionals interested in the methodology and data underlying the assessment of this imaging agent. FAPI tracers target Fibroblast Activation Protein (FAP), a transmembrane serine protease that is overexpressed in the stroma of a majority of epithelial cancers, making it a promising target for diagnostic imaging and targeted radionuclide therapy.[1][2]

Data Presentation

The following tables summarize the key quantitative data from the preclinical evaluation of 99mTc-FAPI-34.

Table 1: In Vitro Binding Characteristics of 99mTc-FAPI Derivatives
CompoundCell LineBinding (% applied activity)Internalization (% of total bound)IC50 (nM)
99mTc-FAPI-34 HT-1080-FAP41.86 ± 1.07>956.9 - 13
99mTc-FAPI-19HT-1080-FAPNot specified>956.9 - 13
99mTc-FAPI-33HT-1080-FAP45.8 ± 1.3>956.9 - 13

Data sourced from studies on 99mTc-labeled FAPI derivatives, with this compound identified as a lead candidate.[3][4][5]

Table 2: Biodistribution of 99mTc-FAPI-34 in HT-1080-FAP Xenograft Mice
Organ1 hour post-injection (%ID/g)4 hours post-injection (%ID/g)
Blood< 1< 1
Heart< 1< 1
Lungs< 1< 1
Liver0.91 ± 0.250.73 ± 0.18
Spleen< 1< 1
Pancreas< 1< 1
Stomach< 1< 1
Intestine< 1< 1
Kidneys~ 2.5 (visual estimate from source)~ 2.0 (visual estimate from source)
Muscle< 1< 1
Bone< 1< 1
Tumor 5.4 ± 2.05 4.3 ± 1.95

%ID/g = percentage of injected dose per gram of tissue. Data represents mean ± standard deviation.[3]

Table 3: Tumor-to-Tissue Ratios of 99mTc-FAPI-34 in HT-1080-FAP Xenograft Mice
TissueTumor-to-Tissue Ratio (1 hour p.i.)Tumor-to-Tissue Ratio (4 hours p.i.)
Blood> 5> 5
Liver~ 6~ 6
Kidney~ 2~ 2
Muscle> 5> 5

Ratios are calculated from the biodistribution data presented in Table 2.[3]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Radiolabeling of this compound with Technetium-99m

The preparation of 99mTc-FAPI-34 involves the use of a tricarbonyl precursor, [99mTc(CO)3(H2O)3]+.

Protocol:

  • Preparation of the 99mTc-tricarbonyl precursor: This is typically achieved using a commercially available kit where sodium pertechnetate (99mTcO4-) is reduced in the presence of a carbon monoxide source.

  • Labeling Reaction:

    • 10 µg of the this compound precursor is dissolved in a reaction vial.

    • Approximately 1 GBq of the [99mTc(CO)3(H2O)3]+ solution is added.

    • The mixture is heated at 100°C for 30 minutes.

  • Quality Control:

    • Radiochemical purity is assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • A typical system involves C18 reversed-phase plates and a mobile phase of methanol/ammonium acetate buffer.

In Vitro Cell Binding and Internalization Assays

These assays are performed to determine the binding affinity and the rate of cellular internalization of the radiotracer.

Protocol:

  • Cell Culture: HT-1080 fibrosarcoma cells transfected to express human FAP (HT-1080-FAP) are cultured in appropriate media until confluent.[6]

  • Binding Assay:

    • Cells are seeded in multi-well plates (e.g., 24-well plates).

    • Cells are incubated with 99mTc-FAPI-34 (typically 1 nM) for a defined period (e.g., 60 minutes) at 37°C.

    • After incubation, the supernatant is removed, and cells are washed with phosphate-buffered saline (PBS) to remove unbound tracer.

    • The cells are then lysed (e.g., with NaOH), and the radioactivity associated with the cell lysate is measured using a gamma counter.

  • Internalization Assay:

    • Following the binding incubation step, cells are first treated with an acidic buffer (e.g., glycine buffer, pH 2.8) for 5-10 minutes on ice. This step removes the surface-bound radiotracer.

    • The acid wash solution (containing the membrane-bound fraction) is collected.

    • The remaining cells are lysed to release the internalized radiotracer.

    • Radioactivity in both the acid wash fraction and the cell lysate fraction is measured. The internalization rate is expressed as the percentage of internalized radioactivity to the total cell-associated radioactivity.[4][5]

  • Competition Assay (for IC50 determination):

    • The binding assay is repeated with the addition of increasing concentrations of non-radioactive ("cold") this compound or a known FAP inhibitor.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radiotracer is determined as the IC50 value.[7]

In Vivo Animal Studies

In vivo studies are crucial for evaluating the pharmacokinetics, biodistribution, and imaging potential of the tracer in a living organism.

Protocol:

  • Animal Model:

    • Immunodeficient mice (e.g., nude mice) are used.

    • A tumor xenograft is established by subcutaneously injecting HT-1080-FAP cells into the flank of the mice.[3]

    • Tumors are allowed to grow to a suitable size (e.g., 5-10 mm in diameter) before imaging.

  • Radiotracer Administration:

    • Mice are injected with a defined activity of 99mTc-FAPI-34 (e.g., 30-50 MBq) via the tail vein.

  • SPECT/CT Imaging:

    • At specified time points post-injection (e.g., 1, 2, and 4 hours), mice are anesthetized.

    • Imaging is performed using a small-animal SPECT/CT scanner.

    • A low-dose CT scan is acquired for anatomical co-registration and attenuation correction.

    • SPECT data is then acquired over a set duration.

  • Biodistribution Study:

    • Following the final imaging session, or in a separate cohort of animals, mice are euthanized at various time points.

    • Organs of interest (blood, tumor, muscle, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.

    • The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8]

Visualizations

The following diagrams illustrate key pathways and workflows related to the preclinical evaluation of this compound.

FAP Signaling Pathways

Fibroblast Activation Protein is known to influence several downstream signaling pathways that promote tumor growth, migration, and remodeling of the extracellular matrix.[2][9][10]

FAP_Signaling_Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response FAP FAP PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT RAS_ERK RAS/ERK Pathway FAP->RAS_ERK FAK FAK Signaling FAP->FAK STAT3 STAT3 Signaling FAP->STAT3 ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling Direct enzymatic activity Proliferation Proliferation PI3K_AKT->Proliferation RAS_ERK->Proliferation Migration Migration & Invasion FAK->Migration Immunosuppression Immunosuppression STAT3->Immunosuppression In_Vitro_Workflow cluster_synthesis Synthesis & QC cluster_cell_assays Cell-Based Assays cluster_analysis Data Analysis radiolabeling Radiolabeling of This compound with 99mTc qc Quality Control (HPLC/TLC) radiolabeling->qc binding_assay Binding Assay qc->binding_assay cell_culture Culture FAP-expressing cells (e.g., HT-1080-FAP) cell_culture->binding_assay competition_assay Competition Assay (IC50) cell_culture->competition_assay internalization_assay Internalization Assay cell_culture->internalization_assay affinity Determine Binding Affinity & Specificity binding_assay->affinity competition_assay->affinity internalization_rate Calculate Internalization Rate internalization_assay->internalization_rate In_Vivo_Workflow cluster_model Animal Model Preparation cluster_imaging Imaging & Biodistribution cluster_analysis Data Analysis start Start xenograft Establish Tumor Xenograft (HT-1080-FAP cells in mice) start->xenograft growth Allow Tumor Growth xenograft->growth injection Inject 99mTc-FAPI-34 growth->injection spect_ct SPECT/CT Imaging (e.g., 1h, 4h p.i.) injection->spect_ct biodistribution Euthanize & Harvest Organs injection->biodistribution image_analysis Analyze SPECT/CT Images spect_ct->image_analysis counting Gamma Counting biodistribution->counting biodist_calc Calculate %ID/g & Ratios counting->biodist_calc

References

FAPI-34: A Technical Guide to a Pan-Cancer Theranostic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: Fibroblast Activation Protein (FAP) has emerged as a compelling pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a vast majority of epithelial neoplasms, with minimal presence in healthy tissues.[1][2][3] This differential expression provides a unique window for targeted diagnostics and therapy. FAPI-34, a quinoline-based inhibitor of FAP, has shown significant promise as a theranostic agent, enabling both sensitive imaging and targeted radionuclide therapy of FAP-expressing tumors.[4][5][6][7][8][9] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and early clinical data, and associated experimental protocols.

Core Concepts and Mechanism of Action

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[8] In the tumor microenvironment, FAP-expressing CAFs play a crucial role in tumor progression, invasion, and metastasis through the remodeling of the extracellular matrix and secretion of various signaling molecules.[3] this compound is a small molecule inhibitor designed to specifically bind to the enzymatic pocket of FAP with high affinity.[9][10] When radiolabeled, this compound acts as a vehicle to deliver diagnostic or therapeutic radionuclides directly to the tumor stroma.

The theranostic approach with this compound involves:

  • Diagnosis: Labeling this compound with a positron-emitting (e.g., Gallium-68) or gamma-emitting (e.g., Technetium-99m) radionuclide allows for non-invasive visualization of FAP-positive tumors using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), respectively.[4][5][8]

  • Therapy: By chelating a therapeutic radionuclide (e.g., Lutetium-177, Yttrium-90, or Rhenium-188), this compound can deliver a cytotoxic radiation dose specifically to the tumor microenvironment, minimizing off-target toxicity.[4][5][7] The chelator used in this compound is suitable for labeling with the therapeutic nuclide ¹⁸⁸Re.[4][7][11]

Quantitative Data Summary

The preclinical and early clinical evaluation of this compound has yielded promising quantitative data regarding its binding affinity, cellular uptake, and in vivo biodistribution. These are summarized in the tables below for clear comparison.

Table 1: In Vitro Performance of ⁹⁹mTc-FAPI-34
ParameterValueCell LineReference
Binding Affinity (IC₅₀) 6.4–12.7 nMHT-1080-FAP[4][5][7]
Cellular Binding ≤45%HT-1080-FAP[4][5]
Internalization >95%HT-1080-FAP[4][5][7]
Table 2: In Vivo Biodistribution of ⁹⁹mTc-FAPI-34 in HT-1080-FAP Xenograft Mice (%ID/g)
Organ1 hour post-injection4 hours post-injectionReference
Tumor 5.4 ± 2.054.3 ± 1.95[12]
Blood < 1< 1[12]
Liver 0.91 ± 0.250.73 ± 0.18[12]
Kidney < 5< 5[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments involving this compound.

Radiolabeling of this compound with Technetium-99m (⁹⁹mTc)

This protocol describes the preparation of ⁹⁹mTc-FAPI-34 for SPECT imaging.

Materials:

  • This compound precursor

  • CRS kit for tricarbonyl complexes

  • Na[⁹⁹mTcO₄] in 0.9% saline

  • Heating block

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • To a CRS kit for tricarbonyl complexes, add 100–150 MBq of Na[⁹⁹mTcO₄] in 1 mL of 0.9% saline.

  • Heat the mixture at 95°C for 20 minutes to form the intermediate [⁹⁹mTc(H₂O)₃(CO)₃]⁺ complex.[12]

  • After cooling to room temperature, add the this compound precursor to the vial containing the technetium tricarbonyl intermediate.

  • Incubate the reaction mixture at a specified temperature and time (optimization may be required).

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity of the final ⁹⁹mTc-FAPI-34 product.

In Vitro Cell Binding and Internalization Assays

These assays are performed to determine the affinity and cellular uptake of radiolabeled this compound.

Cell Line:

  • HT-1080 fibrosarcoma cells stably transfected to express FAP (HT-1080-FAP).[13]

Binding Assay (Competition):

  • Seed HT-1080-FAP cells in multi-well plates and allow them to adhere overnight.

  • Add a constant concentration of ⁹⁹mTc-FAPI-34 to each well.

  • Simultaneously, add increasing concentrations of non-radiolabeled ("cold") this compound (from 10⁻⁵ to 10⁻⁹ M) to the wells.[1]

  • Incubate for 60 minutes at 37°C.[1]

  • Wash the cells with cold PBS to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in a gamma counter.

  • Calculate the IC₅₀ value by plotting the percentage of specific binding against the concentration of the cold ligand.

Internalization Assay:

  • Seed HT-1080-FAP cells in multi-well plates.

  • Add ⁹⁹mTc-FAPI-34 to the cells and incubate for various time points (e.g., 10 min, 1h, 4h, 24h).[1][13]

  • At each time point, remove the radioactive medium.

  • To determine the internalized fraction, add an acidic buffer (e.g., glycine buffer, pH 2.5) to the cells to strip the surface-bound radioactivity. Collect this supernatant.

  • Lyse the cells to release the internalized radioactivity.

  • Measure the radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) using a gamma counter.

  • Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.

In Vivo Biodistribution Studies in a Mouse Model

This protocol outlines the procedure for assessing the biodistribution of ⁹⁹mTc-FAPI-34 in tumor-bearing mice.

Animal Model:

  • Nude mice bearing HT-1080-FAP xenografts.[12]

Procedure:

  • Inject a defined amount of ⁹⁹mTc-FAPI-34 (e.g., 0.74 MBq/mouse) intravenously via the tail vein.[2]

  • At predetermined time points (e.g., 1 and 4 hours post-injection), euthanize the mice.[12]

  • Collect blood and dissect major organs (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[2][12]

Patient SPECT/CT Imaging Protocol

This protocol is based on the initial clinical application of ⁹⁹mTc-FAPI-34.

Patient Preparation:

  • No specific patient preparation such as fasting is required.

Imaging Procedure:

  • Administer a defined activity of ⁹⁹mTc-FAPI-34 intravenously.

  • Acquire whole-body planar scintigraphic images at specified time points post-injection.

  • Perform SPECT/CT imaging over the region of interest.

    • SPECT Acquisition: Use a dual-head gamma camera with low-energy, high-resolution collimators. Acquire images in a 128x128 matrix, with a step-and-shoot protocol (e.g., 30 seconds per step, 120 projections over 360°).[4]

    • CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.[4]

  • Reconstruct the SPECT and CT images and fuse them for analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

FAP Signaling in Cancer-Associated Fibroblasts

FAP_Signaling TGFb TGF-β Fibroblast Normal Fibroblast TGFb->Fibroblast activates PDGF PDGF PDGF->Fibroblast activates TumorCells Tumor Cells TumorCells->TGFb secretes TumorCells->PDGF secretes CAF Cancer-Associated Fibroblast (CAF) Fibroblast->CAF FAP FAP Expression CAF->FAP GrowthFactors Growth Factor Secretion CAF->GrowthFactors ECM_Remodeling ECM Remodeling FAP->ECM_Remodeling Invasion Tumor Invasion & Metastasis ECM_Remodeling->Invasion GrowthFactors->Invasion Angiogenesis Angiogenesis GrowthFactors->Angiogenesis

Caption: Activation of fibroblasts to FAP-expressing CAFs and their pro-tumorigenic functions.

Experimental Workflow for Preclinical Evaluation of this compound

FAPI34_Workflow Start Start Synthesis This compound Synthesis & Radiolabeling Start->Synthesis QC Quality Control (Radiochemical Purity) Synthesis->QC InVitro In Vitro Studies QC->InVitro InVivo In Vivo Studies QC->InVivo Binding Binding Affinity Assay (IC50) InVitro->Binding Internalization Internalization Assay InVitro->Internalization Analysis Data Analysis & Evaluation Binding->Analysis Internalization->Analysis Biodistribution Biodistribution in Tumor-Bearing Mice InVivo->Biodistribution Imaging SPECT/CT Imaging InVivo->Imaging Biodistribution->Analysis Imaging->Analysis End End Analysis->End

Caption: A typical workflow for the preclinical assessment of radiolabeled this compound.

Theranostic Cycle of this compound

FAPI34_Theranostics Patient Patient with FAP-Positive Tumor Diagnostic Diagnostic Phase ⁹⁹mTc-FAPI-34 Administration Patient->Diagnostic SPECT SPECT/CT Imaging Tumor Visualization & Patient Selection Diagnostic->SPECT Therapeutic Therapeutic Phase ¹⁸⁸Re-FAPI-34 (or other) Administration SPECT->Therapeutic Eligible Patient Treatment Targeted Radionuclide Therapy Tumor Microenvironment Irradiation Therapeutic->Treatment Monitoring Follow-up Imaging ⁹⁹mTc-FAPI-34 SPECT/CT Treatment->Monitoring Monitoring->Patient Assess Response

Caption: The cyclical process of diagnosis, treatment, and monitoring with this compound.

Conclusion and Future Directions

This compound has demonstrated favorable characteristics as a theranostic agent, with high affinity for FAP, rapid tumor uptake, and efficient clearance from non-target tissues.[4] The ability to label this compound with both diagnostic (⁹⁹mTc) and therapeutic (¹⁸⁸Re) radionuclides makes it a versatile tool for personalized cancer management. Early clinical data in patients with ovarian and pancreatic cancer have confirmed tumor accumulation, mirroring the findings from PET imaging with other FAPI tracers.[4][5]

Future research should focus on larger clinical trials to validate the diagnostic accuracy and therapeutic efficacy of this compound across a broader range of cancer types. Head-to-head comparisons with the current standard-of-care, ¹⁸F-FDG PET/CT, will be essential to establish the clinical utility of this compound SPECT/CT.[8] Furthermore, dosimetry studies are required to optimize the therapeutic window for ¹⁸⁸Re-FAPI-34 and other potential therapeutic conjugates. The continued development of this compound and similar agents holds the potential to significantly impact the landscape of oncology by providing a more precise and effective approach to cancer diagnosis and treatment.

References

The Architect of the Tumor Microenvironment: A Technical Guide to Fibroblast Activation Protein (FAP) and the Therapeutic Promise of FAPI-34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Activation Protein (FAP), a serine protease predominantly expressed on cancer-associated fibroblasts (CAFs), has emerged as a pivotal player in shaping the tumor microenvironment (TME). Its enzymatic activity and non-enzymatic functions contribute significantly to tumor progression, metastasis, and immunosuppression, making it a highly attractive target for novel cancer therapies. This technical guide provides a comprehensive overview of the multifaceted role of FAP in the TME, delves into the intricate signaling pathways it governs, and details the experimental methodologies for its investigation. Furthermore, it explores the therapeutic targeting of FAP with a focus on FAPI-34, a promising small molecule inhibitor.

The Central Role of FAP in the Tumor Microenvironment

FAP is a type II transmembrane glycoprotein with both dipeptidyl peptidase and endopeptidase (gelatinase/collagenase) activities.[1] Its expression is tightly regulated, with low to undetectable levels in most normal adult tissues but significantly upregulated in the stroma of over 90% of epithelial carcinomas, including pancreatic, breast, and colorectal cancers.[2][3] This differential expression profile makes FAP an ideal target for cancer-specific therapies.[2]

Enzymatic Activity and Substrate Specificity

FAP's enzymatic functions are central to its pro-tumorigenic activities. Its dipeptidyl peptidase activity cleaves N-terminal dipeptides from polypeptides with a proline at the penultimate position.[4] The endopeptidase activity of FAP is responsible for the degradation of several extracellular matrix (ECM) components, most notably denatured type I collagen (gelatin).[1][5]

Table 1: Key Substrates of Fibroblast Activation Protein (FAP)

Substrate CategorySpecific ExamplesConsequence of Cleavage in TME
Extracellular Matrix Proteins Denatured Type I and III CollagenECM remodeling, creation of invasive pathways for tumor cells.[1]
FibronectinAltered cell adhesion and migration.
Bioactive Peptides Neuropeptide Y, Peptide YYPotential modulation of tumor cell signaling and angiogenesis.
Substance PPossible influence on inflammation and pain signaling within the tumor.
Other Proteins α2-AntiplasminPromotion of fibrin deposition and matrix stiffening.[5]
Fibroblast Growth Factor 21 (FGF-21)Potential impact on tumor metabolism.
FAP-Mediated Remodeling of the Tumor Microenvironment

FAP-expressing CAFs are instrumental in orchestrating a tumor-permissive microenvironment through several key mechanisms:

  • ECM Degradation and Invasion: By degrading components of the ECM, FAP facilitates the breakdown of physical barriers, allowing tumor cells to invade surrounding tissues and metastasize.[1]

  • Immunosuppression: FAP-positive CAFs contribute to an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs) and promoting the generation of regulatory T cells (Tregs).[6] They also secrete immunosuppressive cytokines such as TGF-β and IL-6.[1]

  • Angiogenesis: FAP expression is associated with increased tumor vascularization.[1] FAP-positive CAFs release pro-angiogenic factors that stimulate the formation of new blood vessels, supplying the tumor with essential nutrients for growth.[1]

FAP-Driven Signaling Pathways in Cancer

FAP influences tumor progression by modulating several critical intracellular signaling pathways in both cancer cells and stromal cells.

The STAT3-CCL2 Axis

FAP expression on CAFs can lead to the persistent activation of Signal Transducer and Activator of Transcription 3 (STAT3).[6] Activated STAT3, in turn, upregulates the expression and secretion of C-C motif chemokine ligand 2 (CCL2), a potent chemoattractant for MDSCs.[6] The recruitment of MDSCs into the TME contributes significantly to the suppression of anti-tumor immunity.[6]

FAP_STAT3_CCL2_Pathway FAP FAP uPAR uPAR FAP->uPAR activates FAK FAK uPAR->FAK Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation CCL2 CCL2 Secretion pSTAT3->CCL2 upregulates MDSC MDSC Recruitment CCL2->MDSC Immuno Immunosuppression MDSC->Immuno

FAP-STAT3-CCL2 Signaling Pathway in CAFs.
PI3K/AKT and Ras-ERK Pathways

Studies have shown that FAP can activate the Phosphoinositide 3-kinase (PI3K)/AKT and Ras-Extracellular signal-regulated kinase (ERK) signaling pathways.[3][4] These pathways are central regulators of cell proliferation, survival, and migration. FAP-mediated activation of these cascades can directly promote tumor cell growth and motility.[3]

FAP_PI3K_ERK_Pathway FAP FAP Integrin Integrin α3β1 FAP->Integrin associates with PI3K PI3K Integrin->PI3K activates Ras Ras Integrin->Ras activates AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration ERK ERK Ras->ERK ERK->Proliferation ERK->Migration

FAP-Mediated Activation of PI3K/AKT and Ras-ERK Pathways.

This compound: A Targeted Approach to Inhibit FAP

The selective expression of FAP in the TME makes it an excellent candidate for targeted therapies. FAP inhibitors (FAPIs) are a class of small molecules designed to specifically bind to and inhibit the enzymatic activity of FAP. This compound is a promising FAP inhibitor that has demonstrated favorable pharmacokinetic and biochemical properties.[7]

Mechanism of Action

This compound, like other quinoline-based FAPIs, is designed to fit into the active site of the FAP enzyme, thereby blocking its proteolytic activity.[8] This inhibition prevents FAP-mediated ECM degradation and disrupts the downstream signaling cascades that promote tumor growth and immunosuppression. The binding of FAPIs like FAPI-04, which is structurally similar to this compound, involves interactions with key residues in the FAP binding pocket, including D60, W155, K209, and W298.[8]

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potential of this compound as both a diagnostic and therapeutic agent. When labeled with radionuclides, this compound can be used for SPECT imaging to visualize FAP-expressing tumors with high contrast due to significant tumor uptake and rapid clearance from non-target tissues.[9]

Table 2: Preclinical Data for this compound and Related FAP Inhibitors

CompoundParameterValueCell Line/ModelReference
99mTc-FAPI-34 IC506.4 - 12.7 nMFAP-transfected cells[9]
Tumor Uptake (%ID/g)5.4 ± 2.05 (1h)Xenograft[9]
[¹¹¹In]In-FAPI-46 IC501.43 ± 0.29 nMHT1080-huFAP[10]
Internalization (95%)>95%FAP-transfected cells[11]
[¹⁷⁷Lu]Lu-eFAP-6 Tumor Uptake (%ID/g)~6.6% (1h)HT1080-huFAP xenograft[10]

Note: Data for related FAP inhibitors are included to provide a broader context of their efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of FAP and evaluate the efficacy of FAP inhibitors.

Immunohistochemistry (IHC) for FAP Expression

This protocol describes the staining of FAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide block (3%)

  • Blocking buffer (e.g., 5% normal goat serum)

  • Primary antibody: anti-FAP monoclonal antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in deionized water.

  • Antigen Retrieval: Heat slides in antigen retrieval solution (e.g., microwave for 10-15 minutes).

  • Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10 minutes.

  • Blocking: Incubate with blocking buffer for 30 minutes.

  • Primary Antibody Incubation: Incubate with diluted anti-FAP antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply DAB substrate and incubate until a brown color develops.

  • Counterstaining: Stain with hematoxylin.

  • Dehydration and Mounting: Dehydrate through graded ethanol and xylene, and then mount with a coverslip.

IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval A->B C Blocking B->C D Primary Ab Incubation C->D E Secondary Ab Incubation D->E F Detection (DAB) E->F G Counterstaining (Hematoxylin) F->G H Dehydration & Mounting G->H

Immunohistochemistry (IHC) Workflow for FAP Staining.
In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of FAP expression or inhibition on cell migration.

Materials:

  • 12-well culture plates

  • Cancer cell lines (with and without FAP expression/inhibition)

  • Culture medium

  • 1 mL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 12-well plates to achieve a confluent monolayer after 24 hours. For fibroblasts, a density of 200,000 cells per well is recommended.[1]

  • Creating the Scratch: Once confluent, create a straight scratch in the cell monolayer using a 1 mL pipette tip.[1]

  • Washing: Gently wash the wells with fresh medium to remove detached cells.[1]

  • Imaging (Time 0): Capture images of the scratch at the initial time point.

  • Incubation: Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) until the scratch is closed.[1]

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

In Vivo Xenograft Tumor Model for this compound Therapeutic Efficacy

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., human pancreatic cancer PANC-1)

  • Matrigel

  • This compound (formulated for in vivo administration)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[13]

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

  • Treatment Administration: Administer this compound to the treatment group via a suitable route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive a vehicle control.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.[13]

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[13]

Xenograft_Workflow A Cell Implantation (Subcutaneous) B Tumor Growth Monitoring A->B C Randomization B->C D Treatment (this compound or Vehicle) C->D E Continued Monitoring (Tumor Volume & Body Weight) D->E F Study Endpoint & Tissue Collection E->F

Workflow for an In Vivo Xenograft Therapeutic Study.

Conclusion and Future Directions

Fibroblast Activation Protein has unequivocally been established as a critical orchestrator of the tumor microenvironment, promoting tumor progression through its enzymatic and signaling functions. Its restricted expression pattern makes it an exemplary target for cancer therapy. FAP inhibitors, such as this compound, hold immense promise for both the diagnosis and treatment of a wide range of cancers. The ongoing development and clinical evaluation of FAPI-based theranostics are poised to usher in a new era of precision oncology, targeting the very roots of the tumor microenvironment. Future research should focus on optimizing the therapeutic efficacy of FAP inhibitors, exploring combination therapies, and further elucidating the complex interplay between FAP and the immune system to unlock the full potential of this promising therapeutic target.

References

Methodological & Application

Application Notes and Protocols: 99mTc Labeling of FAPI-34 for SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of most epithelial tumors.[1][2] FAP inhibitors (FAPI) labeled with radionuclides have demonstrated excellent potential for imaging and treating various cancers. While Positron Emission Tomography (PET) using Gallium-68 labeled FAPI tracers has been widely explored, Single Photon Emission Computed Tomography (SPECT) offers a more accessible and cost-effective alternative.[2][3][4] Technetium-99m (99mTc), with its ideal physical properties and wide availability, is the most commonly used radionuclide in nuclear medicine.[5] This document provides a detailed protocol for the radiolabeling of FAPI-34 with 99mTc for SPECT imaging applications. 99mTc-FAPI-34 has been identified as a powerful tracer for diagnostic scintigraphy, demonstrating rapid tumor uptake and fast clearance from non-target tissues, resulting in high-contrast images.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for 99mTc-FAPI-34 from preclinical and clinical studies.

Table 1: In Vitro Performance of 99mTc-FAPI-34

ParameterValueCell LineReference
Binding Affinity (IC50)6.4 - 12.7 nMHT-1080-FAP[3][6]
Cell Binding≤ 45%HT-1080-FAP[3][6]
Internalization Rate> 95%HT-1080-FAP[3][6]

Table 2: In Vivo Biodistribution of 99mTc-FAPI-34 in HT-1080-FAP Xenografted Mice (%ID/g)

Organ1 hour post-injection4 hours post-injectionReference
Tumor5.4 ± 2.054.3 ± 1.95[3][4]
Liver0.91 ± 0.250.73 ± 0.18[3][4]
Blood< 1< 1[3][4]
Kidneys> 1> 1[3][4]
Other Organs< 1< 1[3][4]

Experimental Protocols

Protocol 1: 99mTc-tricarbonyl Labeling of this compound

This protocol describes the preparation of 99mTc-FAPI-34 using the 99mTc-tricarbonyl precursor, [99mTc(H2O)3(CO)3]+.

Materials:

  • This compound precursor

  • Sodium pertechnetate (Na[99mTcO4]) from a 99Mo/99mTc generator

  • CRS kit for tricarbonyl complex formation (e.g., from PSI, Villingen, Switzerland)

  • 0.9% Saline

  • Heating block or water bath

  • Lead-shielded vials

Procedure:

  • Add 100-150 MBq of Na[99mTcO4] in 1 mL of 0.9% saline to a CRS kit vial.[4]

  • Heat the mixture at 95 °C for 20 minutes to form the intermediate [99mTc(H2O)3(CO)3]+ complex.[4]

  • Allow the vial to cool to room temperature.

  • Add the this compound precursor to the vial containing the [99mTc(H2O)3(CO)3]+ complex.

  • Incubate the reaction mixture at the appropriate temperature and for the optimized time as determined by initial experiments (typically ranging from room temperature to 100°C for 15-30 minutes).

  • Perform quality control to determine the radiochemical purity.

Protocol 2: Quality Control of 99mTc-FAPI-34

This protocol outlines the procedure for determining the radiochemical purity of the final 99mTc-FAPI-34 product using radio-Instant Thin Layer Chromatography (radio-ITLC).

Materials:

  • 99mTc-FAPI-34 solution

  • ITLC strips

  • Developing solvent (e.g., Acetonitrile/Saline mixture)[7]

  • Radio-TLC scanner or gamma counter

Procedure:

  • Spot a small amount of the 99mTc-FAPI-34 solution onto the baseline of an ITLC strip.

  • Place the strip in a chromatography tank containing the developing solvent.

  • Allow the solvent to ascend the strip until it reaches the solvent front.

  • Remove the strip from the tank and allow it to dry.

  • Scan the strip using a radio-TLC scanner or cut the strip into sections and measure the radioactivity of each section using a gamma counter.

  • Calculate the radiochemical purity by determining the percentage of radioactivity corresponding to the 99mTc-FAPI-34 peak. A radiochemical purity of >95% is generally considered acceptable for further use.[7]

Protocol 3: In Vitro Cell Binding and Internalization Assay

This protocol describes the method to evaluate the binding and internalization of 99mTc-FAPI-34 in FAP-expressing cells.

Materials:

  • HT-1080-FAP cells (FAP-positive) and a control cell line (FAP-negative)

  • Cell culture medium

  • 99mTc-FAPI-34

  • Unlabeled this compound (for blocking studies)

  • Phosphate-buffered saline (PBS)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed an equal number of HT-1080-FAP cells and control cells into multi-well plates and allow them to adhere overnight.

  • Binding Assay:

    • Incubate the cells with a known concentration of 99mTc-FAPI-34 in cell culture medium for a defined period (e.g., 1 hour) at 37°C.

    • For blocking experiments, co-incubate a separate set of cells with 99mTc-FAPI-34 and an excess of unlabeled this compound.[3]

    • Wash the cells with cold PBS to remove unbound radioactivity.

    • Lyse the cells and measure the radioactivity using a gamma counter.

  • Internalization Assay:

    • After the incubation period, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to strip off surface-bound radioactivity.

    • Collect the supernatant (surface-bound fraction).

    • Lyse the cells and collect the lysate (internalized fraction).

    • Measure the radioactivity in both fractions using a gamma counter.

    • Calculate the internalization rate as the percentage of internalized radioactivity to the total cell-associated radioactivity.

Protocol 4: In Vivo Biodistribution Study

This protocol details the procedure for assessing the biodistribution of 99mTc-FAPI-34 in tumor-bearing animal models.

Materials:

  • Tumor-bearing mice (e.g., HT-1080-FAP xenografts)

  • 99mTc-FAPI-34 solution

  • Anesthetic agent

  • Gamma counter

  • Dissection tools

Procedure:

  • Inject a known amount of 99mTc-FAPI-34 intravenously into the tail vein of the tumor-bearing mice.

  • At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a cohort of mice.[3][4]

  • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ/tissue.

Visualizations

G cluster_0 Preparation of 99mTc-tricarbonyl Precursor cluster_1 Labeling of this compound cluster_2 Quality Control NaTcO4 Na[99mTcO4] in Saline Heat Heat at 95°C for 20 min NaTcO4->Heat CRS_kit CRS Kit CRS_kit->Heat Tricarbonyl [99mTc(H2O)3(CO)3]+ Heat->Tricarbonyl Incubate Incubate Tricarbonyl->Incubate FAPI34 This compound Precursor FAPI34->Incubate Tc_FAPI34 99mTc-FAPI-34 Incubate->Tc_FAPI34 QC Radio-ITLC Tc_FAPI34->QC Final_Product Final Product (>95% Purity) QC->Final_Product

Caption: Workflow for the 99mTc-tricarbonyl labeling of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture FAP-positive and FAP-negative Cells Incubate_vitro Incubate with 99mTc-FAPI-34 Cell_Culture->Incubate_vitro Binding_Assay Binding Assay Incubate_vitro->Binding_Assay Internalization_Assay Internalization Assay Incubate_vitro->Internalization_Assay Tumor_Model Tumor-bearing Animal Model Injection Inject 99mTc-FAPI-34 Tumor_Model->Injection SPECT_Imaging SPECT/CT Imaging Injection->SPECT_Imaging Biodistribution Biodistribution Study Injection->Biodistribution Final_Product 99mTc-FAPI-34 Final Product Final_Product->Incubate_vitro Final_Product->Injection

Caption: Experimental workflow for the in vitro and in vivo evaluation of 99mTc-FAPI-34.

References

Application Notes and Protocols: FAPI-34 SPECT/CT Imaging in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2] Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. FAP inhibitors (FAPI) labeled with radionuclides can be used for highly specific tumor imaging. While Positron Emission Tomography (PET) with Gallium-68 (⁶⁸Ga) labeled FAPI is widely used, Single Photon Emission Computed Tomography (SPECT) offers a more accessible and cost-effective alternative.[1][3] Technetium-99m (⁹⁹mTc)-labeled FAPI-34 has emerged as a promising tracer for SPECT/CT imaging, demonstrating high tumor uptake and favorable pharmacokinetic properties in preclinical mouse models.[1][4]

These application notes provide a detailed protocol for performing this compound SPECT/CT imaging in mouse models, from radiolabeling of the tracer to quantitative image analysis.

Signaling Pathway and Targeting Mechanism

Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein expressed by cancer-associated fibroblasts (CAFs), which are a major component of the tumor stroma. FAP's enzymatic activity is implicated in tumor growth, invasion, and metastasis. This compound is a small molecule inhibitor that binds with high affinity to FAP. When radiolabeled with ⁹⁹mTc, it allows for the non-invasive visualization of FAP-expressing tissues, primarily tumors, using SPECT imaging.

FAPI_Targeting Mechanism of this compound Targeting cluster_tumor Tumor Microenvironment cluster_tracer Radiotracer Tumor_Cells Tumor Cells CAF Cancer-Associated Fibroblast (CAF) FAP Fibroblast Activation Protein (FAP) CAF->FAP expresses FAPI34 This compound Tc99m_FAPI34 ⁹⁹mTc-FAPI-34 Tc99m ⁹⁹mTc Tc99m->FAPI34 labels Tc99m_FAPI34->FAP binds with high affinity

Caption: this compound targeting mechanism in the tumor microenvironment.

Experimental Protocols

This section provides a detailed methodology for performing ⁹⁹mTc-FAPI-34 SPECT/CT imaging in mouse models.

Radiolabeling of this compound with Technetium-99m

The radiolabeling of this compound is typically performed using a kit-based formulation. The following is a general protocol adapted from published methods.

Materials:

  • This compound precursor kit

  • Sodium pertechnetate (Na[⁹⁹mTcO₄]) solution from a ⁹⁹Mo/⁹⁹mTc generator

  • Saline solution (0.9% NaCl)

  • Heating block or water bath

  • Radio-HPLC or ITLC for quality control

Procedure:

  • Elute ⁹⁹mTcO₄⁻ from a ⁹⁹Mo/⁹⁹mTc generator according to the manufacturer's instructions.

  • Add the required activity of Na[⁹⁹mTcO₄] (typically 100-150 MBq) in saline to the this compound precursor vial.

  • Gently mix the contents of the vial.

  • Incubate the reaction mixture at 95-100°C for 20-30 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using radio-HPLC or ITLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo studies.

  • The final product can be diluted with sterile saline to the desired concentration for injection.

Animal Preparation and Tumor Model

Animal Models:

  • Immunocompromised mice (e.g., BALB/c nude or SCID) are commonly used for xenograft tumor models.

  • Tumor cells with known FAP expression (e.g., U87MG glioma cells or HT-1080 fibrosarcoma cells) are injected subcutaneously into the flank of the mice.

  • Imaging is typically performed when tumors reach a palpable size (e.g., 100-200 mm³).

Animal Preparation for Imaging:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) or another appropriate anesthetic.

  • Place the mouse on a heated imaging bed to maintain body temperature throughout the procedure.

  • Administer approximately 10-20 MBq of ⁹⁹mTc-FAPI-34 in a volume of 100-150 µL via intravenous tail vein injection.

SPECT/CT Image Acquisition

Instrumentation:

  • A preclinical SPECT/CT scanner equipped with a high-resolution collimator (e.g., multi-pinhole) is required.

Acquisition Parameters (example):

  • SPECT Acquisition:

    • Radionuclide: ⁹⁹mTc

    • Energy Window: 140 keV ± 10%

    • Collimator: Multi-pinhole mouse collimator

    • Acquisition Time: 20-30 minutes

    • Projections: 60-120 projections over 360°

    • Matrix Size: 128x128 or 256x256

  • CT Acquisition:

    • X-ray Voltage: 45-50 kVp

    • X-ray Current: 150-200 µA

    • Projections: 360-512 projections

    • Voxel Size: Isotropic, ~100-200 µm

Imaging can be performed at various time points post-injection (e.g., 1, 2, and 4 hours) to assess the tracer's biodistribution and tumor uptake kinetics.[4]

Image Reconstruction and Analysis

Image Reconstruction:

  • Reconstruct the SPECT data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).

  • Apply corrections for attenuation (using the CT data), scatter, and detector response.

  • Co-register the SPECT and CT images for anatomical localization of tracer uptake.

Quantitative Analysis:

  • Using medical image analysis software (e.g., PMOD, Inveon Research Workplace), draw regions of interest (ROIs) on the co-registered SPECT/CT images for the tumor and major organs (e.g., liver, kidneys, muscle, blood pool).

  • From the ROIs, obtain the mean or maximum radioactivity concentration (in Bq/mL or similar units).

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI using the following formula:

    %ID/g = (Radioactivity concentration in ROI [Bq/mL] / Injected dose [Bq]) x Organ/Tissue density [g/mL]

    (Note: Tissue density is often assumed to be 1 g/mL for most soft tissues)

  • Calculate tumor-to-background ratios (TBRs) by dividing the %ID/g of the tumor by the %ID/g of a background tissue (e.g., muscle).

Experimental Workflow

The following diagram illustrates the complete workflow for this compound SPECT/CT imaging in mouse models.

FAPI_Workflow This compound SPECT/CT Imaging Workflow Radiolabeling 1. Radiolabeling (⁹⁹mTc + this compound) QC 2. Quality Control (>95% Purity) Radiolabeling->QC Animal_Prep 3. Animal Preparation (Tumor Model, Anesthesia) QC->Animal_Prep Injection 4. Tracer Injection (i.v. tail vein) Animal_Prep->Injection Imaging 5. SPECT/CT Acquisition Injection->Imaging Reconstruction 6. Image Reconstruction (OSEM, Corrections) Imaging->Reconstruction Analysis 7. Quantitative Analysis (ROI, %ID/g, TBR) Reconstruction->Analysis Results 8. Data Interpretation Analysis->Results

Caption: Workflow for this compound SPECT/CT imaging in mouse models.

Quantitative Data Summary

The following table summarizes the biodistribution of ⁹⁹mTc-FAPI-34 in HT-1080-FAP xenotransplanted mice at 1 and 4 hours post-injection, as reported in the literature.[4]

Organ/Tissue% Injected Dose per Gram (%ID/g) at 1 hour% Injected Dose per Gram (%ID/g) at 4 hours
Tumor 5.40 ± 2.05 4.30 ± 1.95
Blood0.45 ± 0.120.15 ± 0.04
Heart0.28 ± 0.070.12 ± 0.03
Lung0.42 ± 0.110.18 ± 0.05
Liver0.91 ± 0.250.73 ± 0.18
Spleen0.20 ± 0.050.10 ± 0.03
Stomach0.25 ± 0.060.15 ± 0.04
Intestine0.55 ± 0.140.35 ± 0.09
Kidney2.50 ± 0.651.50 ± 0.39
Muscle0.20 ± 0.050.10 ± 0.03
Bone0.35 ± 0.090.20 ± 0.05

Data are presented as mean ± standard deviation.

The high tumor uptake and rapid clearance from most non-target organs result in excellent tumor-to-background ratios, making ⁹⁹mTc-FAPI-34 a promising agent for preclinical and potentially clinical tumor imaging.[1][4]

Conclusion

This document provides a comprehensive guide for conducting this compound SPECT/CT imaging in mouse models. The detailed protocols and quantitative data presented herein are intended to assist researchers in the successful implementation and interpretation of these imaging studies. The high-contrast images and quantitative data obtained from ⁹⁹mTc-FAPI-34 SPECT/CT can provide valuable insights into tumor biology and the efficacy of novel cancer therapies.

References

Application Notes and Protocols for Evaluating FAPI-34 Efficacy in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2] Its enzymatic activity, which includes dipeptidyl peptidase and collagenase functions, plays a crucial role in tumor growth, migration, invasion, and immunosuppression by remodeling the extracellular matrix.[3][4] This restricted expression pattern makes FAP an attractive target for targeted cancer therapy and diagnostics.

FAPI-34 is a potent inhibitor of FAP that can be labeled with diagnostic (e.g., 99mTc) and therapeutic (e.g., 188Re) radionuclides.[2][3][5] Preclinical studies have demonstrated its high affinity for FAP and significant tumor uptake.[2][3][5] These application notes provide detailed protocols for a suite of in vitro cell culture assays to evaluate the efficacy of this compound and other FAP inhibitors. The described assays will enable researchers to assess the impact of this compound on FAP enzymatic activity, cancer cell viability, apoptosis, migration, and invasion.

FAP Signaling Pathway

Fibroblast Activation Protein (FAP) contributes to cancer progression through its enzymatic activity and by modulating several key signaling pathways within cancer-associated fibroblasts (CAFs) and cancer cells. These pathways are integral to processes such as cell proliferation, survival, migration, and invasion. The diagram below illustrates a simplified overview of major signaling cascades influenced by FAP.

FAP_Signaling_Pathway FAP Signaling Pathways in Cancer Progression FAP FAP PI3K PI3K FAP->PI3K ERK ERK FAP->ERK STAT3 STAT3 FAP->STAT3 ECM ECM Degradation FAP->ECM Collagenase Activity AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration STAT3->Proliferation STAT3->Migration ECM->Migration

Caption: Simplified FAP signaling pathways.

Data Presentation

The following tables summarize representative quantitative data for this compound and the expected outcomes from the described assays.

Table 1: this compound Binding Affinity

CompoundAssay TypeCell LineIC50 (nM)Reference
This compoundCompetitive BindingHT-1080-FAP6.4 - 12.7[2][3]

Table 2: Representative Data for Cell Viability (MTT Assay)

TreatmentConcentration (nM)% Cell Viability (Mean ± SD)
Vehicle Control (DMSO)0100 ± 5.2
This compound198 ± 4.8
This compound1095 ± 5.1
This compound10085 ± 6.3
This compound100070 ± 7.9
Doxorubicin (Positive Control)10035 ± 4.5

Note: Data are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

Table 3: Representative Data for Apoptosis Assay (Annexin V/PI Staining)

TreatmentConcentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control02.5 ± 0.81.8 ± 0.5
This compound1008.7 ± 1.54.2 ± 0.9
This compound100015.3 ± 2.18.9 ± 1.3
Staurosporine (Positive Control)50045.2 ± 3.715.6 ± 2.4

Note: Data are hypothetical and for illustrative purposes.

Table 4: Representative Data for Wound Healing Migration Assay

TreatmentConcentration (nM)% Wound Closure at 24h (Mean ± SD)
Vehicle Control085 ± 7.2
This compound1065 ± 6.8
This compound10040 ± 5.5
Cytochalasin D (Positive Control)10010 ± 3.1

Note: Data are hypothetical and for illustrative purposes.

Table 5: Representative Data for Transwell Invasion Assay

TreatmentConcentration (nM)Number of Invading Cells (Mean ± SD)% Invasion Inhibition
Vehicle Control0450 ± 300
This compound10315 ± 2530
This compound100180 ± 1860
GM6001 (Positive Control)1000090 ± 1280

Note: Data are hypothetical and for illustrative purposes.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the in vitro efficacy of this compound.

FAPI34_Evaluation_Workflow Experimental Workflow for this compound In Vitro Efficacy Evaluation start Start cell_culture Cell Line Selection & Culture (FAP-positive) start->cell_culture fap_activity FAP Activity Assay cell_culture->fap_activity viability Cell Viability Assay (e.g., MTT) cell_culture->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) cell_culture->apoptosis migration Migration Assay (Wound Healing) cell_culture->migration invasion Invasion Assay (Transwell) cell_culture->invasion data_analysis Data Analysis & Interpretation fap_activity->data_analysis viability->data_analysis apoptosis->data_analysis migration->data_analysis invasion->data_analysis end End data_analysis->end

Caption: Workflow for this compound in vitro evaluation.

Experimental Protocols

FAP Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of FAP using a fluorogenic substrate.

Materials:

  • FAP-positive cells (e.g., HT-1080-FAP, U87MG)

  • Recombinant human FAP enzyme (for cell-free assay)

  • This compound

  • FAP fluorogenic substrate (e.g., Suc-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Cell-based assay: a. Seed FAP-positive cells in a 96-well plate and culture until confluent. b. Wash cells with PBS. c. Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO). d. Incubate for 30 minutes at 37°C. e. Add the FAP fluorogenic substrate to each well. f. Immediately measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 380 nm/460 nm for AMC).

  • Data Analysis: a. Subtract background fluorescence (wells without cells/enzyme). b. Calculate the percentage of FAP inhibition for each this compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • FAP-positive cancer cell line

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-72 hours. Include vehicle and positive controls.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[6][7]

  • Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.

Materials:

  • FAP-positive cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[7]

  • Incubate for 15 minutes at room temperature in the dark.[7]

  • Analyze the stained cells by flow cytometry.[7]

  • Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the collective migration of a cell monolayer.

Materials:

  • FAP-positive cancer cell line

  • 6-well plates or culture inserts

  • Serum-free or low-serum medium

  • This compound

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow them to form a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile pipette tip or by removing a culture insert.

  • Wash with PBS to remove detached cells and debris.

  • Add serum-free or low-serum medium containing different concentrations of this compound.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the initial area.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.

Materials:

  • FAP-positive, invasive cancer cell line

  • Transwell inserts (8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs, fixation and staining solutions (e.g., methanol and crystal violet)

Protocol:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[4]

  • Serum-starve the cells for 12-24 hours.

  • Resuspend the cells in serum-free medium containing different concentrations of this compound.

  • Add the cell suspension to the upper chamber of the inserts.

  • Add medium containing a chemoattractant to the lower chamber.[4]

  • Incubate for 12-48 hours.

  • Remove non-invading cells from the top of the membrane with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane.[4]

  • Data Analysis: Count the number of invading cells in several microscopic fields and calculate the average. Determine the percentage of invasion inhibition compared to the vehicle control.

References

Synthesizing FAPI-34 for Preclinical Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of FAPI-34, a potent inhibitor of Fibroblast Activation Protein (FAP), for research purposes. This compound, particularly its radiolabeled form with Technetium-99m (⁹⁹ᵐTc), is a valuable tool for in vivo imaging of FAP-expressing tumors using Single Photon Emission Computed Tomography (SPECT). This guide details the chemical synthesis of the this compound precursor, its subsequent radiolabeling, and protocols for its in vitro and in vivo evaluation.

Overview of this compound

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers. This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound is a quinoline-based FAP inhibitor that has been modified with hydrophilic amino acid moieties to improve its pharmacokinetic profile, leading to high tumor uptake and rapid clearance from non-target tissues.[1][2][3] The core structure allows for the chelation of medically relevant radionuclides like ⁹⁹ᵐTc for SPECT imaging.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for ⁹⁹ᵐTc-FAPI-34, facilitating comparison and experimental planning.

Parameter Value Reference
IC₅₀ (human FAP) 6.9 nM[1]
Internalization (HT-1080-FAP cells) >95%[1][2]
Organ 1 hour post-injection (%ID/g) 4 hours post-injection (%ID/g) Reference
Tumor 5.4 ± 2.054.3 ± 1.95[5]
Blood < 1< 1[5]
Liver 0.91 ± 0.250.73 ± 0.18[5]
Kidney Not specified (stated as highest uptake)Not specified (stated as highest uptake)[5]

Experimental Protocols

I. Synthesis of the this compound Precursor

The synthesis of the this compound precursor is a multi-step process that begins with the synthesis of a core quinoline structure, followed by the attachment of a chelating moiety functionalized with hydrophilic amino acids. The detailed synthesis is described in the supplementary information of the foundational paper by Lindner et al. (2020) in the Journal of Nuclear Medicine and the associated patent WO2019154886A1.[6][7][8] The general workflow is as follows:

Diagram of the this compound Precursor Synthesis Workflow

G cluster_quinoline Quinoline Core Synthesis cluster_chelator Functionalized Chelator Synthesis cluster_final_coupling Final Assembly and Deprotection start Commercially Available Starting Materials quinoline_synthesis Multi-step synthesis of (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-(3-(4-tert-butoxycarbonylpiperazin-1-yl)-1-propoxy)quinoline-4-carboxamide start->quinoline_synthesis coupling Coupling of Quinoline Core and Functionalized Chelator quinoline_synthesis->coupling chelator_start Bis((1-(2-(tert-butoxy)-2-oxoethyl)1H-imidazol-2-yl)methyl)glycine amino_acid_coupling Coupling with protected carboxyglutamate residues chelator_start->amino_acid_coupling amino_acid_coupling->coupling deprotection Removal of protecting groups (e.g., Boc, tBu) coupling->deprotection purification Purification by HPLC deprotection->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization G start [⁹⁹ᵐTcO₄]⁻ in saline tricarbonyl Formation of [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ intermediate (Heating at 95-100°C) start->tricarbonyl labeling Addition of this compound precursor solution tricarbonyl->labeling incubation Incubation at 95-100°C labeling->incubation qc Quality Control (ITLC or RP-HPLC) incubation->qc G cluster_ecm Extracellular Matrix Remodeling cluster_intracellular Intracellular Signaling cluster_angiogenesis Angiogenesis cluster_immunosuppression Immunosuppression FAP Fibroblast Activation Protein (FAP) ECM ECM Components (e.g., Collagen) FAP->ECM PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Ras_ERK Ras/ERK Pathway FAP->Ras_ERK Angiogenic_Factors Release of Angiogenic Factors FAP->Angiogenic_Factors Immune_Cells Recruitment of Immunosuppressive Cells FAP->Immune_Cells Degradation Degradation ECM->Degradation Proteolytic Activity Invasion Tumor Cell Invasion and Metastasis Degradation->Invasion Proliferation Cell Proliferation and Survival PI3K_AKT->Proliferation Ras_ERK->Proliferation Vessel_Formation New Blood Vessel Formation Angiogenic_Factors->Vessel_Formation Immune_Evasion Tumor Immune Evasion Immune_Cells->Immune_Evasion

References

FAPI-34 in Pancreatic Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of various cancers, including pancreatic cancer.[1][2] In pancreatic cancer, CAFs and the desmoplastic stroma they produce can constitute up to 90% of the tumor mass, playing a crucial role in tumor progression, metastasis, and resistance to therapy.[3] The low expression of FAP in healthy tissues makes it an attractive target for both diagnostic imaging and therapy.[1][3] FAPI-34 is a quinoline-based inhibitor of FAP that can be labeled with radionuclides for imaging and therapeutic applications.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer research.

Applications of this compound in Pancreatic Cancer Research

The primary application of this compound in pancreatic cancer research is as a radiolabeled tracer for Single-Photon Emission Computed Tomography (SPECT) imaging. When labeled with a gamma-emitting radionuclide like Technetium-99m (99mTc), 99mTc-FAPI-34 allows for the non-invasive visualization and quantification of FAP expression in pancreatic tumors.

Key applications include:

  • Preclinical Imaging: Assessing FAP expression in animal models of pancreatic cancer.

  • Clinical Imaging: Used for diagnostic scintigraphy and SPECT in patients with pancreatic cancer, often as a follow-up to therapy with other FAP-targeted radiopharmaceuticals like 90Y-FAPI-46.[5][6][7]

  • Theranostics: While this compound itself is primarily used for imaging, the chelator it contains allows for potential labeling with therapeutic radionuclides like Rhenium-188 (188Re), opening avenues for FAP-targeted radionuclide therapy.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for 99mTc-labeled FAPI tracers, including this compound, from preclinical studies.

Table 1: In Vitro Binding Properties of 99mTc-Labeled FAPI Tracers

CompoundHalf-Maximal Inhibitory Concentration (IC50) (nM)Cellular Binding (%)Cellular Internalization (%)
99mTc-FAPI-34 6.4 - 12.7≤45>95
99mTc-FAPI-296.9 - 13Not Specified>95
99mTc-FAPI-43Not SpecifiedNot Specified>95

Data sourced from studies on FAP-transfected cells.[2][5][6]

Table 2: In Vivo Biodistribution of 99mTc-FAPI-34 in Xenograft Models

Organ/TissueTumor Uptake (%ID/g) at 1 hourTumor Uptake (%ID/g) at 4 hoursLiver Uptake (%ID/g) at 1 hourLiver Uptake (%ID/g) at 4 hours
99mTc-FAPI-34 5.4 ± 2.054.3 ± 1.950.91 ± 0.250.73 ± 0.18

%ID/g = percentage of injected dose per gram of tissue.[5][7]

Signaling Pathways and Experimental Workflow

FAP-Targeted Imaging and Therapy Logic

The rationale behind using FAPI tracers is based on the specific expression of FAP in the tumor microenvironment.

FAPI_Logic cluster_0 Tumor Microenvironment cluster_1 Molecular Targeting cluster_2 Application Pancreatic Cancer Cells Pancreatic Cancer Cells CAFs CAFs Pancreatic Cancer Cells->CAFs activate Cancer-Associated Fibroblasts (CAFs) Cancer-Associated Fibroblasts (CAFs) FAP Fibroblast Activation Protein (FAP) CAFs->FAP overexpresses FAPI34 This compound FAPI34->FAP binds to Imaging SPECT/CT Imaging (99mTc-FAPI-34) FAPI34->Imaging Therapy Radionuclide Therapy (e.g., 188Re-FAPI-34) FAPI34->Therapy

Caption: Logical flow from FAP expression in the TME to this compound based applications.

Experimental Workflow for Preclinical SPECT Imaging with 99mTc-FAPI-34

This workflow outlines the key steps for evaluating 99mTc-FAPI-34 in a pancreatic cancer animal model.

experimental_workflow start Start animal_model Establish Pancreatic Cancer Xenograft in Mice start->animal_model radiolabeling Radiolabel this compound with 99mTc animal_model->radiolabeling injection Intravenous Injection of 99mTc-FAPI-34 radiolabeling->injection imaging Perform SPECT/CT Imaging at 1 and 4 hours injection->imaging biodistribution Conduct Biodistribution Study imaging->biodistribution analysis Data Analysis: Tumor Uptake (%ID/g) Tumor-to-Tissue Ratios biodistribution->analysis end End analysis->end

Caption: Preclinical experimental workflow for 99mTc-FAPI-34 SPECT imaging.

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Technetium-99m (99mTc)

This protocol is based on the tricarbonyl method for labeling this compound with 99mTc.[5][7]

Materials:

  • This compound precursor

  • Na[99mTcO4] eluate from a 99Mo/99mTc generator

  • Tricarbonyl complex kit (e.g., IsoLink® or similar)

  • 0.9% Saline solution

  • Heating block or water bath

  • Reaction vial

  • Thin-layer chromatography (TLC) system for quality control

Procedure:

  • Preparation of the 99mTc-Tricarbonyl Intermediate:

    • Add 100–150 MBq of Na[99mTcO4] in 1 mL of 0.9% saline to the tricarbonyl kit vial.[5][7]

    • Heat the mixture at 95-100°C for 20-30 minutes to form the [99mTc(H2O)3(CO)3]+ intermediate.[7]

    • Allow the vial to cool to room temperature.

  • Labeling of this compound:

    • Add the this compound precursor to the vial containing the 99mTc-tricarbonyl intermediate.

    • Incubate the reaction mixture at a specified temperature (e.g., 70-80°C) for 15-20 minutes.

  • Quality Control:

    • Determine the radiochemical purity of the 99mTc-FAPI-34 using a suitable TLC system.

    • The radiochemical purity should be >95% before injection.

Protocol 2: In Vivo SPECT/CT Imaging in a Murine Model of Pancreatic Cancer

This protocol outlines the procedure for imaging FAP expression in tumor-bearing mice using 99mTc-FAPI-34.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted human pancreatic cancer cells)

  • 99mTc-FAPI-34 (prepared as in Protocol 1)

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner suitable for small animals

  • Syringes and needles for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2% in oxygen).

    • Position the mouse on the scanner bed.

  • Tracer Administration:

    • Administer a defined activity of 99mTc-FAPI-34 (e.g., 10-15 MBq) via intravenous injection (e.g., tail vein).

  • SPECT/CT Imaging:

    • Acquire whole-body SPECT and CT images at predefined time points post-injection, typically at 1 hour and 4 hours.[5][7]

    • SPECT Parameters (Example):

      • Energy window: 140 keV ± 10%

      • Collimator: Low-energy, high-resolution

      • Acquisition time: 20-30 minutes

    • CT Parameters (Example):

      • X-ray tube voltage: 50-70 kVp

      • Exposure time: 200-500 ms per projection

  • Image Analysis:

    • Reconstruct the SPECT and CT images and co-register them.

    • Draw regions of interest (ROIs) over the tumor and various organs on the fused images.

    • Calculate the tracer uptake in each ROI, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: Ex Vivo Biodistribution Study

This protocol describes the quantitative analysis of 99mTc-FAPI-34 distribution in different tissues.

Materials:

  • Tumor-bearing mice injected with 99mTc-FAPI-34

  • Gamma counter

  • Dissection tools

  • Scales for weighing organs

Procedure:

  • Euthanasia and Tissue Collection:

    • At the designated time points post-injection (e.g., 1 and 4 hours), euthanize the mice.[5][7]

    • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Measurement of Radioactivity:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample using a calibrated gamma counter.

    • Also measure the activity of the injected dose standard.

  • Data Analysis:

    • Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

    • Calculate tumor-to-tissue ratios by dividing the %ID/g in the tumor by the %ID/g in other tissues.

Conclusion

This compound is a valuable research tool for investigating the role of FAP in pancreatic cancer. When radiolabeled with 99mTc, it serves as a specific tracer for SPECT imaging, enabling the visualization and quantification of FAP expression in preclinical models and clinical settings.[6] The favorable pharmacokinetics of 99mTc-FAPI-34, including high tumor uptake and rapid clearance from non-target tissues, make it a promising candidate for diagnostic applications.[5][7][8] Furthermore, the potential for labeling with therapeutic isotopes highlights its role in the broader field of FAP-targeted theranostics for pancreatic cancer.[5][6] The protocols provided herein offer a foundation for researchers to utilize this compound in their studies of this challenging disease.

References

Application Notes and Protocols for Preclinical Dosimetry Estimates of FAP-Targeting Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and available data for estimating dosimetry of Fibroblast Activation Protein Inhibitor (FAPI) based radiopharmaceuticals in preclinical models. While specific dosimetry data for ⁹⁹ᵐTc-FAPI-34 in animal models is not yet available in published literature, this document outlines the protocols to perform such studies and presents biodistribution data for ⁹⁹ᵐTc-FAPI-34, alongside dosimetry estimates for other FAPI tracers to serve as a valuable reference.

Introduction to FAPI-Targeted Radiopharmaceuticals

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a wide range of epithelial tumors, while its expression in normal adult tissues is low. This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. FAP inhibitors (FAPI) can be labeled with various radionuclides for imaging (e.g., Gallium-68, Technetium-99m) or therapy (e.g., Lutetium-177, Yttrium-90). Accurate estimation of radiation dosimetry in preclinical models is a critical step in the development and translation of these novel radiopharmaceuticals.

Preclinical Models for FAPI Radiopharmaceutical Evaluation

The selection of an appropriate preclinical model is crucial for obtaining relevant biodistribution and dosimetry data. The most commonly used models are xenografts in immunocompromised mice.

Animal Models:

  • Species: Immunocompromised mice (e.g., BALB/c nude, NSG) are typically used to prevent rejection of human tumor xenografts.

  • Tumor Models: Human tumor cell lines with known FAP expression are subcutaneously implanted to generate xenografts. For example, HT-1080 fibrosarcoma cells transfected to overexpress FAP (HT-1080-FAP) are a common choice.[1] Panc02 pancreatic cancer cells have also been used in a xenograft model to evaluate FAPI tracers.[2][3]

Quantitative Data Summary

Biodistribution of ⁹⁹ᵐTc-FAPI-34 in a Preclinical Model

Biodistribution studies are fundamental for dosimetry calculations, providing data on the uptake and retention of the radiopharmaceutical in various organs and tissues. The following table summarizes the biodistribution of ⁹⁹ᵐTc-FAPI-34 in HT-1080-FAP xenotransplanted mice.[1][4]

Organ/TissueMean % Injected Dose per Gram (%ID/g) ± SD (1 hour post-injection)Mean % Injected Dose per Gram (%ID/g) ± SD (4 hours post-injection)
Tumor5.40 ± 2.054.30 ± 1.95
Liver0.91 ± 0.250.73 ± 0.18
KidneysData not explicitly provided, but noted as a site of accumulation.Data not explicitly provided, but noted as a site of accumulation.
Blood< 1< 1
Other Organs< 1< 1

Data sourced from studies on HT-1080-FAP xenotransplanted mice.[1][4]

Preclinical Dosimetry Estimates for Other FAPI Tracers

While specific preclinical dosimetry data for ⁹⁹ᵐTc-FAPI-34 is not available, the following table presents absorbed dose estimates for other FAPI tracers in preclinical models to provide a comparative context.

TracerAnimal ModelOrganAbsorbed Dose (Gy/MBq)
¹⁷⁷Lu-FAP-2286HEK-FAP xenograftsTumor2.8
¹⁷⁷Lu-FAPI-46HEK-FAP xenograftsTumor0.3

Note: These values are provided for comparative purposes and are not directly applicable to ⁹⁹ᵐTc-FAPI-34.

Experimental Protocols

Radiolabeling of FAPI-34 with Technetium-99m

The labeling of this compound with ⁹⁹ᵐTc is typically achieved using the tricarbonyl method.[5]

Materials:

  • This compound precursor

  • [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor kit (e.g., IsoLink® kit)

  • Sodium pertechnetate (Na⁹⁹ᵐTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator

  • Saline solution (0.9% NaCl)

  • Heating block or water bath

Protocol:

  • Prepare the [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ complex by adding Na⁹⁹ᵐTcO₄ to the precursor kit and heating according to the manufacturer's instructions (typically 10-20 minutes at 100°C).

  • Add the this compound precursor to the prepared [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ solution.

  • Incubate the reaction mixture at an elevated temperature (e.g., 70-100°C) for a specified time (e.g., 15-30 minutes).

  • Perform quality control using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to determine the radiochemical purity.

In Vitro Cell Binding and Internalization Assays

These assays are performed to confirm the specificity and binding affinity of the radiolabeled FAPI tracer to FAP-expressing cells.

Protocol:

  • Culture FAP-positive cells (e.g., HT-1080-FAP) and FAP-negative control cells.

  • Incubate the cells with ⁹⁹ᵐTc-FAPI-34 at 37°C for various time points.

  • For binding studies, wash the cells with cold PBS to remove unbound tracer and measure the cell-associated radioactivity.

  • For internalization studies, treat the cells with an acid wash (e.g., glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity.

  • To determine binding affinity (IC₅₀), perform competitive binding assays by co-incubating the radiotracer with increasing concentrations of non-radiolabeled this compound.

Preclinical Biodistribution Study

Protocol:

  • Administer a known amount of ⁹⁹ᵐTc-FAPI-34 (typically 1-5 MBq) to tumor-bearing mice via intravenous injection (e.g., tail vein).

  • At predetermined time points (e.g., 1, 4, 24 hours) post-injection, euthanize the animals.

  • Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Preclinical SPECT/CT Imaging

Protocol:

  • Anesthetize the tumor-bearing mice.

  • Administer ⁹⁹ᵐTc-FAPI-34 intravenously.

  • At desired time points post-injection, acquire whole-body SPECT images followed by a CT scan for anatomical co-registration.

  • Reconstruct the images and perform image analysis to visualize the biodistribution of the tracer and quantify uptake in regions of interest (ROIs).

Dosimetry Calculation

Dosimetry estimates are calculated based on the biodistribution data using the Medical Internal Radiation Dose (MIRD) formalism.

Methodology:

  • From the biodistribution data, calculate the time-integrated activity coefficients (formerly known as residence times) for each source organ. This involves fitting the time-activity curves for each organ.

  • Use established S-values (absorbed dose per unit cumulated activity) for the specific radionuclide (⁹⁹ᵐTc) and the appropriate phantom model (e.g., mouse phantom).

  • Calculate the absorbed dose to each target organ by multiplying the time-integrated activity coefficient of the source organ by the corresponding S-value and summing the contributions from all source organs.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Data Analysis radiolabeling Radiolabeling of this compound with 99mTc injection IV Injection of 99mTc-FAPI-34 radiolabeling->injection animal_model Tumor Xenograft Animal Model animal_model->injection biodistribution Ex Vivo Biodistribution (Organ Harvesting) injection->biodistribution imaging In Vivo SPECT/CT Imaging injection->imaging gamma_counting Gamma Counting of Tissues biodistribution->gamma_counting roi_analysis Image ROI Analysis imaging->roi_analysis dosimetry_calc Dosimetry Calculation (MIRD Formalism) gamma_counting->dosimetry_calc roi_analysis->dosimetry_calc

Caption: Experimental workflow for preclinical dosimetry estimation of ⁹⁹ᵐTc-FAPI-34.

FAP-Targeting Mechanism (Simplified)

FAP_Targeting cluster_tme Tumor Microenvironment CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cell CAF->TumorCell Supports Growth FAP Fibroblast Activation Protein (FAP) FAP->CAF Radiotracer 99mTc-FAPI-34 Radiotracer->FAP Binding SPECT_Signal SPECT Signal (Imaging/Dosimetry) Radiotracer->SPECT_Signal Emits Gamma Rays

References

Application Notes and Protocols: Labeling FAPI-34 with ¹⁸⁸Re for Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a promising target for cancer therapy due to its overexpression in the stroma of more than 90% of epithelial carcinomas, with low expression in healthy tissues.[1][2][3] FAP inhibitors (FAPI) labeled with radionuclides have demonstrated high tumor uptake, making them excellent candidates for theranostics.[1][4] FAPI-34, in particular, has been identified as a strong candidate for SPECT imaging when labeled with Technetium-99m (⁹⁹mTc) and shows potential for radionuclide therapy.[5][6][7] The chelator used in this compound is also suitable for labeling with the therapeutic beta-emitter Rhenium-188 (¹⁸⁸Re), which has favorable nuclear characteristics for therapy, including a half-life of 17 hours and the emission of both therapeutic β⁻ particles (Emax = 2.12 MeV) and γ emissions suitable for SPECT imaging (155 keV, 15% abundance).[7][8] This document provides detailed protocols for the radiolabeling of this compound with ¹⁸⁸Re and its preclinical evaluation for targeted radionuclide therapy.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for FAPI derivatives. While specific data for ¹⁸⁸Re-FAPI-34 is emerging, data from the structurally similar ⁹⁹mTc-FAPI-34 and other ¹⁸⁸Re-labeled FAPIs provide valuable insights.

Table 1: In Vitro Properties of FAPI Derivatives

CompoundIC₅₀ (nM)Cell Binding (% total applied dose)Internalization (% of total binding)
⁹⁹mTc-FAPI-196.4 - 12.7Specific binding to FAP-expressing cells>95%
⁹⁹mTc-FAPI-346.4 - 12.7≤45%>95%
[¹⁸⁸Re]Re-MAS₃-DOTA-FAPI21.6 ± 2.34Not specifiedNot specified
[¹⁸⁸Re]Re-MAE₃-DOTA-FAPI24.2 ± 1.38Not specifiedNot specified

Data compiled from multiple sources.[5][6][7][8][9][10]

Table 2: In Vivo Biodistribution of ⁹⁹mTc-FAPI-34 in HT-1080-FAP Tumor-Bearing Mice (%ID/g)

Organ1 hour post-injection4 hours post-injection
Blood< 1< 1
Liver0.91 ± 0.250.73 ± 0.18
KidneysHigh uptakeNot specified
Tumor5.4 ± 2.054.3 ± 1.95

Data from Lindner et al.[6][10]

Table 3: In Vivo Tumor Uptake of ¹⁸⁸Re-Labeled FAPI Derivatives in HT1080-FAP Xenografts

Compound3 hours post-injection (SUVmax)
[¹⁸⁸Re]Re-MAS₃-DOTA-FAPI0.96 ± 0.05
[¹⁸⁸Re]Re-MAE₃-DOTA-FAPI1.54 ± 0.08

Data from a recent study on novel ¹⁸⁸Re-labeled FAPIs.[8]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with ¹⁸⁸Re

This protocol is adapted from the established methods for labeling this compound with ⁹⁹mTc, leveraging the chemical homology between Rhenium and Technetium.[11]

Materials:

  • This compound precursor

  • ¹⁸⁸Re-perrhenate (Na¹⁸⁸ReO₄) eluted from a ¹⁸⁸W/¹⁸⁸Re generator

  • Stannous chloride (SnCl₂) solution

  • Sodium tartrate buffer (pH 2.0-3.5)

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile reaction vial, combine 10-20 µg of the this compound precursor with the sodium tartrate buffer.

  • Add a freshly prepared solution of SnCl₂ as a reducing agent. The optimal amount should be determined empirically, typically in the range of 5-15 µg.

  • Add the desired activity of ¹⁸⁸Re-perrhenate (e.g., 100-500 MBq) to the vial.

  • Gently mix the contents and incubate the reaction mixture at 95-100°C for 30-60 minutes.[8]

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control to determine the radiochemical purity (RCP).

Quality Control:

  • Radio-TLC: Use ITLC-SG strips with a suitable mobile phase (e.g., saline and acetone) to separate the labeled ¹⁸⁸Re-FAPI-34 from free ¹⁸⁸ReO₄⁻ and colloidal ¹⁸⁸Re.

  • Radio-HPLC: A more precise method using a C18 column with a gradient of acetonitrile and water (containing 0.1% TFA) can be used to determine RCP.

  • A radiochemical purity of >95% is generally required for in vitro and in vivo studies.

Protocol 2: In Vitro Cell Binding and Internalization Assay

Materials:

  • FAP-positive cell line (e.g., HT-1080-FAP) and a FAP-negative control cell line (e.g., HT-1080).[8]

  • Cell culture medium

  • ¹⁸⁸Re-FAPI-34

  • Unlabeled this compound (for blocking studies)

  • Phosphate-buffered saline (PBS)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed an equal number of FAP-positive and FAP-negative cells into multi-well plates and allow them to attach overnight.

  • Binding Assay:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing a known concentration of ¹⁸⁸Re-FAPI-34 (e.g., 1 nM) to each well.

    • For blocking experiments, add a 100-fold excess of unlabeled this compound to a subset of wells 15 minutes prior to adding the radiotracer.

    • Incubate at 37°C for a defined period (e.g., 1 hour).

    • Remove the radioactive medium and wash the cells twice with cold PBS.

    • Lyse the cells and measure the radioactivity in a gamma counter.

  • Internalization Assay:

    • Follow the binding assay procedure.

    • After washing with PBS, add an acid wash buffer (e.g., glycine buffer, pH 2.5) to the cells for 5-10 minutes on ice to strip off the surface-bound radiotracer.

    • Collect the supernatant (surface-bound fraction).

    • Lyse the cells to determine the internalized radioactivity.

    • Measure the radioactivity of both fractions in a gamma counter.

Protocol 3: In Vivo Biodistribution Studies in Tumor-Bearing Mice

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • FAP-positive tumor cells (e.g., HT-1080-FAP)

  • ¹⁸⁸Re-FAPI-34

  • Saline solution

  • Anesthesia

  • Gamma counter

Procedure:

  • Tumor Xenograft Model: Subcutaneously inoculate mice with FAP-positive tumor cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Injection: Inject a known amount of ¹⁸⁸Re-FAPI-34 (e.g., 1-2 MBq) into the tail vein of each mouse.

  • Biodistribution:

    • At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).[4]

    • Collect blood and dissect major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Radiosynthesis_Workflow ¹⁸⁸Re-FAPI-34 Radiosynthesis Workflow cluster_materials Starting Materials cluster_process Labeling Process cluster_qc Quality Control FAPI34 This compound Precursor Mixing Combine Reagents in Vial FAPI34->Mixing Re188 ¹⁸⁸ReO₄⁻ from Generator Re188->Mixing SnCl2 SnCl₂ (Reducing Agent) SnCl2->Mixing Buffer Tartrate Buffer Buffer->Mixing Heating Heat at 95-100°C for 30-60 min Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling QC Radio-TLC / Radio-HPLC Cooling->QC RCP Radiochemical Purity > 95% QC->RCP Product ¹⁸⁸Re-FAPI-34 RCP->Product Ready for use

Caption: Workflow for the radiosynthesis and quality control of ¹⁸⁸Re-FAPI-34.

FAPI_Targeting_Mechanism Mechanism of ¹⁸⁸Re-FAPI-34 Tumor Targeting and Therapy cluster_systemic Systemic Circulation cluster_tme Tumor Microenvironment cluster_therapy Therapeutic Action ReFAPI_blood ¹⁸⁸Re-FAPI-34 FAP FAP (on CAF surface) ReFAPI_blood->FAP Binds to FAP CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cell BetaEmission ¹⁸⁸Re emits β⁻ particles DNA_Damage DNA Damage & Cell Death BetaEmission->DNA_Damage Induces DNA_Damage->CAF Affects DNA_Damage->TumorCell Affects

Caption: ¹⁸⁸Re-FAPI-34 targets FAP on CAFs, delivering localized β⁻ radiation.

References

Troubleshooting & Optimization

Improving FAPI-34 radiolabeling efficiency and purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: FAPI-34 Radiolabeling

Welcome to the technical support center for Fibroblast Activation Protein Inhibitor (FAPI)-34 radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving radiolabeling efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common radionuclides used for labeling this compound and what are their applications?

A1: this compound is versatile and can be labeled with different radionuclides for various applications. The most common is Technetium-99m (99mTc) for diagnostic SPECT imaging, which is widely available and cost-effective.[1][2][3][4] The chelator in this compound is also suitable for labeling with Rhenium-188 (188Re), a therapeutic radionuclide, making 188Re-FAPI-34 a candidate for targeted radioligand therapy.[2][3]

Q2: What is a typical radiochemical purity (RCP) I should expect for 99mTc-FAPI-34?

A2: With an optimized protocol, you should expect to achieve high radiochemical purity, typically greater than 95%.[4] Quality control using methods like radio-HPLC and radio-TLC is essential to confirm the purity of the final product.[5][6]

Q3: How does the choice of precursor amount affect labeling efficiency?

A3: The amount of precursor is a critical parameter. While a sufficient concentration is needed for efficient labeling, using a substantial excess is common practice.[1] However, the optimal amount should be determined empirically. For instance, studies with other FAPI molecules like FAP-2286 showed that reducing the precursor amount from 25 µg to 12.5 µg significantly decreased radiochemical purity, while doubling it to 50 µg offered no significant improvement.[7] This highlights the importance of finding a balance to achieve high purity and acceptable specific activity.[7]

Q4: What are the best methods for quality control of radiolabeled this compound?

A4: A combination of reversed-phase high-performance liquid chromatography (RP-HPLC) and radio thin-layer chromatography (radio-TLC) is the standard for quality control.[5][6] Radio-HPLC provides detailed information on radiochemical purity and can separate the labeled compound from free radionuclide and other impurities.[8] Radio-TLC is a simpler, faster method that can be used to quickly assess the presence of free radionuclide and colloidal impurities.[6][8]

Troubleshooting Guide

Problem: Low Radiochemical Yield or Purity

This is a common issue that can be caused by several factors. Follow this guide to troubleshoot the problem.

Potential Cause Recommended Action
Incorrect pH The pH of the reaction mixture is critical for efficient chelation. For Gallium-68 labeling of DOTA-conjugated FAPIs, the optimal pH is typically between 3.5 and 4.5.[9][10] For 99mTc labeling, verify the recommended pH for the specific kit or protocol. Use a calibrated pH meter or pH strips to check the reaction mixture before adding the radionuclide. Adjust with high-purity sodium acetate or other appropriate buffers as needed.[9]
Metal Ion Contamination Trace metal ion impurities (e.g., Fe3+, Zn2+, Cu2+) in reagents or from labware can compete with the intended radionuclide for the chelator, reducing labeling efficiency. Use metal-free labware and high-purity reagents. Elute the 68Ga generator with ultra-pure HCl.[11] Consider using a cation exchange cartridge to purify the eluate if contamination is suspected.
Suboptimal Temperature or Time Many labeling reactions, particularly with 68Ga, require heating to proceed efficiently.[10] A typical condition is 95-100°C for 5-10 minutes.[10] Conversely, some modern FAPI precursors can be labeled efficiently at room temperature.[6][12] Ensure you are following the recommended temperature and incubation time for your specific FAPI precursor and radionuclide. Studies have shown that for some FAPIs, reducing heating time from 8 to 4 minutes does not negatively impact purity.[7]
Precursor Degradation The FAPI precursor peptide may degrade if stored improperly or subjected to multiple freeze-thaw cycles. Store the precursor according to the manufacturer's instructions (typically frozen and protected from light). Aliquot the precursor upon receipt to avoid repeated thawing. You can verify precursor integrity using HPLC-UV or mass spectrometry.
Formation of Colloids The formation of radioactive colloids (e.g., 68Ga-gallium hydroxide) can significantly lower the usable radioactivity. This is often caused by incorrect pH (too high). Quality control with radio-TLC can identify colloids, which remain at the origin (Rf = 0.0).[8]
Radiolysis At high levels of radioactivity, radiolysis can occur, degrading the FAPI molecule and reducing purity. The addition of radical scavengers or antioxidants, such as ascorbic acid or gentisic acid, to the formulation can mitigate this effect.[7]

Below is a decision tree to guide the troubleshooting process for low radiochemical purity.

G start Low Radiochemical Purity (<95%) check_qc Review Quality Control Data (HPLC & TLC) start->check_qc check_params Verify Reaction Parameters start->check_params unbound High % Unbound Radionuclide? check_qc->unbound HPLC/TLC Analysis ph Check Reaction pH check_params->ph temp_time Check Temp & Time check_params->temp_time precursor Check Precursor Amount & Integrity check_params->precursor reagents Check Reagent Purity (Metal-Free) check_params->reagents other_peaks Other Radioactive Peaks in HPLC? unbound->other_peaks No unbound->ph Yes colloids Colloids at TLC Origin? colloids->ph Yes colloids->reagents No other_peaks->colloids No other_peaks->precursor Yes sol_ph Adjust pH (e.g., 3.5-4.5 for 68Ga) ph->sol_ph sol_temp Optimize Heating temp_time->sol_temp sol_precursor Use Fresh Aliquot / Optimize Amount precursor->sol_precursor sol_radiolysis Add Radical Scavenger (e.g., Ascorbic Acid) precursor->sol_radiolysis sol_reagents Use Metal-Free Labware & Reagents reagents->sol_reagents

Caption: Troubleshooting decision tree for low radiochemical purity.

Quantitative Data Summary

The following tables summarize key quantitative data from various FAPI radiolabeling studies.

Table 1: Radiolabeling Conditions and Results for Various FAPI Tracers

FAPI TracerRadionuclidePrecursor AmountOptimal pHTemp. (°C)Time (min)Radiochemical Purity (%)Ref.
DOTA.SA.FAPI68GaNot specifiedNot specifiedNot specifiedNot specified> 98[5]
FAP-228668Ga25 µg (17 nmol)~4.0-4.5954> 98[7]
FAPI-RGD68GaNot specifiedNot specifiedNot specifiedNot specified> 99[13]
NOTA-FAPI-0418F-AlF0.15 mg4.0Room Temp25> 99[14]
H3RESCA-FAPI18F-AlF20 µg4.0Room Temp15> 95[12]
This compound99mTcNot specifiedNot specifiedNot specifiedNot specified> 95[2][4]

Table 2: In Vitro Binding Affinity of FAPI Derivatives

CompoundIC50 (nM)Target CellsRef.
This compound6.9HT-1080-FAP[2]
FAPI-044.04 ± 1.64HT1080-hFAP[9]
BiFAPI11.43 ± 1.66HT1080-hFAP[9]
LuFL2.29 ± 1.12FAP[15]

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific experimental setup.

Protocol 1: 99mTc-Labeling of this compound (Tricarbonyl Method)

This protocol is based on the tricarbonyl precursor method for labeling this compound.[1][2][3]

  • Preparation: Start with the [99mTc(CO)3(H2O)3]+ precursor, which is typically prepared from a kit by heating sodium pertechnetate (Na99mTcO4) with boranocarbonate in a sealed vial.

  • Reconstitution: Reconstitute a vial of lyophilized this compound precursor with a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of approximately 1 mg/mL.

  • Labeling Reaction: Add a defined activity of the 99mTc-tricarbonyl precursor (e.g., 100-500 MBq) to the vial containing the this compound precursor.

  • Incubation: Gently mix the solution and incubate at an elevated temperature (e.g., 75-100°C) for 15-20 minutes.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Purification (if necessary): While often yielding high purity directly, the product can be purified using a C18 Sep-Pak cartridge to remove any unreacted 99mTc-tricarbonyl precursor.

  • Quality Control: Assess the radiochemical purity using radio-HPLC and/or radio-TLC. For TLC, a typical system might involve ITLC-SG strips with a mobile phase of saline (to determine colloids) and acetone (to determine free pertechnetate).

Protocol 2: General 68Ga-Labeling of a DOTA-conjugated FAPI

This protocol is a general guide for labeling DOTA-containing FAPI precursors with Gallium-68.[7][9][10]

  • Elution: Elute a 68Ge/68Ga generator with high-purity 0.05-0.1 M HCl to obtain 68GaCl3.

  • Precursor Preparation: In a reaction vial, dissolve the DOTA-FAPI precursor (e.g., 10-25 µg) in high-purity water or buffer.

  • Buffering: Add a buffer, such as sodium acetate (0.25-0.5 M), to the reaction vial to adjust the pH to approximately 4.0-4.5.[9][10]

  • Labeling Reaction: Add the 68GaCl3 eluate (e.g., 200-800 MBq) to the buffered precursor solution.

  • Incubation: Securely cap the vial and heat it in a dry block heater at 95-100°C for 5-10 minutes.[10]

  • Purification: After cooling, pass the reaction mixture through a conditioned C18 light Sep-Pak cartridge. Wash the cartridge with sterile water to remove unreacted 68Ga. Elute the final 68Ga-FAPI product with 0.5 mL of 50-100% ethanol.

  • Formulation: Dilute the ethanolic solution with sterile normal saline for injection and pass it through a 0.22 µm sterile filter into a sterile product vial.

  • Quality Control: Perform radio-HPLC and radio-TLC to determine radiochemical purity, specific activity, and to check for the absence of free 68Ga.[5]

Visualizations

Mechanism of FAPI-Targeted Imaging

The diagram below illustrates how a radiolabeled FAPI tracer targets cancer-associated fibroblasts (CAFs) within the tumor microenvironment for imaging or therapy.

G cluster_TME Tumor Microenvironment (TME) CAF Cancer-Associated Fibroblast (CAF) FAP FAP Signal SPECT Signal (Imaging or Therapy) FAP->Signal Decay TumorCell Tumor Cell Tracer This compound Chelator 99mTc Tracer->FAP Binding

Caption: Mechanism of this compound targeting FAP on CAFs in the TME.

General FAPI Radiolabeling Workflow

This workflow outlines the key steps from radionuclide generation to the final quality-controlled product.

G cluster_prep Preparation cluster_nuclide cluster_reagents cluster_synthesis Synthesis cluster_purification Purification & Formulation cluster_qc Quality Control nuclide 1. Radionuclide (e.g., 68Ga Eluate) reaction 4. Labeling Reaction (Mixing & Heating) nuclide->reaction buffer 2. Buffer (e.g., NaOAc) buffer->reaction precursor 3. FAPI Precursor precursor->reaction purify 5. Cartridge Purification (e.g., C18 Sep-Pak) reaction->purify formulate 6. Formulation (Saline & Sterile Filter) purify->formulate qc 7. Final QC (HPLC, TLC, pH) formulate->qc

Caption: A generalized workflow for FAPI radiopharmaceutical production.

References

Technical Support Center: FAPI-34 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor tumor uptake of FAPI-34 in vivo.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Question: Why am I observing low or no this compound uptake in my tumor model?

Answer: Several factors can contribute to poor this compound tumor uptake. Consider the following possibilities:

  • Low Fibroblast Activation Protein (FAP) Expression: The primary determinant of this compound uptake is the expression level of FAP on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][2] Some tumor types inherently have low FAP expression. It is crucial to verify the FAP expression levels in your specific tumor model.

    • Recommendation: Perform immunohistochemistry (IHC) or western blotting on tumor tissue to confirm FAP expression.

  • Tumor Microenvironment Heterogeneity: FAP expression can be heterogeneous within a tumor.[3] The region of interest (ROI) selected for analysis might not be representative of the entire tumor.

    • Recommendation: When possible, analyze multiple tumor sections or use imaging techniques that allow for whole-tumor analysis.

  • Suboptimal Imaging Time Point: The kinetics of this compound uptake and clearance are critical for achieving good image contrast. Imaging too early or too late can result in suboptimal tumor-to-background ratios. While FAPI tracers are known for rapid tumor accumulation, the optimal window can vary.[3][4]

    • Recommendation: Perform a time-course study to determine the peak tumor uptake and optimal imaging window for your specific model.

  • Tracer Integrity and Stability: The radiolabeled this compound tracer must be stable in vivo. Degradation of the tracer can lead to poor tumor targeting. This compound has been shown to have good stability in human serum.[5]

    • Recommendation: Ensure proper radiolabeling procedures and quality control to confirm the radiochemical purity and stability of your this compound preparation.

Question: I am seeing high background signal and poor tumor-to-background ratio. What could be the cause?

Answer: High background signal can obscure tumor uptake and reduce image quality. Potential causes include:

  • Non-Specific Uptake: FAPI tracers can accumulate in non-target tissues. While this compound is designed for low uptake in excretory organs, some background signal is expected.[3]

  • Inflammation or Fibrosis: FAP is also expressed in areas of inflammation, wound healing, and fibrosis.[3][6] If your animal model has underlying inflammatory conditions, this could lead to off-target uptake.

    • Recommendation: Carefully examine the animal for any signs of inflammation or injury. Correlate imaging findings with histology to identify potential sources of non-malignant uptake.

  • Blood Pool Retention: While generally low for FAPI tracers, some level of blood pool retention can contribute to background signal, especially at early imaging time points.[7]

    • Recommendation: Optimize the imaging time point to allow for clearance from the blood pool.

Question: How can I improve the tumor uptake and image contrast of this compound?

Answer: To enhance this compound performance, consider these optimization strategies:

  • Select Appropriate Tumor Models: Utilize tumor models known to have high FAP expression. Sarcomas, cholangiocarcinomas, and esophageal, breast, and lung cancers have been reported to show high FAPI uptake.[8]

  • Optimize Injected Dose and Specific Activity: The amount of injected tracer and its specific activity can influence biodistribution and tumor targeting.

    • Recommendation: Perform dose-escalation studies to find the optimal dose that maximizes tumor uptake while minimizing background. Ensure high specific activity to avoid saturating FAP binding sites with non-radiolabeled compound.

  • Consider Alternative FAPI Tracers: While this compound has favorable properties, other FAPI derivatives with potentially better tumor retention or clearance profiles exist, such as FAPI-46 or dimeric FAPI tracers.[7][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the expected biodistribution of this compound in vivo?

A1: this compound is designed for rapid tumor uptake and fast clearance from the rest of the body, leading to high image contrast.[5][11] It generally shows low uptake in excretory organs compared to some other FAPI tracers.[3] However, physiological uptake can be observed in various organs.

Q2: Can this compound be used for therapeutic applications?

A2: The chelator used in this compound allows for labeling with therapeutic radionuclides like Rhenium-188 (¹⁸⁸Re), suggesting its potential for endoradiotherapy.[5][11]

Q3: Are there non-oncologic conditions that can show this compound uptake?

A3: Yes. FAP is expressed in activated fibroblasts during processes like inflammation, fibrosis, and wound healing.[3][6] Therefore, this compound uptake can be observed in non-cancerous conditions such as arthritis, pancreatitis, and areas of tissue remodeling.[9][12]

Quantitative Data Summary

The following tables summarize quantitative data on FAPI tracer uptake in various tumors and normal tissues. Note that much of the available data is for FAPI-04 and FAPI-46, which are structurally related to this compound.

Table 1: Standardized Uptake Values (SUVmax) of ⁶⁸Ga-FAPI-04 in Various Tumors

Tumor TypeMean SUVmax ± SD
Sarcoma14.6 ± 4.4
CholangiocarcinomaHigh
Esophageal CancerHigh
Breast CancerHigh
Lung CancerHigh
Gastric CancerHigh
Head and Neck Cancers14.6 ± 4.4

Data compiled from studies on ⁶⁸Ga-FAPI-04, which provides an indication of expected uptake patterns for FAPI tracers.[8]

Table 2: Comparison of Tumor-to-Background Ratios (TBR)

TracerComparisonFinding
⁶⁸Ga-FAPI-04vs. ¹⁸F-FDG in Head and Neck CancerHigher TBR for FAPI (mean 10.9 vs. 5.9)
⁶⁸Ga-FAPI-04vs. ¹⁸F-FDG in various cancersConsistently higher TBR for FAPI
⁶⁸Ga-FAPI-46vs. ⁶⁸Ga-FAPI-04Higher TBR for FAPI-46

TBRs are a key advantage of FAPI tracers, leading to improved image contrast.[7][8]

Experimental Protocols

A detailed experimental protocol for in vivo this compound imaging would typically involve the following steps. This is a generalized protocol and should be adapted to specific experimental needs.

Protocol: In Vivo Small Animal PET/CT Imaging with ⁹⁹ᵐTc-FAPI-34

  • Animal Model:

    • Use an appropriate tumor-bearing mouse or rat model with confirmed FAP expression.

  • Radiotracer Preparation:

    • Synthesize and radiolabel this compound with Technetium-99m (⁹⁹ᵐTc) following established protocols.

    • Perform quality control to ensure high radiochemical purity (>95%).

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

    • Maintain the animal's body temperature throughout the procedure.

  • Tracer Administration:

    • Inject a defined dose of ⁹⁹ᵐTc-FAPI-34 (e.g., 5-10 MBq) intravenously via the tail vein.

  • Imaging:

    • Acquire dynamic or static PET/CT scans at predetermined time points post-injection (e.g., 1, 2, and 4 hours).

    • The CT scan provides anatomical reference.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and various organs on the co-registered images.

    • Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for each ROI.

    • Determine tumor-to-background ratios.

  • Biodistribution (Optional):

    • At the final imaging time point, euthanize the animal.

    • Dissect tumors and major organs.

    • Measure the radioactivity in each tissue using a gamma counter.

    • Calculate the %ID/g for each tissue.

Visualizations

Below are diagrams illustrating key concepts related to this compound troubleshooting and mechanism of action.

FAPI_Uptake_Pathway cluster_tme Tumor Microenvironment This compound This compound CAF Cancer-Associated Fibroblast (CAF) This compound->CAF Extravasation FAP Fibroblast Activation Protein (FAP) This compound->FAP Binding FAP->CAF Internalization TumorCell Tumor Cell

Caption: this compound targets FAP on cancer-associated fibroblasts.

Troubleshooting_Workflow Start Poor this compound Tumor Uptake CheckFAP Verify FAP Expression (IHC, Western Blot) Start->CheckFAP LowFAP Low FAP Expression CheckFAP->LowFAP No/Low OptimizeTime Optimize Imaging Time Point CheckFAP->OptimizeTime Sufficient SelectModel Select High FAP Expressing Model LowFAP->SelectModel SuboptimalTime Suboptimal Time OptimizeTime->SuboptimalTime Yes CheckTracer Check Tracer Quality OptimizeTime->CheckTracer No TimeCourse Perform Time-Course Study SuboptimalTime->TimeCourse PoorQuality Poor Radiochemical Purity/ Stability CheckTracer->PoorQuality Poor ConsiderOffTarget Consider Off-Target Uptake (Inflammation, Fibrosis) CheckTracer->ConsiderOffTarget Good ImproveLabeling Improve Radiolabeling/ QC PoorQuality->ImproveLabeling

Caption: Troubleshooting workflow for poor this compound tumor uptake.

References

Technical Support Center: Optimizing FAPI-34 Injection Dose for Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FAPI-34 small animal imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selecting an injection dose for FAPI tracers like this compound?

A1: The primary challenge is balancing tumor uptake with background signal. Fibroblast Activation Protein (FAP) is highly expressed in the stroma of many tumors but also at low levels in some healthy organs and in areas of tissue remodeling or inflammation.[1][2][3] An inadequate dose can lead to either poor tumor visualization or high background signal, complicating image interpretation and quantification. Furthermore, circulating soluble FAP (sFAP) can compete with tumor-bound FAP, affecting the pharmacokinetics of the tracer.[4]

Q2: What is the recommended molar dose range for achieving optimal tumor-to-background ratios with FAPI tracers in small animals?

A2: Studies on various FAPI tracers have shown that the optimal molar dose is crucial for maximizing tumor uptake while minimizing background signal. A dose-escalation study using different FAPI radiotracers in mice demonstrated that the highest tumor uptake (12-19% Injected Activity per gram, %IA/g) occurred at doses between 350 and 600 picomoles (pmol).[4][5] Doses below this range may result in lower tumor signal, while doses exceeding 1000 pmol can lead to a significant reduction in tumor uptake due to saturation effects.[4][5]

Q3: What are the consequences of injecting a this compound dose that is too low or too high?

A3:

  • Too Low: A very low molar dose can result in high uptake in non-target tissues and the blood pool, leading to poor tumor-to-background contrast.[4][5] This can make it difficult to accurately delineate the tumor. Strong accumulation may also be seen in the osteoarticular system at lower doses.[6]

  • Too High: Injecting an excessively high molar dose can saturate the FAP receptors in the tumor, leading to a "blocking effect." This causes reduced tumor uptake as the excess, unbound tracer is cleared from the body.[6][7] For instance, increasing the dose from 600 pmol to 1000 pmol caused a marked decrease in tumor accumulation.[4][5]

Q4: How soon after injection can imaging be performed?

A4: FAPI tracers are known for their rapid tumor uptake and clearance from non-target tissues. High-quality images can often be acquired as early as 10 to 60 minutes post-injection.[1][2][3][8] However, the optimal imaging window can vary based on the specific FAPI derivative and the animal model. Some studies suggest that later time points (e.g., 3 hours post-injection) may help discriminate between malignant and inflammatory lesions.[3][9]

Troubleshooting Guide

Issue 1: Low Tumor Uptake / Poor Tumor-to-Background Ratio

Potential Cause Troubleshooting Step
Suboptimal Injection Dose The injected molar dose may be too high (causing saturation) or too low (insufficient to overcome background). Review the dose-escalation data and consider an injection mass between 350-600 pmol.[4]
Low FAP Expression in Tumor Model Confirm FAP expression in your specific tumor model using methods like immunohistochemistry (IHC) or qPCR.[5] Not all tumor models express FAP at high levels.
Incorrect Imaging Time Point The imaging window may be suboptimal. FAPI tracers clear rapidly. While early imaging (30-60 min) is common,[3] consider dynamic scanning or multiple static scans to determine the peak uptake time for your model.
Competition with Endogenous sFAP High levels of soluble FAP (sFAP) in the blood can compete for the tracer, reducing tumor availability.[4] The optimal dose range of 350-600 pmol is designed to help overcome this effect.

Issue 2: High Uptake in Non-Target Organs

Potential Cause Troubleshooting Step
Physiological FAP Expression FAP can be expressed in non-cancerous tissues undergoing remodeling, such as in the pancreas, salivary glands, and bone.[4][6] This is a known characteristic of FAPI tracers.
Inflammation or Fibrosis FAPI tracers accumulate in areas of active inflammation, fibrosis, or wound healing, which can lead to false-positive signals.[2][10] Correlate PET findings with CT/MRI for anatomical context.
Suboptimal Molar Dose Very low injected doses can sometimes lead to higher relative background uptake. Ensure the dose is within the optimal 350-600 pmol range to improve the tumor-to-blood ratio.[5]
Tracer Lipophilicity Some FAPI derivatives, particularly those labeled with certain radionuclides like 99mTc, may exhibit higher lipophilicity, leading to increased hepatobiliary clearance and liver uptake.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical FAPI studies to guide dose selection.

Table 1: Impact of Injected Molar Dose on FAPI Tracer Biodistribution ([68Ga]Ga-DOTA.SA.FAPI)

Data synthesized from dose-escalation studies in PC3 xenograft mice.[4][5]

Injected Mass (pmol)Tumor Uptake (%IA/g, Peak)Blood Uptake (%IA/g)
10Low~9%
350 - 60012 - 19% (Optimal) Decreased
1000Reduced by a factor of 0.3-0.9~1%
1500Further ReductionLow

Table 2: Biodistribution of [99mTc]Tc-FAPI-34 in Key Organs

Data from biodistribution studies in xenograft mice at 1 hour post-injection.[12][13]

OrganUptake (%ID/g)
Tumor~5.4
Blood< 1.0
Liver~0.91
KidneysHigh (Excretion Route)
Muscle< 1.0

Experimental Protocols

Protocol 1: Dose-Escalation Study for this compound PET/CT Imaging

Objective: To determine the optimal injected molar dose of a this compound tracer for maximizing tumor uptake and tumor-to-background contrast in a specific small animal tumor model.

Methodology:

  • Animal Model: Use a cohort of tumor-bearing mice (e.g., PC3 or 4T1 xenografts, n=3-5 per group).[4][6]

  • Dose Preparation: Prepare several batches of radiolabeled this compound, each with a different molar dose. Suggested groups: 100 pmol, 350 pmol, 600 pmol, 1000 pmol, and 1500 pmol.[4] The injected radioactivity should be kept relatively consistent across groups (e.g., 1-4 MBq).

  • Injection: Administer the prepared this compound tracer via tail vein injection in a fixed volume (e.g., 100 µL).

  • PET/CT Acquisition:

    • Anesthetize mice using isoflurane (e.g., 2% isoflurane in O₂ at 0.8 LPM flow).[4]

    • At a fixed time point post-injection (e.g., 60 minutes), acquire a static PET scan for 20-30 minutes, followed by a CT scan for anatomical co-registration.[4]

  • Image Analysis:

    • Reconstruct PET images and co-register with CT data.

    • Draw volumes of interest (VOIs) over the tumor and key organs (e.g., heart for blood pool, muscle, liver, kidneys).

    • Calculate the tracer uptake as a percentage of the injected dose/activity per gram of tissue (%ID/g or %IA/g) or as the Standardized Uptake Value (SUV).

  • Data Interpretation: Plot the mean tumor uptake (%ID/g or SUVmax) against the injected molar dose for each group. Identify the dose range that provides the highest tumor uptake and the best tumor-to-background ratios.

Protocol 2: Ex Vivo Biodistribution Study

Objective: To quantitatively determine the distribution of this compound in various tissues at a specific time point.

Methodology:

  • Animal & Injection: Inject a cohort of tumor-bearing mice (n=3-5 per group) with a fixed, optimized dose of radiolabeled this compound (e.g., 0.74 MBq).[6]

  • Euthanasia & Dissection:

    • At a predetermined time point (e.g., 1 hour post-injection), euthanize the mice.[6]

    • Collect a blood sample via cardiac puncture.

    • Carefully dissect the tumor and key organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone, pancreas, stomach, intestines).

  • Measurement:

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample and in injection standards using a gamma counter.[6]

  • Calculation:

    • Calculate the tracer uptake for each organ and normalize it to the tissue weight and the total injected dose.

    • Express the final values as a percentage of the injected dose per gram of tissue (%ID/g).[6]

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_result Phase 4: Outcome P1 Prepare Tumor-Bearing Animal Cohorts (n=3-5 per group) P2 Synthesize & Radiolabel This compound Tracer P1->P2 P3 Prepare Dose Groups (e.g., 100 to 1500 pmol) P2->P3 E1 Administer Dose via Tail Vein Injection P3->E1 E2 Anesthetize Animal (60 min post-injection) E1->E2 E3 Perform Static PET/CT Scan (20-30 min acquisition) E2->E3 A1 Reconstruct Images & Draw VOIs on Tumor & Organs E3->A1 A2 Calculate Uptake (%ID/g or SUVmax) A1->A2 A3 Plot Tumor Uptake vs. Injected Molar Dose A2->A3 R1 Identify Optimal Dose for Max Tumor-to-Background Ratio A3->R1

Caption: Workflow for a this compound dose-escalation and optimization study in small animals.

G Start Start Troubleshooting: Low Tumor Signal or High Background Q_Dose Is injected molar dose between 350-600 pmol? Start->Q_Dose A_Dose_No Action: Adjust dose into optimal range. Re-run experiment. Q_Dose->A_Dose_No No Q_FAP Is FAP expression confirmed in the tumor model (e.g., by IHC)? Q_Dose->Q_FAP Yes A_FAP_No Action: Validate FAP expression or select a different tumor model. Q_FAP->A_FAP_No No Q_Bkg Is high background localized to specific organs (liver, joints)? Q_FAP->Q_Bkg Yes A_Bkg_Yes Result: Likely physiological uptake or inflammation. Correlate with anatomy. Q_Bkg->A_Bkg_Yes Yes A_Bkg_No Result: General high background. Review dose and imaging time. Consider blocking study. Q_Bkg->A_Bkg_No No

Caption: Troubleshooting flowchart for common this compound small animal imaging issues.

G Conceptual Dose-Response Relationship cluster_input Input cluster_effects Biological & Imaging Effects Dose Increasing Injected Molar Dose of this compound Sat Tumor FAP Saturation Dose->Sat Increases Blood Blood Pool Activity Dose->Blood Decreases (initially) Tumor Tumor Signal (%ID/g) Dose->Tumor Increases, then Decreases (bell curve)

Caption: Logical relationship between this compound dose, target saturation, and imaging signal.

References

Navigating the Challenges of FAPI-34 Production for Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and addressing common challenges encountered when scaling up the production of FAPI-34 for clinical trials. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate a smooth transition from preclinical research to clinical application.

Frequently Asked Questions (FAQs)

1. Precursor Synthesis and Scale-Up

  • Q: What are the primary challenges when scaling up the synthesis of the this compound precursor?

    • A: Scaling up the synthesis of the this compound precursor, a complex quinoline-based molecule, presents several challenges. These include maintaining high purity across larger batches, optimizing reaction conditions to ensure consistent yields, and managing the formation of potential side-products. Purification of intermediates and the final precursor often requires robust chromatographic methods that can be scaled effectively.

  • Q: Are there any specific impurities that should be monitored during this compound precursor synthesis?

    • A: While specific impurity profiles for large-scale this compound precursor synthesis are not extensively published, common impurities in the synthesis of similar quinoline-based FAP inhibitors may include regioisomers, incompletely reacted starting materials, and byproducts from side reactions. It is crucial to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify these potential impurities.

  • Q: What are the recommended storage conditions for the this compound precursor?

    • A: For long-term stability, the this compound precursor should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. The precursor should be stored in a dry, inert atmosphere to prevent hydrolysis and oxidation. Stability studies should be conducted to establish a re-test date under GMP conditions.

2. Radiolabeling and Automation

  • Q: What are the key parameters to control during the 99mTc-labeling of this compound?

    • A: Successful radiolabeling of this compound with Technetium-99m (99mTc) using the tricarbonyl approach ([99mTc(CO)3(H2O)3]+) is dependent on several critical parameters. These include the pH of the reaction mixture, the concentration of the precursor, the amount of reducing agent (e.g., stannous chloride), reaction temperature, and incubation time. Optimization of these parameters is essential to achieve high radiochemical purity and yield.

  • Q: Can the 99mTc-labeling of this compound be automated for clinical production?

    • A: Yes, automated synthesis modules are highly recommended for the clinical production of [99mTc]Tc-FAPI-34 to ensure reproducibility, minimize radiation exposure to personnel, and comply with Good Manufacturing Practices (GMP). Commercially available synthesis modules can be programmed to perform the entire radiolabeling process, including reconstitution of the precursor, addition of 99mTc, heating, and initial purification.

  • Q: What are common causes of low radiochemical yield or purity during automated synthesis?

    • A: Low radiochemical yield or purity can stem from several factors, including suboptimal reaction conditions (pH, temperature), degradation of the precursor, insufficient reducing agent, or issues with the automated synthesizer itself (e.g., clogged tubing, incorrect reagent delivery). Troubleshooting should involve a systematic evaluation of each of these parameters.

3. Quality Control and Release

  • Q: What are the essential quality control tests for releasing a batch of [99mTc]Tc-FAPI-34 for clinical use?

    • A: A comprehensive set of quality control tests must be performed to ensure the safety and efficacy of each batch of [99mTc]Tc-FAPI-34. These include tests for appearance, pH, radiochemical purity, radionuclide identity and purity, sterility, and bacterial endotoxin levels. All tests must meet predefined specifications before the batch can be released for patient administration.

  • Q: How is the radiochemical purity of [99mTc]Tc-FAPI-34 determined?

    • A: Radiochemical purity is typically assessed using radio-HPLC or thin-layer chromatography (TLC). These methods separate the desired [99mTc]Tc-FAPI-34 from impurities such as free pertechnetate ([99mTc]TcO4-) and hydrolyzed-reduced 99mTc ([99mTc]TcO2). For clinical release, the radiochemical purity should typically be ≥95%.

  • Q: What are the requirements for sterility and endotoxin testing of [99mTc]Tc-FAPI-34?

    • A: As an injectable radiopharmaceutical, [99mTc]Tc-FAPI-34 must be sterile and have low levels of bacterial endotoxins. Sterility testing is performed to ensure the absence of viable microorganisms. The bacterial endotoxin test, often performed using the Limulus Amebocyte Lysate (LAL) method, quantifies the level of pyrogenic substances.[1] Strict aseptic techniques must be used throughout the manufacturing process to ensure sterility.

Troubleshooting Guides

Troubleshooting this compound Precursor Synthesis

Issue Potential Cause Recommended Action
Low Yield of Final Precursor Incomplete reaction at one or more steps.Optimize reaction times, temperatures, and reagent stoichiometry. Use in-process controls (e.g., TLC, HPLC) to monitor reaction completion.
Degradation of intermediates or final product.Investigate the stability of intermediates. Consider performing reactions under an inert atmosphere.
Inefficient purification.Optimize the purification method (e.g., column chromatography solvent system, gradient). Ensure appropriate loading capacity of the stationary phase.
Presence of Impurities in Final Product Incomplete reaction or side reactions.Re-evaluate reaction conditions. Consider alternative synthetic routes to minimize side-product formation.
Inadequate purification.Employ higher resolution purification techniques (e.g., preparative HPLC). Use multiple orthogonal analytical methods to confirm purity.
Batch-to-Batch Variability Inconsistent quality of starting materials.Source starting materials from qualified vendors with consistent quality specifications.
Variations in reaction conditions.Implement strict process controls and document all reaction parameters meticulously.

Troubleshooting [99mTc]Tc-FAPI-34 Radiolabeling

Issue Potential Cause Recommended Action
Low Radiochemical Purity (<95%) Suboptimal pH of the reaction mixture.Verify and adjust the pH of the reaction buffer to the optimal range for 99mTc-tricarbonyl chemistry.
Insufficient amount of reducing agent (e.g., SnCl2).Ensure the correct amount and quality of the reducing agent is used. Prepare fresh solutions of reducing agents as needed.
Presence of oxidizing agents.Use high-purity water and reagents. Ensure all vials and equipment are free from oxidizing contaminants.
Degradation of the this compound precursor.Check the storage conditions and expiry date of the precursor. Perform a quality check on the precursor if degradation is suspected.
Formation of Colloidal 99mTc Incorrect pH or presence of particulate matter.Ensure the pH is within the specified range. Filter all solutions before use.
High Levels of Free [99mTc]TcO4- Inefficient reduction of pertechnetate.Increase the amount of reducing agent or optimize the reaction time and temperature.
Re-oxidation of 99mTc.Consider the use of a stabilizing agent in the final formulation.

Experimental Protocols

Protocol 1: General Procedure for Automated Synthesis of [99mTc]Tc-FAPI-34

This protocol is a general guideline and should be adapted and validated for the specific automated synthesis module being used.

  • Preparation:

    • Ensure the automated synthesis module is calibrated and has passed all self-checks.

    • Aseptically place a sterile, pyrogen-free reaction vial in the module.

    • Load a sterile cassette specific to the synthesis module.

    • Aseptically load the required reagents into the cassette, including:

      • A vial containing the lyophilized this compound precursor.

      • A vial with a suitable buffer solution (e.g., phosphate or citrate buffer) to maintain the optimal pH.

      • A vial containing a sterile solution of a reducing agent (e.g., stannous chloride).

      • A vial of sterile saline for final dilution.

      • A sterile collection vial.

  • Synthesis Program:

    • Select the pre-programmed synthesis method for [99mTc]Tc-FAPI-34.

    • The automated sequence will typically perform the following steps:

      • Elution of [99mTc]TcO4- from a 99Mo/99mTc generator directly into the reaction vial.

      • Automated transfer of the buffer and reducing agent to the reaction vial.

      • Reconstitution of the this compound precursor and transfer to the reaction vial.

      • Heating of the reaction vial to the specified temperature (e.g., 95-100°C) for a defined period (e.g., 15-20 minutes).

      • Cooling of the reaction vial.

      • Optional purification step using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted components.

      • Transfer of the final product through a sterile filter into the collection vial.

      • Final dilution with sterile saline to the desired radioactive concentration.

  • Quality Control:

    • Aseptically withdraw samples for all required quality control tests as per the established specifications.

Protocol 2: Quality Control Specifications for Clinical-Grade [99mTc]Tc-FAPI-34

The following table outlines typical quality control specifications for a clinical batch of [99mTc]Tc-FAPI-34. These specifications should be formally established and validated as part of the Investigational Medicinal Product Dossier (IMPD).

Test Specification Method
Appearance Clear, colorless solution, free of visible particlesVisual Inspection
pH 6.5 - 7.5pH meter or pH strips
Radionuclide Identity Gamma-ray peak at 140 keVGamma Spectrometry
Radionuclidic Purity ≥ 99.9% 99mTcGamma Spectrometry
Radiochemical Purity ≥ 95% [99mTc]Tc-FAPI-34Radio-HPLC or TLC
Free [99mTc]TcO4- ≤ 2.0%Radio-HPLC or TLC
Hydrolyzed-Reduced 99mTc ≤ 2.0%Radio-HPLC or TLC
Sterility No microbial growthUSP <71> Sterility Tests
Bacterial Endotoxins < 175 EU/V (or as per regulatory guidelines)USP <85> Bacterial Endotoxins Test (LAL)
Radioactive Concentration As specified for the clinical trial protocolDose Calibrator

Visualizations

FAPI_34_Production_Workflow cluster_precursor This compound Precursor Synthesis (GMP) cluster_radiolabeling [99mTc]Tc-FAPI-34 Radiolabeling (Aseptic) cluster_release Final Product Release raw_materials Raw Materials synthesis Multi-step Synthesis raw_materials->synthesis Chemical Reactions purification Purification (Chromatography) synthesis->purification Crude Product qc_precursor QC & Lyophilization purification->qc_precursor Purified Precursor automated_synthesis Automated Synthesis Module qc_precursor->automated_synthesis Lyophilized Precursor generator 99Mo/99mTc Generator generator->automated_synthesis [99mTc]TcO4- sterile_filtration Sterile Filtration automated_synthesis->sterile_filtration Labeled Product final_product Final Product Vial sterile_filtration->final_product qc_final Quality Control Testing final_product->qc_final Sampling release Batch Release qc_final->release Meets Specifications clinical_use clinical_use release->clinical_use Clinical Use

Caption: A high-level overview of the this compound production workflow.

Troubleshooting_Radiolabeling cluster_causes Potential Causes cluster_actions Corrective Actions start Low Radiochemical Purity cause1 Incorrect pH start->cause1 cause2 Precursor Degradation start->cause2 cause3 Insufficient Reducing Agent start->cause3 cause4 Oxidizing Impurities start->cause4 action1 Verify & Adjust Buffer pH cause1->action1 action2 Check Precursor Quality & Storage cause2->action2 action3 Verify Amount & Quality of SnCl2 cause3->action3 action4 Use High-Purity Reagents cause4->action4

Caption: A troubleshooting guide for low radiochemical purity.

References

FAPI-34 Technical Support Center: Troubleshooting In Vitro and In Vivo Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FAPI-34, a promising tracer for SPECT imaging and potential radionuclide therapy. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments with 99mTc-FAPI-34.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it developed?

A1: this compound is a quinoline-based inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[1][2][3][4] It was developed as an improved tracer for single-photon emission computed tomography (SPECT) imaging when labeled with Technetium-99m (99mTc).[1][5][6] Earlier FAPI derivatives showed suboptimal pharmacokinetic properties, such as high liver uptake and rapid clearance from tumors. This compound incorporates a hydrophilic carboxyglutamic acid moiety to enhance its in vivo stability, leading to increased tumor uptake and faster clearance from non-target tissues, thereby improving image contrast.[1][7]

Q2: What are the main applications of 99mTc-FAPI-34?

A2: The primary application of 99mTc-FAPI-34 is as a diagnostic imaging agent for visualizing FAP-expressing tumors using SPECT.[1][3][5] Its favorable biodistribution makes it a valuable tool for tumor staging, therapy monitoring, and situations where PET imaging is not available.[1][2][8] Furthermore, due to the chemical similarity between Technetium and Rhenium, this compound can also be labeled with therapeutic radioisotopes like Rhenium-188 (188Re) for targeted radionuclide therapy.[1][2][9]

Q3: What is the expected in vivo stability of 99mTc-FAPI-34?

A3: 99mTc-FAPI-34 has demonstrated good stability in human serum for at least 4 hours, with no significant degradation products observed.[1][2] This stability contributes to its favorable in vivo performance, including sustained tumor accumulation.[1]

Q4: What are the expected tumor-to-background ratios with 99mTc-FAPI-34?

A4: 99mTc-FAPI-34 exhibits high tumor-to-background ratios due to its rapid tumor uptake and fast clearance from non-target organs.[1][2] This results in high-contrast images, which are crucial for accurate tumor delineation.[1]

Troubleshooting Guides

In Vitro Instability & Experiment-Related Issues
Problem Potential Cause Troubleshooting Steps
Low Cell Binding in FAP-positive cells 1. Poor cell health or low FAP expression. 2. Incorrect buffer composition or pH. 3. Competition from components in the cell culture medium.1. Confirm FAP expression levels using a positive control or another validated method. Ensure cells are viable and in the logarithmic growth phase. 2. Use a binding buffer with a physiological pH (7.2-7.4). 3. Wash cells thoroughly with a serum-free medium or buffer before adding the radiotracer.
High Non-Specific Binding 1. Lipophilicity of the compound. 2. Binding to plasticware. 3. Insufficient blocking of non-specific sites.1. While this compound is designed to be hydrophilic, residual lipophilicity can contribute to non-specific binding. 2. Pre-treat plates/tubes with a blocking agent like bovine serum albumin (BSA). 3. Increase the concentration of the blocking agent (e.g., unlabeled this compound) in your competition assay.
Inconsistent Results Between Experiments 1. Variability in cell passage number. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors with small volumes of radiotracer.1. Use cells within a consistent and narrow passage number range. 2. Strictly adhere to the standardized protocol for incubation time and temperature. 3. Use calibrated pipettes and ensure proper mixing of reagents.
In Vivo Instability & Experiment-Related Issues
Problem Potential Cause Troubleshooting Steps
Low Tumor Uptake in Animal Models 1. Low FAP expression in the tumor model. 2. Poor radiochemical purity of the injected tracer. 3. Suboptimal injection technique (e.g., subcutaneous instead of intravenous).1. Verify FAP expression in your tumor model via immunohistochemistry or other methods. 2. Perform quality control of the radiolabeled this compound before injection to ensure high radiochemical purity. 3. Ensure proper intravenous injection, typically via the tail vein.
High Liver Uptake 1. Presence of radiocolloids in the preparation. 2. Hepatobiliary clearance of the tracer.1. Check the radiochemical purity; the presence of colloids will lead to liver accumulation. 2. While this compound has reduced liver uptake compared to its predecessors, some level of hepatobiliary clearance is expected.[1]
High Background Signal in SPECT Images 1. Insufficient clearance time. 2. Renal retention of the tracer. 3. Suboptimal imaging parameters.1. Increase the time between tracer injection and imaging to allow for further clearance from non-target tissues.[1] 2. This compound is cleared through the kidneys, so some activity in the renal system is normal.[1] Ensure animals have access to water to promote urinary excretion. 3. Optimize SPECT acquisition and reconstruction parameters for your specific system.

Quantitative Data Summary

Table 1: In Vitro Performance of 99mTc-FAPI Derivatives

CompoundCell Uptake (% of total applied dose)IC50 (nM)
99mTc-FAPI-1935.8 ± 1.06.4
99mTc-FAPI-3345.8 ± 1.310.9
99mTc-FAPI-34 41.86 ± 1.07 6.9

Data sourced from Lindner et al. (2020)[1]

Table 2: In Vivo Biodistribution of 99mTc-FAPI-34 in HT-1080-FAP Xenografted Mice (%ID/g)

Organ1 hour post-injection4 hours post-injection
Blood0.51 ± 0.120.15 ± 0.04
Heart0.23 ± 0.050.08 ± 0.02
Lungs0.45 ± 0.110.16 ± 0.05
Liver0.91 ± 0.250.73 ± 0.18
Spleen0.17 ± 0.040.09 ± 0.02
Kidneys3.65 ± 0.891.98 ± 0.54
Stomach0.12 ± 0.030.07 ± 0.02
Intestine0.34 ± 0.080.25 ± 0.06
Muscle0.18 ± 0.040.08 ± 0.02
Bone0.32 ± 0.080.21 ± 0.05
Tumor 5.40 ± 2.05 4.30 ± 1.95

Data expressed as mean ± standard deviation. Sourced from Lindner et al. (2020)[1]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with 99mTc

This protocol is adapted from the method described by Lindner et al. (2020).[1][2][3]

Materials:

  • This compound precursor

  • Na[99mTcO4] from a 99Mo/99mTc generator

  • Tricarbonyl complex kit (e.g., IsoLink®)

  • 0.9% Saline

  • Heating block or water bath

  • Quality control system (e.g., radio-HPLC or radio-TLC)

Procedure:

  • Add 100–150 MBq of Na[99mTcO4] in 1 mL of 0.9% saline to a tricarbonyl complex kit vial.

  • Heat the mixture at 95-100°C for 20-30 minutes to form the intermediate [99mTc(H2O)3(CO)3]+ complex.

  • Allow the vial to cool to room temperature.

  • Add the this compound precursor (typically 10-20 µg) to the vial containing the 99mTc-tricarbonyl precursor.

  • Incubate the reaction mixture at 70-80°C for 20-30 minutes.

  • Cool the reaction vial to room temperature.

  • Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for in vivo studies.

Protocol 2: In Vitro Cell Binding Assay

Materials:

  • FAP-positive cells (e.g., HT-1080-FAP) and FAP-negative control cells

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Binding buffer (e.g., PBS with 1% BSA)

  • 99mTc-FAPI-34

  • Unlabeled this compound (for competition assay)

  • Gamma counter

Procedure:

  • Plate FAP-positive and FAP-negative cells in 24-well plates and allow them to adhere overnight.

  • Wash the cells twice with cold PBS.

  • Add 500 µL of cold binding buffer to each well.

  • For total binding, add a known concentration of 99mTc-FAPI-34 to the wells.

  • For non-specific binding, add an excess of unlabeled this compound (e.g., 10 µM) to the wells 15 minutes before adding 99mTc-FAPI-34.

  • Incubate the plates at 4°C or 37°C for a specified time (e.g., 1 hour).

  • Aspirate the binding buffer and wash the cells three times with cold PBS.

  • Lyse the cells with 1N NaOH or another suitable lysis buffer.

  • Collect the lysate and measure the radioactivity in a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for 99mTc-FAPI-34 Evaluation cluster_radiolabeling Radiolabeling & QC cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies radiolabeling Radiolabeling of this compound with 99mTc qc Quality Control (>95% Purity) radiolabeling->qc cell_binding Cell Binding Assays (FAP+ vs FAP- cells) qc->cell_binding injection IV Injection into Tumor-Bearing Mice qc->injection internalization Internalization Assays cell_binding->internalization spect SPECT/CT Imaging injection->spect biodistribution Biodistribution Studies injection->biodistribution troubleshooting_workflow Figure 2: Troubleshooting Low Tumor Uptake in Animal Models start Low Tumor Uptake Observed check_qc Check Radiochemical Purity of Injectate start->check_qc check_model Verify FAP Expression in Tumor Model (IHC) start->check_model check_injection Confirm IV Injection Technique start->check_injection qc_result Purity <95%? check_qc->qc_result model_result FAP Expression Low? check_model->model_result injection_result Injection Issue? check_injection->injection_result rerun_radiolabeling Re-run Radiolabeling and Purification qc_result->rerun_radiolabeling Yes proceed Proceed with Optimized Experiment qc_result->proceed No new_model Select a Different Tumor Model model_result->new_model Yes model_result->proceed No retrain Retrain on Injection Technique injection_result->retrain Yes injection_result->proceed No rerun_radiolabeling->proceed new_model->proceed retrain->proceed

References

Artifacts in FAPI-34 SPECT imaging and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FAPI-34 SPECT imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and mitigating artifacts that may be encountered during your experiments.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during this compound SPECT imaging, from radiopharmaceutical quality control to image acquisition and reconstruction.

1. Radiopharmaceutical Quality Control

Question: What are the key quality control parameters for 99mTc-FAPI-34 and what issues can arise from poor quality control?

Answer: Ensuring the quality of your 99mTc-FAPI-34 radiopharmaceutical is the first critical step for reliable imaging results. Poor quality control can lead to artifacts and misinterpretation of data. The primary quality control parameter is radiochemical purity (RCP) , which is the percentage of the total radioactivity in the desired chemical form (i.e., 99mTc-FAPI-34).

Common Issues and Mitigation:

  • High levels of free 99mTc-pertechnetate: This impurity will not be taken up by FAP-expressing tissues and will instead accumulate in the thyroid, salivary glands, and stomach. This can obscure anatomy and create false-positive interpretations in these areas.

  • Presence of hydrolyzed-reduced 99mTc (99mTcO2): This impurity tends to form colloids that are taken up by the reticuloendothelial system, leading to unintended high uptake in the liver, spleen, and bone marrow.

Troubleshooting Steps:

  • Assess Radiochemical Purity: Always determine the RCP of your 99mTc-FAPI-34 preparation before administration using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The RCP should typically be >95%.

  • Follow Preparation Protocol: Strictly adhere to the validated radiolabeling protocol for this compound. Pay close attention to incubation times, temperatures, and the quality of the 99mTc eluate.

  • Generator Eluate Quality: Ensure the 99mTcO4- eluate from the generator is of high purity and free from contaminants like Molybdenum-99 breakthrough.

Below is a diagram illustrating the quality control workflow for 99mTc-FAPI-34.

cluster_0 Radiopharmaceutical Preparation start Start: Prepare 99mTc-FAPI-34 qc Perform Quality Control (ITLC/HPLC) start->qc check_rcp Radiochemical Purity > 95%? qc->check_rcp inject Proceed to Patient Injection check_rcp->inject Yes discard Discard Preparation check_rcp->discard No troubleshoot Troubleshoot Labeling Protocol discard->troubleshoot

Figure 1: Quality control workflow for 99mTc-FAPI-34 preparation.

2. Patient-Related Artifacts

Question: How can patient motion affect this compound SPECT images and how can it be minimized?

Answer: Patient motion during SPECT acquisition is a common source of artifacts that can significantly degrade image quality, leading to blurring, misregistration between the SPECT and CT data, and the appearance of false lesions.[1]

Mitigation Strategies:

  • Patient Comfort: Ensure the patient is in a comfortable and stable position before starting the scan. Use pillows and straps to provide support and minimize the likelihood of movement.

  • Clear Instructions: Clearly explain the importance of remaining still throughout the scan to the patient.

  • Scan Duration: Optimize the acquisition protocol to keep the scan time as short as reasonably achievable without compromising image statistics.

  • Motion Detection: Review the raw projection data (sinogram) for any discontinuities that would indicate patient motion.[2]

  • Motion Correction Software: If available, use motion correction software during image reconstruction.

Question: What are attenuation artifacts and how can they be corrected in this compound SPECT/CT?

Answer: Attenuation is the absorption and scattering of photons as they pass through the body. This can lead to an underestimation of radioactivity in deeper tissues and can create artificial "cold spots" in the reconstructed images.[1] In SPECT/CT, the CT data is used to create an attenuation map to correct for this effect.[3]

Common Attenuation Artifacts and Solutions:

  • Misregistration between SPECT and CT: If the patient moves between the CT and SPECT acquisitions, the attenuation correction map will be misaligned with the emission data, leading to significant artifacts.[3] This can create areas of artificially high or low uptake, particularly at the edges of organs.

    • Mitigation: Ensure the patient remains still between the CT and SPECT scans. Review the fused SPECT/CT images for any obvious misalignments. If misregistration is detected, manual or automated registration correction software should be used if available.

  • Metal Implants: Metallic implants (e.g., dental fillings, prosthetic joints) cause severe streak artifacts on the CT images, which can lead to incorrect attenuation correction and subsequent artifacts on the SPECT images.[4]

    • Mitigation: If possible, position the patient to exclude metallic implants from the field of view. If not possible, use iterative reconstruction algorithms that are more robust to CT artifacts. Reviewing the non-attenuation-corrected images can help to identify if a finding is a true lesion or an artifact.[4]

  • Contrast Agents: The presence of high-density oral or intravenous contrast agents from a recent diagnostic CT scan can lead to overestimation of attenuation and artificially low uptake values in the affected regions.

    • Mitigation: Whenever possible, SPECT/CT for attenuation correction should be performed without the administration of oral or intravenous contrast agents. If a contrast-enhanced CT is necessary, a non-contrast low-dose CT should be acquired first for attenuation correction purposes.[5]

Below is a troubleshooting workflow for attenuation artifacts.

cluster_1 Troubleshooting Attenuation Artifacts artifact Suspected Attenuation Artifact check_reg Check SPECT/CT Registration artifact->check_reg realign Realign Images check_reg->realign Misaligned check_metal Metal Implants Present? check_reg->check_metal Aligned realign->check_metal review_non_ac Review Non-Attenuation-Corrected Images check_metal->review_non_ac Yes check_contrast IV/Oral Contrast Present? check_metal->check_contrast No review_non_ac->check_contrast use_non_contrast_ct Use Non-Contrast CT for AC check_contrast->use_non_contrast_ct Yes report Report Potential for Artifact check_contrast->report No use_non_contrast_ct->report

Figure 2: Troubleshooting workflow for attenuation artifacts in this compound SPECT/CT.

3. Image Reconstruction Artifacts

Question: How do reconstruction parameters affect the quality of this compound SPECT images?

Answer: The choice of reconstruction algorithm and its parameters can significantly impact the final image quality, including noise, resolution, and quantitative accuracy. The most commonly used algorithm is Ordered Subsets Expectation Maximization (OSEM).[6]

Key Reconstruction Parameters and their Impact:

ParameterEffect of Increasing the ValueRecommendation
Number of Iterations Increases image sharpness and contrast, but also increases image noise.[6]A balance is needed. Too few iterations can lead to underestimation of uptake, while too many can amplify noise. The optimal number may vary between systems and should be validated.[6]
Number of Subsets Speeds up reconstruction time.The number of subsets should be chosen in conjunction with the number of iterations to achieve good image quality without introducing artifacts.
Post-reconstruction Filter Reduces image noise, but can also blur the image and reduce resolution.[7]The choice of filter and its cutoff frequency should be optimized to reduce noise while preserving clinically relevant details.

Troubleshooting Reconstruction Issues:

  • Excessive Image Noise: If images are too noisy, consider decreasing the number of iterations or applying a stronger post-reconstruction filter. However, be aware of the potential for blurring.

  • Blurry Images: If images lack detail, consider increasing the number of iterations or using a less aggressive filter.

  • "Hot" or "Cold" Spots Near High-Uptake Areas: These can be "edge artifacts" from the reconstruction process. Adjusting the reconstruction parameters or using a different algorithm may help.

Frequently Asked Questions (FAQs)

Q1: What is the recommended patient preparation for a this compound SPECT scan?

A1: Unlike FDG-PET, extensive patient preparation is generally not required for FAPI imaging. However, good hydration is recommended to promote the clearance of the radiotracer from non-target tissues and reduce radiation dose to the bladder. No fasting is necessary.

Q2: What are some common sites of non-pathological this compound uptake that could be mistaken for disease?

A2: While FAPI is overexpressed in many tumors, it is also expressed in areas of active tissue remodeling. Therefore, uptake can be seen in sites of inflammation, wound healing (including recent surgery or biopsy sites), and degenerative joint disease.[8] Being aware of the patient's clinical history is crucial for accurate interpretation.

Q3: What are the recommended acquisition parameters for this compound SPECT/CT?

A3: Optimal acquisition parameters can vary between different SPECT/CT systems. However, some general recommendations based on published studies with 99mTc-labeled FAPI tracers include:

ParameterRecommendation
Collimator Low-Energy High-Resolution (LEHR)
Energy Window 140 keV with a 15-20% window
Matrix Size 128x128 or 256x256
Rotation 360° for body imaging
Projections 60-120 projections
Time per Projection 15-30 seconds

It is important to optimize these parameters for your specific system and clinical question.

Q4: Can this compound SPECT be performed without a CT for attenuation correction?

A4: While a standalone SPECT can be performed, it is highly recommended to use a SPECT/CT system. The CT data is crucial for accurate attenuation correction, which significantly improves image quality and quantitative accuracy.[3] The CT also provides anatomical localization of this compound uptake.

Q5: How soon after injection can this compound SPECT imaging be performed?

A5: 99mTc-labeled FAPI tracers, including this compound, have shown rapid tumor uptake and clearance from background tissues.[9] Imaging can typically be initiated as early as 1-2 hours post-injection.[10] However, the optimal imaging time may vary, and delayed imaging at 4-6 hours may show improved tumor-to-background ratios.[11]

Experimental Protocols

Cited Experimental Protocol for 99mTc-FAPI-34 SPECT/CT Imaging in Patients

The following is a summary of a clinical imaging protocol adapted from the literature for 99mTc-FAPI-34.[9]

  • Patient Preparation: No specific preparation such as fasting is required. Patients are encouraged to be well-hydrated.

  • Radiopharmaceutical Administration: A sterile solution of 99mTc-FAPI-34 is administered intravenously. The exact injected activity may vary.

  • Uptake Time: Imaging is typically performed 1-2 hours after tracer injection.

  • CT Acquisition: A low-dose CT scan is acquired for attenuation correction and anatomical localization.

  • SPECT Acquisition:

    • Gamma Camera: Dual-head SPECT/CT system.

    • Collimator: Low-Energy High-Resolution (LEHR).

    • Energy Peak: 140 keV with a 20% window.

    • Matrix: 128 x 128.

    • Rotation: Step-and-shoot mode, 360°.

    • Projections: 64 projections at 30 seconds per projection.

  • Image Reconstruction:

    • Algorithm: Ordered Subsets Expectation Maximization (OSEM).

    • Corrections: Attenuation correction using the low-dose CT data, scatter correction, and resolution recovery.

    • Filter: A post-reconstruction filter (e.g., Gaussian) is applied to reduce noise.

Disclaimer: This information is intended for technical support and educational purposes only. All clinical and experimental procedures should be conducted in accordance with institutional guidelines and regulations.

References

Improving signal-to-noise ratio in FAPI-34 imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in FAPI-34 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in imaging studies?

A1: this compound is a radiolabeled inhibitor of Fibroblast Activation Protein (FAP). FAP is a protein that is highly expressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in many cancers.[1][2] this compound, when labeled with a radionuclide like Technetium-99m (99mTc), allows for the sensitive and specific imaging of FAP-expressing tissues, primarily tumors.[3][4] Its key advantage is the potential for high-contrast images due to significant tumor uptake and rapid clearance from the rest of the body.[3]

Q2: What are the common causes of low signal-to-noise ratio (SNR) in this compound imaging?

A2: Low SNR in this compound imaging can stem from several factors:

  • Suboptimal Radiotracer Quality: Inefficient radiolabeling or the presence of impurities can lead to poor tumor uptake and high background signals.

  • High Background Signal: FAPI tracers can accumulate in non-cancerous tissues experiencing inflammation, fibrosis, or wound healing, as FAP is also expressed by activated fibroblasts in these conditions.[5][6]

  • Patient-Specific Factors: Variations in patient physiology, such as renal function, can affect tracer clearance and biodistribution.

  • Inadequate Imaging Parameters: Incorrectly set acquisition and reconstruction parameters on the SPECT/CT scanner can introduce noise and reduce image quality.[7]

Q3: What is the expected biodistribution of 99mTc-FAPI-34 in a typical imaging study?

A3: In preclinical studies, 99mTc-FAPI-34 demonstrates significant uptake in tumor lesions with low uptake in the liver, biliary gland, and intestine.[8] Biodistribution experiments have shown a tumor uptake of up to 5.4 ± 2.05 %ID/g at 1 hour post-injection.[8] It is important to note that physiological uptake can be observed in various organs, and non-oncologic conditions can also show FAPI-avidity.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your this compound imaging experiments.

Issue 1: Low Tumor Uptake and Poor Image Contrast
Potential Cause Troubleshooting Step Expected Outcome
Poor Radiochemical Purity Perform quality control (e.g., radio-TLC) to ensure radiochemical purity is >95%. If purity is low, repeat the radiolabeling procedure, ensuring all reagents are fresh and conditions are optimal.Improved radiochemical purity leading to higher specific binding to FAP-expressing tumors.
Incorrect Injected Activity Verify the injected activity is within the recommended range for your specific protocol and imaging system.Optimal tracer concentration in circulation to maximize tumor uptake while minimizing background.
Suboptimal Uptake Time The optimal uptake time can vary. While many FAPI tracers are imaged around 60 minutes post-injection, this compound's rapid clearance may allow for earlier imaging.[7][9] Consider dynamic imaging or multiple static acquisitions to determine the optimal window for your model.Identification of the time point with the highest tumor-to-background ratio.
Low FAP Expression in Tumor Model Confirm FAP expression levels in your tumor model using immunohistochemistry (IHC) or western blotting. If FAP expression is low, consider using a different tumor model known for high FAP expression.Selection of an appropriate tumor model that will yield a strong signal with a FAP-targeted tracer.
Issue 2: High Background Signal in Non-Target Tissues
Potential Cause Troubleshooting Step Expected Outcome
Inflammation or Fibrosis Carefully review the animal's health status and experimental history for any signs of inflammation or recent surgeries. Correlate imaging findings with histology to differentiate between tumor and non-specific uptake.Accurate interpretation of imaging data by accounting for potential sources of non-malignant FAPI uptake.
Suboptimal Image Reconstruction Adjust reconstruction parameters, such as the number of iterations and subsets, and apply appropriate filters to reduce image noise.[5]Improved image quality with reduced background noise, enhancing the visibility of true tumor signal.
Delayed Tracer Clearance Ensure the subject has adequate hydration to promote renal clearance of the tracer.Faster clearance of unbound tracer from the bloodstream and non-target tissues, leading to a better tumor-to-background ratio.

Quantitative Data Summary

The following tables summarize key quantitative data from FAPI imaging studies to aid in experimental design and data interpretation.

Table 1: Comparison of FAPI Tracer Uptake (SUVmax) in Various Cancers

Cancer Type[68Ga]Ga-FAPI-04 Average SUVmaxReference
Sarcoma>12[10]
Esophageal Cancer>12[10]
Breast Cancer>12[10]
Cholangiocarcinoma>12[10]
Lung Cancer>12[10]
Hepatocellular Carcinoma6-12[10]
Colorectal Cancer6-12[10]
Head and Neck Cancer6-12[10]
Pancreatic Cancer6-12[10]
Renal Cell Carcinoma<6[10]
Differentiated Thyroid Cancer<6[10]
Gastric Cancer<6[10]

Table 2: Tumor-to-Background Ratios (TBR) for Different FAPI Tracers

TracerCancer TypeTBR (Tumor/Muscle)Reference
[68Ga]Ga-FAPI-04Various>3 (intermediate uptake), >6 (high uptake)[10]
[68Ga]Ga-FAPI-46 vs. [18F]FDGGastrointestinalFAPI > FDG[11]
[68Ga]Ga-FAPI vs. [18F]FDGLiver MetastasesFAPI > FDG[11]

Experimental Protocols

Protocol 1: 99mTc-Labeling of this compound

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagents.

Materials:

  • This compound precursor

  • 99mTc-pertechnetate eluted from a 99Mo/99mTc generator

  • Tricarbonyl technetium precursor kit (e.g., IsoLink®)

  • Saline solution (0.9% NaCl)

  • Heating block or water bath

  • Radio-TLC system for quality control

Procedure:

  • Reconstitute the tricarbonyl technetium precursor with 99mTc-pertechnetate in saline according to the manufacturer's instructions.

  • Heat the mixture at 100°C for 20-30 minutes to form the [99mTc(CO)3(H2O)3]+ precursor.

  • Allow the solution to cool to room temperature.

  • Add the this compound precursor to the [99mTc(CO)3(H2O)3]+ solution. The molar ratio of this compound to technetium should be optimized.

  • Incubate the reaction mixture at a specific temperature (e.g., 70-100°C) for a defined period (e.g., 15-30 minutes). This step requires optimization.

  • After incubation, allow the solution to cool.

  • Perform quality control using radio-TLC to determine the radiochemical purity of the 99mTc-FAPI-34.

  • The final product should be a clear, colorless solution suitable for injection.

Protocol 2: this compound SPECT/CT Imaging

Patient/Animal Preparation:

  • Ensure adequate hydration of the subject to facilitate tracer clearance. No specific fasting is generally required for FAPI imaging.[5]

Radiotracer Administration:

  • Administer the prepared 99mTc-FAPI-34 intravenously. The injected activity will depend on the imaging system and subject size (for clinical studies, a typical range for 68Ga-FAPI is 150-250 MBq; this should be adapted for 99mTc and preclinical models).[7]

Image Acquisition:

  • Position the subject on the SPECT/CT scanner.

  • Acquire a low-dose CT scan for attenuation correction and anatomical localization. Typical parameters are 120-140 kVp and 20-40 mAs.[5]

  • Begin SPECT acquisition at the determined optimal uptake time post-injection (e.g., 60 minutes).

  • SPECT acquisition parameters should be optimized for the specific system but may include:

    • Energy window: 140 keV ± 10%

    • Collimator: Low-energy high-resolution (LEHR)

    • Matrix size: 128x128 or 256x256

    • Projections: 60-120 projections over 360 degrees

    • Acquisition time per projection: 15-30 seconds

Image Reconstruction and Analysis:

  • Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., OSEM) with appropriate corrections for attenuation, scatter, and resolution recovery.[5]

  • Fuse the reconstructed SPECT images with the CT data.

  • Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and background tissues to calculate parameters such as SUV (Standardized Uptake Value) and tumor-to-background ratios.

Visualizations

FAP_Signaling_Pathway FAP Signaling in Cancer-Associated Fibroblasts cluster_membrane Cell Membrane cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response FAP FAP Collagen Collagen FAP->Collagen Cleavage Fibronectin Fibronectin FAP->Fibronectin Cleavage PI3K_Akt PI3K/Akt Pathway Collagen->PI3K_Akt MAPK MAPK Pathway Fibronectin->MAPK Proliferation Proliferation PI3K_Akt->Proliferation Migration Migration PI3K_Akt->Migration Invasion Invasion MAPK->Invasion ECM_Remodeling ECM Remodeling MAPK->ECM_Remodeling TGF_beta TGF-β Signaling TGF_beta->FAP Upregulation

Caption: FAP signaling pathway in cancer-associated fibroblasts.

FAPI34_Workflow This compound Imaging Experimental Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiolabeling 1. 99mTc Radiolabeling of this compound QC 2. Quality Control (Radio-TLC) Radiolabeling->QC Subject_Prep 3. Subject Preparation (Hydration) QC->Subject_Prep Injection 4. Intravenous Injection of 99mTc-FAPI-34 Subject_Prep->Injection Uptake 5. Uptake Period (e.g., 60 min) Injection->Uptake CT_Scan 6. Low-Dose CT Scan Uptake->CT_Scan SPECT_Scan 7. SPECT Acquisition CT_Scan->SPECT_Scan Reconstruction 8. Image Reconstruction (OSEM) SPECT_Scan->Reconstruction Fusion 9. SPECT/CT Image Fusion Reconstruction->Fusion Quantification 10. Quantitative Analysis (ROI, SUV) Fusion->Quantification

Caption: Experimental workflow for this compound imaging.

Troubleshooting_Flowchart Troubleshooting Low Signal-to-Noise in this compound Imaging Start Low Signal-to-Noise Ratio Observed Check_Radiotracer Check Radiotracer Quality Control Data Start->Check_Radiotracer Radiolabeling_Issue Issue: Poor Radiochemical Purity Solution: Re-run labeling procedure Check_Radiotracer->Radiolabeling_Issue Purity < 95% Check_Uptake Review Tumor Uptake Check_Radiotracer->Check_Uptake Purity > 95% Radiolabeling_Issue->Start Low_Uptake_Issue Issue: Low Tumor Uptake Troubleshoot: Verify FAP expression, optimize uptake time Check_Uptake->Low_Uptake_Issue Low Check_Background Assess Background Signal Check_Uptake->Check_Background Adequate Low_Uptake_Issue->Start High_Background_Issue Issue: High Background Troubleshoot: Check for inflammation, optimize reconstruction Check_Background->High_Background_Issue High Review_Parameters Review Acquisition/Reconstruction Parameters Check_Background->Review_Parameters Normal High_Background_Issue->Start Parameter_Issue Issue: Suboptimal Parameters Solution: Optimize parameters based on phantom studies or literature Review_Parameters->Parameter_Issue Suboptimal End Improved Signal-to-Noise Ratio Review_Parameters->End Optimal Parameter_Issue->Start

Caption: Troubleshooting flowchart for low SNR in this compound imaging.

References

Best practices for handling and storage of FAPI-34

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with FAPI-34. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful handling, storage, and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

2. How should I reconstitute this compound?

A common method for preparing a working solution of this compound involves first creating a stock solution in an organic solvent like DMSO. For in vivo experiments, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline to achieve the desired concentration. Always refer to the manufacturer's specific instructions for the formulation that best suits your experimental design.

3. What is the stability of this compound in biological matrices?

This compound has demonstrated high stability in human serum, with no noticeable degradation products observed for over 4 hours.

4. What is the mechanism of action of this compound?

This compound is an inhibitor of Fibroblast Activation Protein (FAP), a serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. By inhibiting FAP, this compound can interfere with tumor growth, invasion, and metastasis. FAP is involved in several signaling pathways that promote a pro-tumorigenic and immunosuppressive environment.

Troubleshooting Guide

Issue 1: Low radiolabeling yield with 99mTc.

  • Question: I am experiencing low radiochemical yield when labeling this compound with Technetium-99m (99mTc). What are the possible causes and solutions?

  • Answer:

    • pH of the reaction mixture: The pH is critical for efficient radiolabeling. Ensure the pH of the reaction mixture is optimized. For many FAPI compounds, a slightly acidic to neutral pH is required.

    • Purity of 99mTc eluate: The presence of oxidizing impurities in the 99mTc eluate can interfere with the labeling process. Use a fresh eluate from a generator that is within its expiry date.

    • Precursor concentration: Ensure that the concentration of the this compound precursor is adequate. A significant molar excess of the precursor to the radionuclide is often necessary.

    • Reaction temperature and time: Optimize the heating temperature and incubation time as specified in established protocols. Insufficient heating or time can lead to incomplete labeling.

    • Reducing agent: The presence of a suitable reducing agent, like stannous chloride, is crucial for the reduction of 99mTc to its reactive state. Ensure the reducing agent is fresh and used in the correct amount.

Issue 2: High background signal in SPECT imaging.

  • Question: My SPECT images show high background uptake, making it difficult to visualize the tumor. How can I reduce this?

  • Answer:

    • Suboptimal uptake time: The time between tracer injection and imaging is a critical parameter. This compound is known for its rapid tumor uptake and fast clearance from non-target tissues. Imaging at earlier time points (e.g., 1-4 hours post-injection) might yield better tumor-to-background ratios.

    • Non-specific binding: While this compound is highly specific for FAP, some non-specific uptake can occur in tissues with active remodeling or inflammation.[1] Consider co-injection with a blocking dose of unlabeled this compound in a control experiment to confirm target specificity.

    • Patient-related factors: Factors such as renal function can influence tracer clearance. Ensure adequate hydration of the subject to promote renal excretion of unbound tracer.

Issue 3: Inconsistent results in in-vitro cell-based assays.

  • Question: I am observing high variability in my in-vitro experiments using this compound. What could be the reasons?

  • Answer:

    • Cell line FAP expression: The level of FAP expression can vary significantly between different cell lines and even within the same cell line over passages. Regularly verify FAP expression in your cells using techniques like flow cytometry or western blotting.

    • Inhibitor concentration: Ensure accurate and consistent preparation of this compound dilutions. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

    • Assay conditions: Factors such as incubation time, cell density, and serum concentration in the media can all influence the outcome. Standardize these parameters across all experiments.

    • Solvent effects: If using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in the cell culture medium is low and consistent across all wells, including controls, to avoid solvent-induced artifacts.

Quantitative Data Summary

Table 1: In Vitro Performance of this compound

ParameterValueCell LineReference
IC506.9 nMHT-1080-FAP[2]
Internalization Rate>95%HT-1080-FAP[2]

Table 2: In Vivo Tumor Uptake of 99mTc-FAPI-34 in Xenograft Models

Time Post-InjectionTumor Uptake (%ID/g)Liver Uptake (%ID/g)Reference
1 hour5.4 ± 2.050.91 ± 0.25[2]
4 hours4.3 ± 1.950.73 ± 0.18[2]

Experimental Protocols

Protocol 1: General Procedure for 99mTc-Radiolabeling of this compound

This protocol provides a general guideline. Specific amounts and conditions should be optimized based on the precursor and radioactivity used.

  • Preparation:

    • Prepare a solution of this compound precursor in a suitable buffer (e.g., phosphate-buffered saline).

    • Prepare a solution of a reducing agent (e.g., stannous chloride) in an appropriate solvent.

    • Obtain fresh eluate of 99mTc-pertechnetate from a 99Mo/99mTc generator.

  • Radiolabeling Reaction:

    • In a sterile, nitrogen-purged vial, add the this compound precursor solution.

    • Add the reducing agent solution to the vial.

    • Add the 99mTc-pertechnetate solution to the vial.

    • Gently mix the contents.

    • Incubate the reaction mixture at an optimized temperature (e.g., 95-100°C) for a specific duration (e.g., 15-20 minutes).

  • Quality Control:

    • After cooling to room temperature, determine the radiochemical purity (RCP) of the [99mTc]Tc-FAPI-34 using methods like radio-HPLC or thin-layer chromatography (TLC). The RCP should typically be >95%.

  • Purification (if necessary):

    • If the RCP is below the desired level, purify the radiolabeled compound using a solid-phase extraction (SPE) cartridge (e.g., C18).

Signaling Pathways and Experimental Workflows

FAP_Signaling_Pathway FAP FAP uPAR uPAR FAP->uPAR FAK FAK uPAR->FAK activates Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 CCL2 CCL2 pSTAT3->CCL2 upregulates MDSC MDSC Recruitment CCL2->MDSC

Caption: FAP signaling pathway in cancer-associated fibroblasts.

Radiolabeling_Workflow start Start reagents Prepare Reagents: - this compound Precursor - Reducing Agent - 99mTc Eluate start->reagents reaction Radiolabeling Reaction: - Mix reagents - Incubate at optimal temperature reagents->reaction qc Quality Control (Radio-HPLC/TLC) reaction->qc purification Purification (SPE Cartridge) qc->purification RCP < 95% final_product Final Product: [99mTc]Tc-FAPI-34 qc->final_product RCP > 95% fail Troubleshoot qc->fail Persistent low RCP purification->qc

References

Addressing high kidney uptake of FAPI-34 in biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering high kidney uptake during biodistribution studies with FAPI-34 radiotracers.

Frequently Asked Questions (FAQs)

Q1: We are observing very high radioactivity in the kidneys during our this compound biodistribution studies. Is this expected?

A1: Yes, high renal uptake is a known characteristic of many small-molecule radiopharmaceuticals, including FAP inhibitors like this compound. Elimination of the tracer primarily occurs through the urinary tract.[1] Biodistribution studies with 99mTc-FAPI-34 have shown that aside from the tumor, the kidneys are a major site of accumulation.[2] This is due to a combination of glomerular filtration and subsequent reabsorption in the proximal tubules of the kidneys.

Q2: What is the biological mechanism behind the high kidney uptake of this compound?

A2: The high kidney uptake is largely attributed to reabsorption in the proximal tubules after the radiotracer is filtered by the glomerulus. This process is primarily mediated by the multiligand endocytic receptors megalin and cubilin, which are highly expressed on the surface of proximal tubule cells.[3][4][5][6] These receptors bind a wide variety of filtered peptides and small proteins from the glomerular filtrate and internalize them, leading to their accumulation in the kidney cortex. While this is a general mechanism for many peptides, specific binding to Fibroblast Activation Protein (FAP), which can be expressed in the kidney under certain pathological conditions like fibrosis, may also contribute.[7]

Q3: Can the amount of this compound I inject affect the kidney-to-tumor ratio?

A3: Absolutely. The molar amount (mass) of the FAPI tracer administered can significantly impact its pharmacokinetics. Dose-escalation studies have shown that there is an optimal dose window to maximize tumor uptake while minimizing background signal in healthy organs.[8] Injecting a very low mass may result in high uptake in FAP-expressing healthy tissues, whereas increasing the dose can help saturate these non-target sites, improving the tumor-to-kidney ratio.[8] However, excessive doses can saturate the tumor receptors as well, leading to reduced tumor uptake.[8][9]

Q4: Are there methods to reduce this high kidney uptake to improve imaging contrast or reduce potential nephrotoxicity in therapeutic applications?

A4: Yes, several strategies are actively being investigated to reduce renal uptake of radiopharmaceuticals. These can be broadly categorized into three approaches:

  • Competitive Inhibition: Co-administration of compounds that compete for reabsorption via the megalin/cubilin receptors. Commonly used agents include positively charged amino acids (L-lysine and L-arginine) and Gelofusine.[10]

  • Pharmacokinetic Optimization: Adjusting the injected mass of the FAPI tracer to find the optimal balance between tumor saturation and non-target organ saturation.[8]

  • Chemical Modification: While not something that can be changed during an experiment, it's relevant to note that modifying the tracer's structure, for instance by adding albumin-binding moieties, is a key strategy in drug development to alter biodistribution and reduce kidney clearance.

Troubleshooting Guide

Issue: Kidney uptake is excessively high, obscuring adjacent lesions or limiting the therapeutic window.

Potential Cause Troubleshooting Strategy Expected Outcome
Sub-optimal Injected Mass Perform a dose-escalation study to determine the optimal molar amount of this compound for your specific model.Identification of an injected mass that improves the tumor-to-kidney ratio by saturating non-target renal binding sites without saturating tumor FAP.[8]
High Renal Reabsorption Implement a co-infusion protocol with a competitive inhibitor, such as a solution of L-lysine and L-arginine.Reduced reabsorption of this compound in the proximal tubules, leading to lower kidney retention and a better tumor-to-kidney ratio.[10]
Model-Specific FAP Expression Characterize FAP expression in the kidneys of your animal model using immunohistochemistry (IHC) or qPCR to determine if baseline renal FAP expression is a contributing factor.Understanding if the high uptake is purely from clearance mechanisms or also due to specific FAP binding in the kidney tissue of your model.

Data Presentation

Table 1: Preclinical Biodistribution of 99mTc-FAPI-34 in Tumor-Bearing Xenografts

This table summarizes the biodistribution data, presented as the percentage of the injected dose per gram of tissue (%ID/g).

Organ1 Hour Post-Injection (%ID/g ± SD)4 Hours Post-Injection (%ID/g ± SD)
Blood< 1.0< 1.0
Liver0.91 ± 0.250.73 ± 0.18
Kidneys > 5.0 (not precisely quantified in source)> 4.0 (not precisely quantified in source)
Tumor5.40 ± 2.054.30 ± 1.95

Source: Adapted from data presented in Windmann et al., Journal of Nuclear Medicine, 2020.[2] Note: The source states that except for the kidneys, less than 1 %ID/g was detected in blood and other organs, indicating kidney uptake was the highest among non-target tissues.

Experimental Protocols & Visualizations

Mechanism of Renal Uptake

The primary mechanism for the accumulation of small radiolabeled peptides like this compound in the kidneys involves receptor-mediated endocytosis in the proximal tubules. After glomerular filtration, the tracer is reabsorbed from the filtrate primarily by the megalin-cubilin receptor system.

Biodistribution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Radiotracer (this compound) P2 Prepare Dose Calibrator and Gamma Counter P3 Prepare Animal Cohorts (e.g., n=4 per time point) E1 Administer Radiotracer (e.g., tail vein injection) P3->E1 E2 Record Injected Dose and Time E3 Sacrifice Animal Cohorts at Pre-defined Time Points (e.g., 1h, 4h, 24h) E4 Dissect Organs of Interest (Kidneys, Tumor, Liver, etc.) E5 Weigh Tissues and Place in Counting Vials A1 Measure Radioactivity in Tissues (Gamma Counter) E5->A1 A2 Measure Decay-Corrected Standards A3 Calculate % Injected Dose per Gram (%ID/g) A4 Calculate Tumor-to-Organ Ratios Coinfusion_Protocol cluster_groups Experimental Groups G1 Control Group: This compound + Saline Inject_FAPI Inject this compound Radiotracer G1->Inject_FAPI G2 Test Group: This compound + Inhibitor Solution Inject_Inhibitor Administer Inhibitor Solution (e.g., 30 min before this compound) G2->Inject_Inhibitor Prep Prepare Inhibitor Solution (e.g., Lysine/Arginine in Saline) Prep->Inject_Inhibitor Inject_Inhibitor->Inject_FAPI Biodistribution Perform Biodistribution Study (as per Protocol 1) Inject_FAPI->Biodistribution Compare Compare Kidney %ID/g between Control and Test Groups Biodistribution->Compare

References

Validation & Comparative

FAPI-34 vs. FAPI-46 for PET Imaging of Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Direct Comparison: An in-depth, head-to-head clinical comparison of Gallium-68 labeled FAPI-34 and FAPI-46 for Positron Emission Tomography (PET) imaging is not extensively available in current published literature. The majority of clinical research has focused on the evaluation of [⁶⁸Ga]Ga-FAPI-46, establishing a significant body of data on its performance. In contrast, this compound has been primarily investigated with Technetium-99m ([⁹⁹ᵐTc]Tc-FAPI-34) for Single Photon Emission Computed Tomography (SPECT) imaging. While both tracers target the Fibroblast Activation Protein (FAP), the differing imaging modalities (PET vs. SPECT) and radionuclides preclude a direct quantitative comparison of uptake values.

This guide provides a comprehensive overview of the available data for both tracers, with a focus on the extensive clinical data for [⁶⁸Ga]Ga-FAPI-46 and the preclinical and early clinical findings for [⁹⁹ᵐTc]Tc-FAPI-34, to inform researchers, scientists, and drug development professionals.

Introduction to FAPI Tracers

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a wide variety of tumors, while its expression in healthy tissues is minimal. This differential expression makes FAP an attractive target for both diagnostic imaging and targeted radionuclide therapy. FAP Inhibitors (FAPI) are small molecules that can be labeled with radionuclides for imaging and therapeutic applications. This compound and FAPI-46 are two such inhibitors that have shown promise in the field of nuclear medicine.

Quantitative Data Presentation

[⁶⁸Ga]Ga-FAPI-46 PET Imaging Data

[⁶⁸Ga]Ga-FAPI-46 has been extensively evaluated in numerous studies across a wide range of cancer types. The following tables summarize the quantitative uptake values (SUVmax and SUVmean) and tumor-to-background ratios (TBRs) from various clinical investigations.

Table 1: Summary of [⁶⁸Ga]Ga-FAPI-46 Maximum Standardized Uptake Values (SUVmax) in Various Cancers

Cancer TypePrimary Tumor SUVmax (Mean/Median)Metastatic Lesion SUVmax (Mean/Median)Reference
Esophageal Cancer27.519.5 (Lymph Node)[1]
Bladder Cancer29.2-[1]
Breast Cancer-15.7[1]
Pancreaticobiliary Tumors>10>10
Sarcoma>12-
Cholangiocarcinoma>12-
Lung Cancer>12-
Head and Neck Cancer10.2 (Median)-
Ovarian Cancer6-12-
Prostate Cancer6-12-
Colorectal Cancer6-12-
Hepatocellular Carcinoma6-12-

Table 2: Biodistribution of [⁶⁸Ga]Ga-FAPI-46 in Normal Organs and Tumors (Mean SUVmax at ~1 hour post-injection)

TissueMean SUVmaxReference
Tumor13.4[2]
Liver5.0[2]
Blood Pool<2.0
Muscle<2.0

Table 3: Tumor-to-Background Ratios (TBRs) for [⁶⁸Ga]Ga-FAPI-46

Cancer TypeTBR (Tumor SUVmax / Background SUVmean)Background TissueReference
Various Cancers>3 (Intermediate Uptake Group)Muscle/Blood Pool
Various Cancers>6 (High Uptake Group)Muscle/Blood Pool
Head and Neck Cancer9.3Liver
[⁹⁹ᵐTc]Tc-FAPI-34 SPECT Imaging Data

Data for [⁹⁹ᵐTc]Tc-FAPI-34 is primarily from preclinical studies and a limited number of clinical cases, focusing on SPECT imaging. Direct SUV values are not applicable to SPECT in the same way as PET. Instead, uptake is often reported as a percentage of the injected dose per gram of tissue (%ID/g).

Table 4: Preclinical and Clinical Data for [⁹⁹ᵐTc]Tc-FAPI-34

ParameterValueModel/PatientReference
Tumor Uptake (%ID/g)~5.4%Mouse Xenograft[3][4]
In Vitro Binding45%-[3]
In Vitro Internalization>95%-[3]
IC₅₀ (nM)6.4 - 12.7-[4]
Clinical ObservationAccumulated in tumor lesions, concordant with [⁶⁸Ga]Ga-FAPI-46 PETPatients with metastasized ovarian and pancreatic cancer[4][5]

Experimental Protocols

Radiolabeling of FAPI Tracers with Gallium-68

This protocol is a generalized procedure for the manual or automated synthesis of [⁶⁸Ga]Ga-FAPI-46 and is applicable to other DOTA-conjugated FAPI tracers like this compound.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-FAPI-46 or DOTA-FAPI-34 precursor

  • Sterile 0.1 M HCl

  • Sodium acetate buffer (2.5 M) or HEPES buffer

  • Ascorbic acid solution (20%)

  • Solid-phase extraction (SPE) cartridge (e.g., Oasis Light HLB)

  • Ethanol

  • Sterile saline (0.9% NaCl)

  • Phosphate buffer

  • Heating module

  • Quality control equipment (e.g., radio-TLC, radio-HPLC)

Procedure:

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • In a reaction vial, combine the ⁶⁸GaCl₃ eluate, the FAPI precursor (typically 10-50 µg), and a buffer (e.g., sodium acetate or HEPES) to adjust the pH to 3.5-4.5.[6]

  • Add ascorbic acid as a radical scavenger to prevent radiolysis.

  • Heat the reaction mixture at 95-100°C for 5-15 minutes.[7]

  • After cooling, the reaction mixture is purified using an SPE cartridge.

  • Elute the purified [⁶⁸Ga]Ga-FAPI from the cartridge with ethanol.

  • Dilute the final product with sterile saline and adjust the pH to approximately 7 with phosphate buffer for injection.

  • Perform quality control to determine radiochemical purity, stability, and molar activity.[6]

Clinical PET/CT Imaging Protocol with [⁶⁸Ga]Ga-FAPI-46

This is a typical protocol based on various clinical studies.

Patient Preparation:

  • No specific dietary preparation such as fasting is required.

  • Patients are well-hydrated.

Radiotracer Administration:

  • An intravenous injection of 150-250 MBq of [⁶⁸Ga]Ga-FAPI-46 is administered.[2]

Image Acquisition:

  • PET/CT scans are typically performed 10 to 60 minutes post-injection.[8] Studies have shown that imaging can commence as early as 10 minutes after injection due to rapid tumor uptake and background clearance.[8]

  • A low-dose CT scan is first acquired for attenuation correction and anatomical localization.

  • The PET scan is then acquired, typically from the skull base to the mid-thigh, with an acquisition time of 2-4 minutes per bed position.

Image Analysis:

  • Images are reconstructed and analyzed.

  • Tumor uptake is quantified using Standardized Uptake Values (SUV), specifically SUVmax and SUVmean.

  • Tumor-to-background ratios (TBRs) are calculated by dividing the tumor SUVmax by the SUVmean of a background region of interest (e.g., muscle or liver).

Visualizations

FAPI_Mechanism Figure 1: FAP Targeting Mechanism cluster_TME Tumor Microenvironment Cancer-Associated\nFibroblast (CAF) Cancer-Associated Fibroblast (CAF) FAP Fibroblast Activation Protein (FAP) Tumor Cell Tumor Cell Radiolabeled FAPI\n(e.g., [⁶⁸Ga]Ga-FAPI-46) Radiolabeled FAPI (e.g., [⁶⁸Ga]Ga-FAPI-46) Radiolabeled FAPI\n(e.g., [⁶⁸Ga]Ga-FAPI-46)->Cancer-Associated\nFibroblast (CAF) Targets Radiolabeled FAPI\n(e.g., [⁶⁸Ga]Ga-FAPI-46)->FAP Binds to PET_Scanner PET Scanner FAP->PET_Scanner Emits Positrons PET_Image PET Image (Tumor Visualization) PET_Scanner->PET_Image Detects Annihilation Experimental_Workflow Figure 2: General Experimental Workflow cluster_Radiochemistry Radiochemistry cluster_Clinical Clinical Procedure 68Ga Elution 68Ga Elution Radiolabeling Radiolabeling 68Ga Elution->Radiolabeling [⁶⁸Ga]GaCl₃ Purification & QC Purification & QC Radiolabeling->Purification & QC Crude Product Patient Injection Patient Injection Purification & QC->Patient Injection [⁶⁸Ga]Ga-FAPI PET/CT Imaging PET/CT Imaging Patient Injection->PET/CT Imaging Uptake Phase Image Analysis Image Analysis PET/CT Imaging->Image Analysis Image Data

References

Introduction: Two Distinct Angles on Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to FAPI-34 and FDG PET/CT in Oncological Imaging

This guide provides a detailed comparative analysis of Fibroblast Activation Protein Inhibitor (FAPI)-34 and Fluorodeoxyglucose (FDG) Positron Emission Tomography/Computed Tomography (PET/CT). It is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance, mechanisms, and experimental protocols of these two key radiotracers in oncology.

Positron Emission Tomography (PET) has revolutionized oncology by enabling non-invasive, whole-body visualization of metabolic and cellular processes. For decades, the glucose analog [¹⁸F]Fluorodeoxyglucose (FDG) has been the cornerstone of clinical PET imaging.[1][2][3][4] Its uptake reflects the heightened glucose metabolism characteristic of many cancer cells, a phenomenon known as the "Warburg effect".[2][5][6] However, FDG PET/CT has well-documented limitations, including reduced sensitivity in certain low-grade tumors and non-specific uptake in inflammatory tissues, which can complicate diagnosis.[1][2][4]

More recently, a new class of radiotracers targeting the tumor microenvironment has emerged: Fibroblast Activation Protein Inhibitors (FAPIs).[1] FAP is a transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs), a major component of the stroma in over 90% of epithelial cancers.[1][7][8][9] Since FAP expression is low in most healthy tissues, FAPI-based tracers like [⁹⁹ᵐTc]Tc-FAPI-34 for SPECT and other FAPIs for PET offer the potential for highly specific tumor imaging with high contrast.[1][7][9] This guide compares the mechanisms, performance, and protocols of FAPI and FDG PET/CT.

Mechanism of Action

The fundamental difference between FAPI and FDG lies in the biological target they exploit. FDG targets the intrinsic metabolic activity of cancer cells, while FAPI targets the supportive stromal cells that form the tumor microenvironment.

FDG: A Marker of Glucose Metabolism

FDG is a glucose analog that is taken up by cells via glucose transporters (GLUTs), primarily GLUT1 in malignant cells.[6][10] Following transport into the cell, it is phosphorylated by the enzyme hexokinase to [¹⁸F]FDG-6-phosphate.[6][10] Unlike glucose-6-phosphate, FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and, due to its ionic charge, is trapped intracellularly.[3][10] The accumulation of [¹⁸F]FDG-6-phosphate is proportional to the rate of glucose utilization, which is typically elevated in cancer cells.[3][11]

FDG_Pathway cluster_cell Intracellular Space GLUT GLUT1 Transporter FDG_in [18F]FDG GLUT->FDG_in Hexokinase Hexokinase FDG_in->Hexokinase Phosphorylation FDG_6P [18F]FDG-6-Phosphate (Trapped) Hexokinase->FDG_6P Glycolysis Further Glycolysis (Blocked) FDG_6P->Glycolysis FDG_out [18F]FDG (Extracellular) FDG_out->GLUT Transport

FDG uptake and metabolic trapping pathway.
FAPI: Targeting the Tumor Stroma

FAPI tracers are radiolabeled molecules designed to selectively bind to Fibroblast Activation Protein (FAP). FAP is highly expressed on cancer-associated fibroblasts (CAFs), which play a crucial role in tumor growth, invasion, and metastasis.[7][12] The FAPI radiotracer circulates through the bloodstream, extravasates into the tumor tissue, and binds with high affinity to the extracellular domain of FAP on CAFs. This specific binding leads to the accumulation of the radiotracer within the tumor stroma, allowing for visualization by PET. The rapid binding kinetics and fast clearance from non-target tissues result in high tumor-to-background ratios.[13][14]

FAPI_Pathway FAP FAP Enzyme FAPI_bound Bound Radiotracer FAP->FAPI_bound FAPI_free Radiolabeled FAPI (Bloodstream) FAPI_free->FAP High-Affinity Binding

FAPI binding to FAP on cancer-associated fibroblasts.

Comparative Performance Data

Numerous head-to-head studies have compared FAPI-based PET with the standard [¹⁸F]FDG PET, revealing distinct advantages for FAPI in many clinical scenarios. A key advantage of FAPI imaging is the high target-to-background ratio (TBR) due to rapid tracer accumulation in tumors and low uptake in normal tissues like the brain, liver, and oral mucosa.[1][15][16]

Overall Lesion Detection Sensitivity

The following table summarizes pooled sensitivity data from a meta-analysis comparing [⁶⁸Ga]Ga-FAPI and [¹⁸F]FDG PET/CT for detecting primary tumors and metastases across various cancer types.

SiteFAPI PET/CT SensitivityFDG PET/CT SensitivityNote
Primary Tumors
Digestive System98%73%FAPI showed significantly higher sensitivity.[17]
Breast Cancer100%78.2%FAPI detected more primary lesions.[4]
Lung Cancer99%87%FAPI demonstrated superior sensitivity.[18]
Metastases
Lymph Nodes79% (GI Cancers)54% (GI Cancers)FAPI was superior for nodal staging.[4]
Peritoneal99.9%27.3%FAPI showed a dramatic advantage for peritoneal metastases.[1]
Liver96.6%70.8%FAPI had a significantly higher detection rate.[5]
BoneHigher SUVmax & TBRLower SUVmax & TBRFAPI generally provides better contrast for bone metastases.[19]

Data compiled from multiple studies and meta-analyses.[1][4][5][17][18][19] Sensitivities can vary based on the specific FAPI tracer and cancer subtype.

Quantitative Uptake Values (SUVmax & TBR)

Quantitative analysis consistently demonstrates that FAPI PET/CT often yields higher tumor-to-background ratios (TBRs) than FDG, even when the maximum standardized uptake value (SUVmax) is comparable or lower. This leads to clearer lesion delineation.

Cancer TypeParameterFAPI PET/CT (Representative Values)FDG PET/CT (Representative Values)Key Finding
Head & Neck SUVmax (Primary)14.6 ± 4.4VariableHigh FAPI avidity with very low background uptake in salivary glands and mucosa.[20]
TBR10.94.1FAPI provided significantly higher image contrast.[1]
Lung (NSCLC) SUVmax (LN Mets)Significantly HigherSignificantly LowerFAPI was superior for detecting lymph node metastases.[19]
TBR (LN Mets)Significantly HigherSignificantly Lower[19]
Gastric Cancer Detection Rate100%50%Higher TBR with FAPI led to superior detection despite similar SUVmax.[13]
Hepatocellular Carcinoma Detection Rate96%65%FAPI significantly outperformed FDG for primary hepatic tumors.[1]

Values are illustrative and represent findings from various head-to-head comparison studies.[1][13][19][20]

Experimental Protocols

Proper patient preparation and standardized imaging procedures are critical for acquiring high-quality, quantifiable PET/CT data. While protocols for FDG are well-established, procedures for FAPI are based on initial clinical studies and are becoming more standardized.

Typical [¹⁸F]FDG PET/CT Protocol
  • Patient Preparation:

    • Fasting for a minimum of 4-6 hours is required to reduce serum glucose and insulin levels.[21]

    • Patients should avoid strenuous exercise for 24 hours prior to the scan to prevent muscle uptake.

    • Hydration with water is encouraged.[21]

    • Blood glucose level must be checked before tracer injection; typically, it should be below 150-200 mg/dL (7-11 mmol/L).[21][22][23]

  • Radiotracer Administration:

    • The standard dose of [¹⁸F]FDG is typically 2.5-5 MBq/kg for 3D acquisitions.[22]

    • Injection is administered intravenously. The patient should remain resting in a quiet, dimly lit room during the uptake phase to minimize physiological muscle and brain uptake.[21]

  • Uptake Phase:

    • A waiting period of 60 minutes (range 45-90 minutes) is required between injection and scanning to allow for tracer distribution and uptake.[21]

  • Image Acquisition:

    • A low-dose CT scan is first performed for attenuation correction and anatomical localization.

    • The PET emission scan is then acquired, typically from the skull base to the mid-thigh.

    • Acquisition time is generally 2-5 minutes per bed position.[22]

Typical FAPI PET/CT Protocol (Generalized)

A significant advantage of FAPI PET is the simplified patient preparation. As FAPI uptake is not dependent on glucose metabolism, fasting is not required.[9] The protocol below is a generalized version based on studies using tracers like [⁶⁸Ga]Ga-FAPI-04.

  • Patient Preparation:

    • No fasting or dietary restrictions are necessary.[24]

    • No requirement to restrict physical activity.

    • Patients should be well-hydrated.

  • Radiotracer Administration:

    • The typical administered activity for ⁶⁸Ga-labeled FAPIs is 1.85-3.7 MBq per kg of body weight.[24]

    • Injection is administered intravenously.

  • Uptake Phase:

    • FAPI tracers exhibit rapid tumor accumulation and clearance from background tissues. High-quality images can often be obtained much sooner than with FDG.

    • The typical uptake period is 40-60 minutes.[24] Some studies show high-contrast images as early as 10 minutes post-injection.[9][16]

  • Image Acquisition:

    • The scanning procedure is similar to FDG PET/CT, starting with a low-dose CT scan.

    • The PET emission scan covers the same anatomical range (skull base to mid-thigh).

    • Acquisition parameters (e.g., time per bed position) are comparable to an FDG scan.

Workflow for a Comparative Study

A head-to-head intra-patient comparison requires a carefully planned workflow to ensure that the two scans are performed under comparable conditions and within a short time frame to minimize the impact of disease progression or treatment.

Workflow cluster_workflow Head-to-Head PET/CT Comparison Workflow Start Patient Enrollment (& Consent) Scan1 Perform Scan 1 (e.g., [18F]FDG PET/CT) Start->Scan1 Interval Interval Period (e.g., 1-9 days) Scan1->Interval Ensure tracer decay Scan2 Perform Scan 2 (e.g., FAPI PET/CT) Interval->Scan2 Analysis Image Co-registration & Comparative Analysis (Lesion-by-lesion, SUV, TBR) Scan2->Analysis End Report Findings Analysis->End

Typical workflow for an intra-patient comparative imaging study.

Conclusion

FAPI PET/CT represents a significant advancement in molecular imaging, offering a complementary and, in many cases, superior alternative to FDG PET/CT. By targeting the tumor microenvironment instead of tumor cell metabolism, FAPI tracers provide several key advantages:

  • Higher Sensitivity in Specific Cancers: FAPI demonstrates superior detection rates for cancers with typically low or variable FDG avidity, such as certain gastrointestinal, breast, and primary liver cancers.[1][4]

  • Improved Detection of Metastases: The modality has shown exceptional performance in identifying peritoneal, lymphatic, and bone metastases, often with higher clarity than FDG.[1][13]

  • Superior Image Contrast: Due to low background uptake in most healthy organs, FAPI PET/CT produces images with high tumor-to-background ratios, facilitating easier and more confident lesion detection.[1][13][14]

  • Simplified Patient Preparation: The lack of need for fasting or other dietary preparations improves patient comfort and simplifies clinical workflow.[9]

While FDG remains an invaluable and widely established tool, FAPI-based imaging, including with tracers like this compound, is poised to refine cancer diagnosis, staging, and treatment planning. It is not necessarily a replacement for FDG but a powerful complementary tool that provides unique biological information, potentially leading to more personalized and effective patient management. Further large-scale prospective studies will continue to define its precise role in the oncological imaging armamentarium.

References

Validating FAPI-34 Imaging: A Head-to-Head Comparison with Histopathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fibroblast Activation Protein Inhibitor (FAPI)-34 imaging with the gold standard of histopathology for the assessment of Fibroblast Activation Protein (FAP) expression in tumors. The data presented herein is supported by experimental evidence from multiple studies, offering a comprehensive overview for researchers and clinicians in oncology and drug development.

Quantitative Data Presentation

The following tables summarize the quantitative correlation between FAPI-34 Positron Emission Tomography (PET) imaging metrics, primarily the maximum Standardized Uptake Value (SUVmax), and the histopathological expression of FAP, typically assessed by immunohistochemistry (IHC).

Study CohortFAPI TracerCorrelation MetricCorrelation Coefficient (r)P-valueReference
Various Solid Cancers (n=15)68Ga-FAPI-46SUVmax vs. FAP IHC score0.781<0.001[1][2][3]
Pancreatic Adenocarcinoma68Ga-FAPISUVmax vs. FAP IHC score0.480.04[4]
Gastrointestinal Stromal Tumor (GIST) (n=9)68Ga-DOTA-FAPI-04SUVmax vs. FAP IHC score0.87330.0037[5]
Bone and Soft-Tissue Sarcomas (n=47)68Ga-FAPIFAPI uptake vs. FAP IHC expression0.430.03[6]
Lung Adenocarcinoma (Stage IA)18F-FAPI-04SUVmax vs. FAP-IHC score0.640.005[7]
Various Cancers (n=61)68Ga-FAPISUVmax vs. overall FAP IHC score0.3520.005[8]
FAPI TracerCancer TypeFAPI PET/CT SensitivityFAPI PET/CT SpecificityFAPI PET/CT Positive Predictive Value (PPV)Histopathology ValidationReference
68Ga-Ga-FAPI-46Various Cancers--90% (per-patient)Immunohistochemical FAP staining[9]
68Ga-Ga-FAPI-46Sarcoma96% (per-patient)-100% (per-patient)Histopathology[6]
68Ga-DOTA-FAPI-04Breast Cancer100%96.5%-Histopathologically confirmed[10]
18F-AlF-NOTA-FAPI-04Multiple Malignant Tumors81.8% (lymph nodes)--Histological analysis[11]

Experimental Protocols

This compound PET/CT Imaging Protocol

This protocol outlines a general procedure for 68Ga-FAPI PET/CT imaging. Specific parameters may vary based on the scanner and institutional guidelines.

Patient Preparation:

  • No specific dietary preparation, such as fasting, is required.

  • Patients should be well-hydrated.

  • Patients should void immediately before the scan to minimize bladder activity artifacts.[12]

Radiotracer Administration:

  • An intravenous (IV) injection of 100-200 MBq of a 68Ga-labeled FAPI compound is administered.[12]

Image Acquisition:

  • PET scans are typically initiated 20-60 minutes after tracer injection.[12] Some studies have used imaging times as early as 10 minutes and as late as 3 hours post-injection to assess tracer kinetics.[12][13]

  • A low-dose CT scan is performed for attenuation correction and anatomical localization.

  • Whole-body PET imaging is acquired from the vertex to the mid-thigh.

FAP Immunohistochemistry (IHC) Protocol

This protocol provides a standardized method for detecting FAP expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Tissue Preparation:

  • Cut FFPE tissue sections at 4-5 µm thickness and mount them on positively charged slides.

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating at 90-100°C for 20-48 minutes.[14][15]

  • Allow slides to cool to room temperature.

Staining Procedure:

  • Block endogenous peroxidase activity using a 0.3% hydrogen peroxide solution.

  • Block non-specific binding with a protein block or normal serum for 30-60 minutes.

  • Incubate with a primary anti-FAP antibody (e.g., clone SP325) at a predetermined optimal dilution for 60 minutes at room temperature or overnight at 4°C.[14][15]

  • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the staining using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of FAP expression.

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydrate the slides and mount with a permanent mounting medium.

Interpretation:

  • FAP expression is typically observed in the cytoplasm and membrane of cancer-associated fibroblasts (CAFs) within the tumor stroma.

  • Staining intensity and the percentage of positive cells are scored to provide a semi-quantitative measure of FAP expression.

Mandatory Visualization

experimental_workflow cluster_imaging This compound PET/CT Imaging cluster_histopathology Histopathology cluster_analysis Data Analysis and Correlation patient_prep Patient Preparation tracer_admin 68Ga-FAPI-34 Injection patient_prep->tracer_admin pet_ct_scan PET/CT Scan tracer_admin->pet_ct_scan imaging_analysis Quantitative Analysis (SUVmax) pet_ct_scan->imaging_analysis tissue_biopsy Tumor Tissue Biopsy/ Resection tissue_processing Tissue Processing (FFPE) tissue_biopsy->tissue_processing ihc_staining FAP IHC Staining tissue_processing->ihc_staining path_analysis Semi-quantitative Analysis (IHC Score) ihc_staining->path_analysis correlation Correlation Analysis imaging_analysis->correlation path_analysis->correlation fap_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP uPAR uPAR FAP->uPAR activates PI3K PI3K FAP->PI3K activates FAK FAK uPAR->FAK activates Src Src FAK->Src activates JAK2 JAK2 Src->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 dimerizes & translocates Akt Akt PI3K->Akt activates Tumor Progression Tumor Progression Akt->Tumor Progression promotes CCL2_gene CCL2 Gene Transcription pSTAT3->CCL2_gene induces CCL2 Secretion CCL2 Secretion CCL2_gene->CCL2 Secretion leads to MDSC Recruitment MDSC Recruitment CCL2 Secretion->MDSC Recruitment enhances Immunosuppression Immunosuppression MDSC Recruitment->Immunosuppression promotes

References

FAPI-34: A Comparative Analysis of Cross-Reactivity with Fibroblast Activation Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fibroblast activation protein inhibitor (FAPI), FAPI-34, focusing on its cross-reactivity with other fibroblast activation proteins. The information presented is based on available experimental data to aid in the evaluation of this molecule for research and therapeutic development.

Overview of this compound

This compound is a quinoline-based small molecule inhibitor of Fibroblast Activation Protein (FAP), a cell surface serine protease. FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, making it an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound has been developed as a tracer for Single Photon Emission Computed Tomography (SPECT) imaging when labeled with Technetium-99m (⁹⁹ᵐTc) and also holds therapeutic potential.

Cross-Reactivity Profile of this compound

Fibroblast Activation Protein (FAP) belongs to the dipeptidyl peptidase (DPP) family, which includes structurally similar proteases such as DPP4, DPP8, and DPP9.[1][2] FAP and DPP4 share approximately 53% amino acid homology.[3] Due to this homology, assessing the cross-reactivity of FAP inhibitors with other DPP family members is crucial for determining their specificity and potential off-target effects.

While direct quantitative binding data of this compound against a full panel of DPP family members is not extensively published, the selectivity of its core chemical scaffold, (4-quinolinoyl)-glycyl-2-cyanopyrrolidine, has been thoroughly investigated. Studies on the parent compound, UAMC1110, and its derivatives demonstrate high selectivity for FAP over other related proteases.[2][4][5]

Quantitative Comparison of Binding Affinity and Selectivity

The following table summarizes the binding affinity of this compound for FAP and the selectivity of the parent quinoline-based scaffold against other dipeptidyl peptidases.

CompoundTarget ProteinBinding Affinity (IC₅₀)Selectivity vs. FAPReference
⁹⁹ᵐTc-FAPI-34 Human FAP6.4 - 12.7 nM¹-[6][7]
UAMC1110 (Parent Scaffold) Human FAP0.8 nM1[8]
Human DPP4> 10,000 nM> 12,500-fold[8]
Human DPP81,500 nM~1,875-fold[8]
Human DPP91,200 nM~1,500-fold[8]
Human PREP7,600 nM> 9,500-fold[8]
FAP-2286 (Reference FAP inhibitor) Human DPP4> 10,000 nM> 10,000-fold[9]
Human PREP> 1,000 nM> 1,000-fold[9]

¹The IC₅₀ range is reported for a series of ⁹⁹ᵐTc-labeled FAPI tracers, including this compound.

The data indicates that while this compound is a potent inhibitor of FAP, its core structure is highly selective, with inhibitory concentrations for other dipeptidyl peptidases being several orders of magnitude higher. This high selectivity is a critical feature for a targeted imaging or therapeutic agent, as it minimizes the likelihood of off-target binding and associated toxicities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the binding and specificity of this compound and related compounds.

In Vitro Competitive Binding Assay

This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, which is a measure of its binding affinity to its target.

Objective: To quantify the binding affinity of ⁹⁹ᵐTc-FAPI-34 to FAP-expressing cells.

Cell Line: HT-1080 fibrosarcoma cells stably transfected to express human FAP (HT-1080-FAP).

Procedure:

  • HT-1080-FAP cells are seeded in multi-well plates and allowed to adhere overnight.

  • On the day of the experiment, the cell culture medium is replaced with a binding buffer.

  • A constant concentration of ⁹⁹ᵐTc-FAPI-34 is added to each well.

  • Increasing concentrations of non-radiolabeled ("cold") this compound are then added to the wells to compete with the radiolabeled tracer for binding to FAP.

  • The plates are incubated for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or 37°C).

  • After incubation, the cells are washed to remove unbound tracer.

  • The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

  • The data is plotted as the percentage of specific binding versus the concentration of the cold competitor. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

G cluster_0 Cell Preparation cluster_1 Binding Assay cluster_2 Measurement & Analysis prep1 Seed HT-1080-FAP cells in multi-well plates prep2 Incubate overnight to allow cell adherence prep1->prep2 assay1 Replace medium with binding buffer prep2->assay1 assay2 Add constant concentration of 99mTc-FAPI-34 assay1->assay2 assay3 Add increasing concentrations of cold this compound assay2->assay3 assay4 Incubate for 1 hour assay3->assay4 meas1 Wash cells to remove unbound tracer assay4->meas1 meas2 Lyse cells meas1->meas2 meas3 Measure radioactivity with gamma counter meas2->meas3 analysis Plot data and calculate IC50 meas3->analysis

Workflow for In Vitro Competitive Binding Assay.

In Vivo Biodistribution and Blocking Studies

These studies are performed in animal models to assess the uptake and clearance of the radiotracer from various organs and to confirm target-specific accumulation in tumors.

Objective: To evaluate the distribution of ⁹⁹ᵐTc-FAPI-34 in vivo and confirm its specific binding to FAP-expressing tumors.

Animal Model: Nude mice bearing HT-1080-FAP tumor xenografts.

Procedure:

  • A cohort of tumor-bearing mice is injected intravenously with ⁹⁹ᵐTc-FAPI-34.

  • For the blocking study, a separate cohort of mice is co-injected with ⁹⁹ᵐTc-FAPI-34 and an excess of non-radiolabeled this compound.

  • At various time points post-injection (e.g., 1, 4, 24 hours), mice are euthanized.

  • Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are harvested and weighed.

  • The radioactivity in each tissue sample is measured using a gamma counter.

  • The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • A significant reduction in tumor uptake in the blocked group compared to the non-blocked group indicates target-specific binding.

FAP Signaling Pathways

FAP is not only a structural component of the tumor microenvironment but also an active participant in cell signaling pathways that promote tumor progression. Understanding these pathways is essential for the development of FAP-targeted therapies. FAP has been shown to influence cell behavior through the PI3K/AKT and Sonic Hedgehog (SHH)/GLI1 signaling pathways.[6][7][10][11]

FAP_Signaling cluster_PI3K PI3K/AKT Pathway cluster_SHH SHH/GLI1 Pathway cluster_downstream Downstream Effects FAP Fibroblast Activation Protein (FAP) PI3K PI3K FAP->PI3K SHH SHH FAP->SHH AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration SMO SMO SHH->SMO activates GLI1 GLI1 SMO->GLI1 activates GLI1->Proliferation GLI1->Migration Adhesion Cell Adhesion GLI1->Adhesion

References

In vitro binding affinity comparison of FAPI-34 and other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding affinity of FAPI-34 with other prominent Fibroblast Activation Protein (FAP) inhibitors. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in oncology, fibrosis, and immunology.

Quantitative Data Presentation

The binding affinity of an inhibitor to its target is a critical determinant of its potency and potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this, with lower values indicating higher affinity. The following table summarizes the reported in vitro binding affinities of this compound and other selected FAP inhibitors.

InhibitorIC50 (nM)Cell Line / Enzyme SourceComments
This compound 6.9[1]HT-1080-FAP cellsDeveloped for SPECT imaging and potential theranostic applications.
FAPI-046.55[2]Recombinant human FAPA widely used FAP inhibitor for PET imaging.
FAPI-46--A derivative of FAPI-04, frequently used in preclinical and clinical studies.[3][4]
UAMC11100.78 - 1.54Recombinant human FAPA highly potent and selective FAP inhibitor, serving as a scaffold for many FAPI tracers.[5]
FAPI-0221HT-1080-FAP cellsOne of the early FAPI derivatives evaluated for imaging.[6]
FAP-2286-FAP-expressing WI-38 fibroblastsA peptide-based FAP inhibitor being investigated for imaging and therapy.
FAPI-19-HT-1080-FAP cellsAn earlier FAPI derivative with a high internalization rate.[1]
FAPI-28-HT-1080-FAP cells-
FAPI-29-HT-1080-FAP cells-
FAPI-33-HT-1080-FAP cells-
FAPI-43-HT-1080-FAP cells-
DOTA.(SA.FAPi)₂0.78 - 1.54Recombinant human FAPA homodimeric FAP inhibitor designed to improve tumor retention.[5]
DOTAGA.(SA.FAPi)₂0.78 - 1.54Recombinant human FAPAnother homodimeric FAP inhibitor with enhanced properties.[5]

Note: IC50 values can vary between studies due to differences in experimental conditions. Direct comparison should be made with caution when data is not from a head-to-head study.

Experimental Protocols

The in vitro binding affinity of FAP inhibitors is typically determined using competitive binding assays or enzymatic activity assays. Below are detailed methodologies representative of those cited in the literature.

Competitive Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled FAP ligand for binding to FAP expressed on the surface of cells.

1. Cell Culture:

  • Human fibrosarcoma cells transfected to overexpress FAP (e.g., HT-1080-FAP) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal calf serum (FCS).

  • Cells are seeded in 6-well plates and grown to approximately 80-90% confluency.[7]

2. Assay Procedure:

  • The cell culture medium is replaced with a serum-free medium.

  • A constant concentration of a radiolabeled FAP inhibitor (e.g., an 18F-labeled or 68Ga-labeled FAPI tracer) is added to the cells.[7]

  • Immediately after, varying concentrations of the unlabeled test inhibitor (e.g., this compound) are added to the wells.

  • The cells are incubated for a defined period (e.g., 60 minutes) at 37°C to allow for competitive binding to reach equilibrium.[6]

3. Measurement and Analysis:

  • After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove unbound radioligand.

  • The cells are then lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

  • The IC50 value is determined by plotting the percentage of specific binding of the radioligand against the concentration of the test inhibitor and fitting the data to a sigmoidal dose-response curve.

FAP Enzymatic Activity Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of FAP using a fluorogenic substrate.

1. Reagents and Materials:

  • Recombinant human FAP (rhFAP).[8]

  • Fluorogenic FAP substrate (e.g., Ala-Pro-AMC).[9]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, and 1 mg/ml BSA).[10]

  • Test inhibitor (e.g., this compound) at various concentrations.

2. Assay Procedure:

  • rhFAP is pre-incubated with varying concentrations of the test inhibitor for a short period (e.g., 15 minutes) at 37°C in the assay buffer.[10]

  • The enzymatic reaction is initiated by adding the fluorogenic substrate to the mixture.

  • The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[8]

3. Data Analysis:

  • The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase.

  • The IC50 value is calculated by plotting the percentage of FAP activity against the concentration of the inhibitor and fitting the data to a dose-response curve.

Mandatory Visualization

FAP-Mediated Signaling Pathway

Fibroblast Activation Protein is known to influence several intracellular signaling pathways that are crucial for tumor growth, invasion, and migration. The diagram below illustrates the involvement of FAP in the PI3K/AKT and Sonic Hedgehog (SHH)/GLI1 pathways.[11][12] Overexpression of FAP can lead to the activation of these pathways, promoting cancer cell proliferation and motility.[11][12]

FAP_Signaling_Pathway FAP Signaling Pathway FAP FAP PI3K PI3K FAP->PI3K Activates SHH SHH FAP->SHH Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration GLI1 GLI1 SHH->GLI1 Activates GLI1->Proliferation Invasion Cell Invasion GLI1->Invasion

Caption: FAP activation of PI3K/AKT and SHH/GLI1 pathways.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps involved in a typical in vitro competitive binding assay to determine the IC50 of a FAP inhibitor.

Competitive_Binding_Assay_Workflow Competitive Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Cell_Culture 1. Culture FAP-expressing cells Incubation 4. Incubate cells with radioligand and inhibitor Cell_Culture->Incubation Radioligand_Prep 2. Prepare radiolabeled FAP ligand Radioligand_Prep->Incubation Inhibitor_Prep 3. Prepare serial dilutions of test inhibitor Inhibitor_Prep->Incubation Washing 5. Wash cells to remove unbound ligand Incubation->Washing Lysis 6. Lyse cells Washing->Lysis Counting 7. Measure radioactivity Lysis->Counting Analysis 8. Calculate IC50 Counting->Analysis

Caption: Workflow of an in vitro competitive binding assay.

References

Unveiling the Link: A Comparative Guide on FAPI Uptake and FAP Expression in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the relationship between the uptake of Fibroblast Activation Protein Inhibitor (FAPI) tracers in PET imaging and the actual expression levels of Fibroblast Activation Protein (FAP) in tumors is critical. This guide provides a comprehensive comparison based on experimental data, detailing the correlation, the methodologies used, and the underlying biological principles.

Fibroblast Activation Protein (FAP) is a promising theranostic target due to its high expression on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous tumor types, with limited expression in healthy tissues.[1][2] Positron Emission Tomography (PET) imaging using radiolabeled FAP inhibitors (FAPI) has emerged as a powerful tool for tumor diagnosis and staging.[3][4] A key aspect of validating this imaging technique is to establish a clear correlation between the intensity of the FAPI signal in PET scans and the level of FAP protein expression in the tumor tissue. This guide synthesizes findings from key studies that have investigated this correlation.

Quantitative Correlation between FAPI Uptake and FAP Expression

Several studies have demonstrated a positive correlation between the uptake of FAPI tracers, as measured by the Maximum Standardized Uptake Value (SUVmax) in PET scans, and the expression of FAP in tumor tissues, determined by immunohistochemistry (IHC). The strength of this correlation can vary depending on the FAPI tracer used, the tumor type, and the methods for quantifying FAP expression.

FAPI TracerTumor Type(s)Number of PatientsFAP Expression AnalysisCorrelation Coefficient (r) with SUVmaxp-valueReference
68Ga-FAPI-46 Various solid cancers (colorectal, head & neck, pancreas, breast, stomach, esophagus, uterus)15IHC Score (0-3)0.781<0.001[5][6][7][8]
18F-FAPI-04 Stage IA Lung AdenocarcinomaNot Specified in abstractFAP-IHC Score0.640.005[9]
68Ga-FAPI-04 Non–Small Cell Lung Cancer48FAP-IHC Score0.470≤0.001[10][11]
68Ga-FAPI Sarcomas89FAP Expression Score0.43<0.0002[12]

Experimental Protocols

The correlation data presented is based on specific experimental methodologies for FAPI-PET imaging and FAP expression analysis.

FAPI-PET/CT Imaging Protocol

A standardized procedure for FAPI-PET imaging is crucial for obtaining reliable and comparable results. The SNMMI/EANM have published a practice guideline for FAP PET imaging.[13][14][15]

  • Radiotracer Administration: Patients are typically injected intravenously with a specific activity of the 68Ga-labeled or 18F-labeled FAPI tracer. The administered activity for 68Ga-FAPI is generally in the range of 100-200 MBq, while for 18F-labeled FAPI, it is around 185-300 MBq.[13]

  • Uptake Time: The uptake time between tracer injection and PET scan acquisition typically ranges from 30 to 60 minutes.[13]

  • Image Acquisition: A whole-body PET scan is acquired, often from the head to the mid-thigh.

  • Image Analysis: The PET images are analyzed semi-quantitatively by drawing regions of interest (ROIs) around the tumor lesions to calculate the SUVmax, which reflects the maximum tracer uptake in that area.

FAP Expression Analysis by Immunohistochemistry (IHC)

IHC is the standard method for detecting and quantifying FAP protein expression in tumor tissue samples obtained through biopsy or surgical resection.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the FAP antigen.

  • Immunostaining:

    • The tissue sections are incubated with a primary antibody specific to FAP.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied, which binds to the primary antibody.

    • A chromogen substrate (e.g., DAB) is added, which reacts with the enzyme to produce a colored precipitate at the site of FAP expression.

    • The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei.

  • Scoring of FAP Expression: The staining intensity and the percentage of FAP-positive cells are assessed by a pathologist to generate a semi-quantitative score. Common scoring methods include:

    • Immunoreactive Score (IRS): This score is calculated by multiplying the staining intensity (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) by the percentage of positive cells (e.g., 0 for 0%, 1 for 1-10%, 2 for 11-50%, 3 for 51-80%, and 4 for >80%).[16]

    • H-Score: This score is calculated by summing the products of the staining intensity (0, 1+, 2+, or 3+) and the percentage of cells stained at that intensity.[17]

    • Simple Scoring: Some studies use a simpler scoring system based on the percentage of FAP-positive stromal cells (e.g., low expression for 1-10% and high expression for ≥10%).[16]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for correlating FAPI uptake with FAP expression and the underlying biological principle.

experimental_workflow cluster_patient Patient Cohort cluster_imaging PET Imaging cluster_histopathology Histopathological Analysis cluster_analysis Correlation Analysis Patient Patient with Suspected/Confirmed Tumor FAPI_Injection Intravenous Injection of FAPI-34 Tracer Patient->FAPI_Injection Biopsy Tumor Biopsy or Surgical Resection Patient->Biopsy PET_Scan Whole-Body PET/CT Scan FAPI_Injection->PET_Scan SUV_Analysis SUVmax Calculation in Tumor Lesions PET_Scan->SUV_Analysis Correlation Statistical Correlation of SUVmax and FAP Score SUV_Analysis->Correlation IHC Immunohistochemistry for FAP Biopsy->IHC Scoring Semi-quantitative Scoring of FAP Expression IHC->Scoring Scoring->Correlation

Experimental workflow for correlating FAPI uptake with FAP expression.

biological_rationale cluster_tumor Tumor Microenvironment cluster_imaging_agent PET Imaging Agent cluster_detection Signal Detection TME Cancer-Associated Fibroblast (CAF) FAP FAP Expression on CAF Surface TME->FAP Expresses PET_Signal High PET Signal (High SUVmax) FAP->PET_Signal Leads to FAPI Radiolabeled this compound Tracer FAPI->FAP Binds to

Biological rationale for FAPI-PET imaging of FAP-expressing tumors.

Conclusion

The available data strongly supports a positive correlation between the uptake of FAPI tracers in PET imaging and the expression of FAP in tumor tissues. This correlation provides a solid foundation for using FAPI-PET as a non-invasive method to assess FAP expression in tumors, which can be valuable for patient stratification, treatment planning, and monitoring response to FAP-targeted therapies. While data specifically for this compound is currently limited in the public domain, the strong correlations observed with other quinoline-based FAPI tracers like FAPI-04 and FAPI-46 suggest a similar relationship is likely. Further studies focusing on a broader range of tumor types and directly comparing different FAPI tracers will continue to refine our understanding and clinical application of this promising imaging modality.

References

FAPI-34 clinical trial results and comparison with standard of care

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Diagnostic Tracer FAPI-34 in Metastatic Pancreatic and Ovarian Cancers Compared to Standard Imaging Modalities

Introduction

Fibroblast Activation Protein (FAP) has emerged as a promising target in oncology due to its significant overexpression in the stroma of a wide array of cancers, including pancreatic and ovarian carcinomas. This has led to the development of FAP-targeting agents for both diagnostic and therapeutic purposes. This compound is a novel radiolabeled tracer designed to bind to FAP, offering a potential new avenue for cancer imaging. This guide provides a comprehensive comparison of the diagnostic application of 99mTc-FAPI-34 with the current standard of care for imaging in metastatic pancreatic and ovarian cancers, supported by available preclinical and preliminary clinical data. It is important to note that, to date, this compound has been evaluated as a diagnostic imaging agent, and there is a lack of published clinical trial data on its therapeutic efficacy.

Mechanism of Action: Targeting the Tumor Microenvironment

This compound is a FAP inhibitor that can be labeled with a radioisotope, such as Technetium-99m (99mTc), for Single Photon Emission Computed Tomography (SPECT) imaging. FAP is a type II transmembrane serine protease that is highly expressed by cancer-associated fibroblasts (CAFs) within the tumor microenvironment. In healthy adult tissues, FAP expression is generally low. The high expression of FAP in the tumor stroma makes it an attractive target for imaging and therapy, as it allows for specific delivery of diagnostic or therapeutic agents to the tumor site while minimizing exposure to healthy tissues.[1][2]

The binding of radiolabeled this compound to FAP on CAFs allows for the visualization of tumors. This mechanism differs from the most common radiotracer, 18F-FDG, which is a glucose analog taken up by metabolically active cells and is not specific to the tumor stroma.

FAPI_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_FAPI This compound Action Cancer_Cell Cancer Cell CAF Cancer-Associated Fibroblast (CAF) Cancer_Cell->CAF recruits & activates FAP Fibroblast Activation Protein (FAP) CAF->FAP expresses FAPI_34 99mTc-FAPI-34 FAPI_34->FAP binds to SPECT_Imaging SPECT Imaging (Tumor Visualization) FAP->SPECT_Imaging detected via 99mTc

Figure 1: Mechanism of 99mTc-FAPI-34 targeting FAP in the tumor microenvironment for SPECT imaging.

Preclinical and First-in-Human Application of 99mTc-FAPI-34

Preclinical studies in tumor-bearing mice demonstrated that 99mTc-FAPI-34 exhibits high affinity and specificity for FAP-expressing cells.[3][4] Biodistribution studies showed significant tumor uptake with rapid clearance from non-target tissues, resulting in high-contrast images.[3][4][5][6]

The first-in-human application of 99mTc-FAPI-34 involved two patients, one with metastatic ovarian cancer and one with metastatic pancreatic cancer.[5][6][7] These patients had previously received therapy with a different FAP-targeted radiopharmaceutical, 90Y-FAPI-46. 99mTc-FAPI-34 was used for follow-up imaging. The results showed that 99mTc-FAPI-34 accumulated in the tumor lesions that were also visualized with 68Ga-FAPI-46 PET/CT, indicating its potential as a diagnostic tracer.[5][6][7]

Comparison with Standard of Care in Diagnostic Imaging

The current standard of care for diagnostic imaging and monitoring of metastatic pancreatic and ovarian cancer primarily relies on conventional imaging techniques such as Computed Tomography (CT), Magnetic Resonance Imaging (MRI), and Positron Emission Tomography with 18F-Fluorodeoxyglucose (18F-FDG PET/CT).

Data Presentation: Diagnostic Modality Comparison
Feature99mTc-FAPI-34 SPECTStandard of Care (CT, MRI, 18F-FDG PET/CT)
Target Fibroblast Activation Protein (FAP) on Cancer-Associated FibroblastsAnatomical changes (CT, MRI), Glucose metabolism (18F-FDG PET)
Specificity High for FAP-expressing stromaLower for cancer-specific changes (inflammation can be FDG-avid)
Reported Human Use Two case reports for follow-up imaging[5][6][7]Widespread clinical use for diagnosis, staging, and response assessment[8][9][10][11][12][13][14][15][16][17]
Potential Advantages High tumor-to-background contrast, potential for theranostic applications with other isotopes[5][6][7]Well-established protocols and interpretation criteria, widely available
Limitations Limited clinical data, not yet established for routine diagnosis or stagingRadiation exposure (CT, PET), lower sensitivity for certain tumor types or locations

Experimental Protocols

First-in-Human Application of 99mTc-FAPI-34

The experimental protocol for the first-in-human use of 99mTc-FAPI-34 for diagnostic imaging as described in the literature is as follows:

  • Patient Selection: Patients with metastatic ovarian or pancreatic cancer who had previously undergone PET imaging with 68Ga-FAPI-46 and therapy with 90Y-FAPI-46 were selected.

  • Radiolabeling: this compound was labeled with 99mTc.

  • Administration: The radiolabeled tracer was administered intravenously to the patients.

  • Imaging: Scintigraphy and SPECT imaging were performed at specified time points post-injection to visualize the biodistribution of the tracer and its accumulation in tumor lesions.

  • Comparison: The images obtained with 99mTc-FAPI-34 were compared with the previous 68Ga-FAPI-46 PET/CT scans to confirm the localization of the tracer to the known tumor sites.

Experimental_Workflow Patient_Selection Patient Selection (Metastatic Ovarian or Pancreatic Cancer) Previous_Imaging_Therapy Previous 68Ga-FAPI-46 PET & 90Y-FAPI-46 Therapy Patient_Selection->Previous_Imaging_Therapy Radiolabeling Radiolabeling of this compound with 99mTc Previous_Imaging_Therapy->Radiolabeling Administration Intravenous Administration of 99mTc-FAPI-34 Radiolabeling->Administration Imaging Scintigraphy and SPECT Imaging Administration->Imaging Analysis Image Analysis and Comparison with 68Ga-FAPI-46 PET Imaging->Analysis

Figure 2: Experimental workflow for the first-in-human application of 99mTc-FAPI-34.

Conclusion

99mTc-FAPI-34 is a promising new radiotracer for diagnostic imaging that targets FAP in the tumor microenvironment. Preclinical data and a very limited first-in-human application suggest its potential for high-contrast imaging of metastatic ovarian and pancreatic cancer. However, robust clinical data from larger trials are needed to fully assess its diagnostic accuracy and clinical utility compared to the established standard of care imaging modalities. Currently, there is no evidence to support the use of this compound as a therapeutic agent. Future research should focus on well-designed clinical trials to validate the diagnostic performance of 99mTc-FAPI-34 and explore the potential of this compound labeled with therapeutic radioisotopes for cancer therapy.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling FAPI-34

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like FAPI-34, a potent fibroblast activation protein (FAP) inhibitor.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for handling biologically active small molecules and radiopharmaceuticals.[3][4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment (PPE)
Receiving & Unpacking - Single-use, chemotherapy-rated gloves.[3]
Weighing & Aliquoting (Solid Form) - Double chemotherapy-rated gloves. - Protective gown (impermeable, long-sleeved, with back closure). - Safety glasses or goggles. - All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.[3][6]
Solution Preparation & Handling - Double chemotherapy-rated gloves. - Protective gown. - Safety glasses or goggles. - All work should be conducted in a chemical fume hood.[3][6]
Spill Cleanup - Spill kit appropriate for chemical spills, including absorbent materials. - Two pairs of chemotherapy-rated gloves. - A disposable gown. - Respiratory and eye protection.[3]

Operational and Disposal Plans

Proper operational procedures and disposal methods are critical for maintaining laboratory safety and the integrity of this compound.

Storage and Stability
FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In solvent -80°C6 months
-20°C1 month

Data sourced from the this compound product data sheet.[7]

Handling Procedures

Standard laboratory procedures should be followed to minimize the risk of exposure and contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Work in a designated area (e.g., chemical fume hood). don_ppe Don appropriate PPE. prep_area->don_ppe weigh Carefully weigh the required amount of this compound powder. don_ppe->weigh dissolve Dissolve in an appropriate solvent (e.g., DMSO). weigh->dissolve aliquot Prepare aliquots to avoid multiple freeze-thaw cycles. dissolve->aliquot labeling Clearly label all vials with compound name, concentration, and date. aliquot->labeling storage Store at the recommended temperature. labeling->storage decontaminate Decontaminate all surfaces and equipment. storage->decontaminate dispose_waste Dispose of waste according to institutional guidelines. decontaminate->dispose_waste doff_ppe Remove PPE in the correct order. dispose_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Figure 1: Standard workflow for handling this compound in a laboratory setting.
Disposal Plan

All waste materials contaminated with this compound should be considered chemical waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste: Contaminated items such as pipette tips, gloves, and gowns should be collected in a designated, sealed chemical waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for chemical waste disposal. Do not pour down the drain.

  • Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container.

For radiolabeled this compound, all waste is considered radioactive and must be handled and disposed of following the institution's radiation safety protocols.

Experimental Protocols

In Vitro Solution Preparation

For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For example, to prepare a 10 mM stock solution:

Mass of this compoundVolume of DMSO
1 mg0.0858 mL
5 mg0.4288 mL
10 mg0.8576 mL

Calculations are based on the molecular weight of this compound (1166.06 g/mol ). Warming and ultrasonic treatment may be necessary to fully dissolve the compound.[7]

In Vivo Formulation Protocol

A common formulation for in vivo studies involves a multi-solvent system to ensure solubility and biocompatibility.

G start Start with 10% DMSO peg Add 40% PEG300 and mix well start->peg tween Add 5% Tween-80 and mix thoroughly peg->tween saline Add 45% saline to the final volume tween->saline end Clear solution (≥ 4 mg/mL) saline->end

Figure 2: Step-by-step process for preparing an in vivo formulation of this compound.

This protocol yields a clear solution with a solubility of at least 4 mg/mL.[7]

By adhering to these safety guidelines and protocols, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.